molecular formula C3H3BrN2S B3100783 2-Bromothiazol-5-amine CAS No. 1375068-76-0

2-Bromothiazol-5-amine

Cat. No.: B3100783
CAS No.: 1375068-76-0
M. Wt: 179.04
InChI Key: WENPEUMWCGMXKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromothiazol-5-amine is a useful research compound. Its molecular formula is C3H3BrN2S and its molecular weight is 179.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1,3-thiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2S/c4-3-6-1-2(5)7-3/h1H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENPEUMWCGMXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Bromothiazol-5-amine chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromothiazol-5-amine: Properties, Synthesis, and Applications

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core chemical properties, molecular structure, and spectroscopic characteristics. Authored for researchers, scientists, and drug development professionals, this document details validated synthesis and purification protocols, explores its chemical reactivity and synthetic utility, and discusses its critical role as a pharmacophore in the development of targeted therapeutics. Safety protocols and handling guidelines are also provided to ensure its effective and safe utilization in a laboratory setting.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole motif is a privileged structure in drug discovery, forming the core of numerous clinically significant therapeutic agents, including Famotidine, Cefdinir, and the kinase inhibitor Dasatinib.[1] This five-membered heterocyclic ring containing both sulfur and nitrogen atoms serves as a versatile scaffold, with its derivatives exhibiting a vast spectrum of biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

The introduction of a bromine atom at the C5 position to create this compound (also known as 5-Bromo-1,3-thiazol-2-amine) significantly enhances its utility. The bromine atom acts as a versatile synthetic handle, enabling a wide range of cross-coupling reactions, while the amino group at the C2 position provides a key site for amide bond formation and other nucleophilic substitutions. This dual functionality makes this compound an indispensable intermediate for constructing diverse molecular libraries aimed at discovering novel therapeutics.[4][5]

Molecular Structure and Physicochemical Properties

Chemical Structure

This compound is characterized by a planar, five-membered thiazole ring. The exocyclic amino group at position 2 and the bromine atom at position 5 are the key functional groups that dictate its reactivity.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 3034-22-8[6]
Molecular Formula C₃H₃BrN₂S[6]
Molecular Weight 179.04 g/mol [6]
Appearance Solid, typically light yellow to pale brown crystalline powder[2][7]
Melting Point ~165 °C (with decomposition)[4][8]
Solubility Soluble in polar organic solvents like THF and DMSO.[2][4]
SMILES Nc1ncc(Br)s1[8]
InChIKey ARHCLXWELPFVFQ-UHFFFAOYSA-N[6]

Spectroscopic Analysis

Spectroscopic analysis is essential for the structural elucidation and purity confirmation of this compound. The expected data from key analytical techniques are detailed below, based on data from analogous compounds and spectral databases.[2][5]

Technique Expected Observations Reference(s)
¹H NMR In DMSO-d₆: • ~7.6 ppm (s, 1H): A singlet corresponding to the single proton at the C4 position of the thiazole ring. • ~7.2 ppm (br s, 2H): A broad singlet for the two amine (-NH₂) protons, which is exchangeable with D₂O.[9]
¹³C NMR In DMSO-d₆: • ~170 ppm: C2 (carbon attached to the amino group). • ~140 ppm: C4. • ~105 ppm: C5 (carbon attached to bromine; significantly shielded by the halogen).[5][10]
FT-IR (cm⁻¹) 3400-3200 cm⁻¹: Symmetric and asymmetric N-H stretching vibrations of the primary amine. • ~1630 cm⁻¹: C=N stretching vibration characteristic of the thiazole ring.[2]
Mass Spec. (ESI-MS) [M+H]⁺ at m/z ~179.9 and [M+H+2]⁺ at m/z ~181.9 in an approximate 1:1 ratio. This isotopic pattern is the characteristic signature of a molecule containing one bromine atom.[2]

Synthesis and Purification

Synthetic Routes

The most common and straightforward method for synthesizing this compound is the direct electrophilic bromination of the commercially available 2-aminothiazole. The C5 position is highly activated towards electrophilic substitution due to the electron-donating effects of both the ring sulfur and the C2-amino group.

G cluster_0 Synthesis Workflow Start 2-Aminothiazole in Acetic Acid Step1 Cool to 0 °C Start->Step1 Step2 Add Bromine (Br₂) dropwise Step1->Step2 Step3 Warm to RT, Stir for 2h Step2->Step3 Step4 Reaction Quench & Neutralization (NaHCO₃) Step3->Step4 Step5 Extraction with Ethyl Acetate Step4->Step5 Step6 Purification (Column Chromatography) Step5->Step6 End Pure this compound Step6->End

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Direct Bromination

This protocol is adapted from established literature procedures for the direct bromination of 2-aminothiazole.[4][11]

Materials:

  • 2-Aminothiazole (1.0 eq)

  • Glacial Acetic Acid

  • Bromine (2.0 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Dissolution: Dissolve 2-aminothiazole (e.g., 4 mmol, 400 mg) in glacial acetic acid (16 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Bromination: Slowly add bromine (e.g., 8 mmol, 0.41 mL), optionally dissolved in a small amount of acetic acid, dropwise to the cooled solution while stirring vigorously. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for approximately 2 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until the pH of the aqueous layer is between 7 and 8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing & Drying: Combine the organic layers, wash with saturated brine, and dry over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel to afford pure this compound.[4]

Purification Methods

For most applications, purification via flash column chromatography using a gradient of ethyl acetate in hexane is effective. Recrystallization from a suitable solvent system, such as an ethanol/water mixture, can also be employed to obtain highly pure material.[2]

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its two functional groups.

  • The Amino Group (-NH₂): Acts as a potent nucleophile. It readily undergoes acylation to form amides, alkylation, and can participate in coupling reactions to form ureas and other derivatives. This is a common handle for extending the molecular structure.[5]

  • The Bromo Group (-Br): Serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. It is most frequently utilized in Suzuki, Stille, and Buchwald-Hartwig reactions to form new carbon-carbon or carbon-nitrogen bonds at the C5 position.[3][5]

G Core This compound Amide Amide Bond Formation (Acylation) Core->Amide R-COCl, Base Suzuki Suzuki Coupling (C-C Bond Formation) Core->Suzuki Ar-B(OH)₂, Pd Catalyst Buchwald Buchwald-Hartwig (C-N Bond Formation) Core->Buchwald R₂NH, Pd Catalyst

Caption: Key synthetic transformations of this compound.

A prime example of its utility is in the synthesis of precursors to the anticancer drug Dasatinib. The 2-amino group is coupled with a pyrimidine moiety, and the 5-bromo position is later functionalized, demonstrating the orthogonal reactivity of the two sites.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not just an intermediate but a strategic building block in the design of bioactive molecules.

  • Kinase Inhibitors: The 2-aminothiazole scaffold is a well-established "hinge-binding" motif for many protein kinases. The C2-amino group forms critical hydrogen bonds with the kinase hinge region, while the C5 position (where the bromine is located) points out towards the solvent-exposed region, making it an ideal point for introducing substituents to achieve potency and selectivity.[4]

  • Antimicrobial and Antifungal Agents: The thiazole ring itself is associated with broad antimicrobial activity.[2] Derivatives of this compound are frequently explored in the development of new anti-infective agents.

  • Neurological Disorders: Some derivatives have been investigated for their potential in treating neurological conditions, including Alzheimer's disease, by targeting specific enzymes like the p70S6 kinase.

Safety and Handling

As a halogenated organic compound and an aromatic amine, this compound requires careful handling to minimize exposure.

Hazard Class GHS Pictogram Hazard Statement Prevention & Handling
Acute Toxicity, Oral (Category 4) GHS07 (Exclamation Mark)H302: Harmful if swallowed.Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.[8]
Skin Irritation (Category 2) GHS07 (Exclamation Mark)H315: Causes skin irritation.Wear protective gloves, clothing, and eye protection. Avoid contact with skin.[6]
Eye Irritation (Category 2) GHS07 (Exclamation Mark)H319: Causes serious eye irritation.Wear eye/face protection. If in eyes, rinse cautiously with water for several minutes.[7][8]
Respiratory Irritation GHS07 (Exclamation Mark)H335: May cause respiratory irritation.Avoid breathing dust. Use only in a well-ventilated area or fume hood.[6]

Storage and Disposal:

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from oxidizing agents.[7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

Conclusion

This compound is a high-value chemical intermediate whose strategic importance in pharmaceutical research and development cannot be overstated. Its well-defined structure, predictable reactivity, and dual functional handles provide medicinal chemists with a reliable platform for the synthesis of complex molecular architectures. A thorough understanding of its properties, synthetic routes, and handling requirements, as detailed in this guide, is crucial for leveraging its full potential in the ongoing quest for novel and effective therapeutic agents.

References

Biological activity of 2-aminothiazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activities of 2-Aminothiazole Derivatives

Abstract

The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has earned the status of a "privileged structure" in medicinal chemistry. Its versatile synthetic accessibility and ability to engage in multiple modes of non-covalent interactions have established it as a cornerstone for the development of a wide array of biologically active compounds.[1][2] This technical guide provides an in-depth exploration of the diverse pharmacological activities of 2-aminothiazole derivatives, with a primary focus on their applications in oncology, infectious diseases, and neurodegenerative disorders. We will dissect the key mechanisms of action, present comparative biological data, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the exploitation of this remarkable pharmacophore.

Part 1: The 2-Aminothiazole Scaffold: A Cornerstone in Medicinal Chemistry

Structural Characteristics and Physicochemical Properties

The 2-aminothiazole core is a five-membered aromatic ring containing one sulfur and two nitrogen atoms, with an exocyclic amino group at the C2 position.[3][4] This arrangement confers a unique set of electronic and structural properties. The endocyclic nitrogen acts as a hydrogen bond acceptor, while the exocyclic amino group can act as a hydrogen bond donor. This dual capacity for hydrogen bonding is a critical factor in its ability to bind to a wide variety of biological targets. Furthermore, the thiazole ring itself is a bioisostere for other aromatic systems and can be readily substituted at the 4 and 5 positions, allowing for extensive chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.[5][6]

Synthetic Strategies: The Hantzsch Synthesis and Modern Variations

The most fundamental and widely employed method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis.[7][8] This reaction involves the condensation of an α-haloketone with a thiourea or thioamide.[8] The versatility of this method lies in the commercial availability of a vast array of starting materials, enabling the creation of diverse derivative libraries. Modern advancements have introduced one-pot procedures and the use of greener solvents, enhancing the efficiency and environmental sustainability of this classic transformation.[7]

Hantzsch_Synthesis_Workflow cluster_in_situ In Situ Formation Ketone Ketone Alpha_Haloketone α-Haloketone Intermediate Ketone->Alpha_Haloketone Halogenation Halogenating_Agent Halogenating Agent (e.g., NBS, I₂) Halogenating_Agent->Alpha_Haloketone Thiourea Thiourea Derivative Product 2-Aminothiazole Derivative Thiourea->Product Alpha_Haloketone->Product Condensation/ Cyclization

Caption: General workflow for the Hantzsch 2-aminothiazole synthesis.

The "Privileged Scaffold" Concept and Promiscuity Considerations

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The 2-aminothiazole ring is a classic example.[4][9] While this property is highly advantageous for developing new drugs across different therapeutic areas, it also necessitates a cautious approach. Some 2-aminothiazole derivatives have been identified as Pan-Assay Interference Compounds (PAINS) or "frequent hitters" in high-throughput screening campaigns, suggesting non-specific binding or assay artifacts.[10] Therefore, it is imperative for researchers to employ orthogonal assays and biophysical methods to validate true, specific binding interactions and rule out promiscuous behavior early in the drug discovery process.[4][10]

Part 2: Anticancer Activity: Targeting Cellular Proliferation and Survival

The 2-aminothiazole scaffold is a core component of several clinically approved and investigational anticancer agents, including the kinase inhibitors Dasatinib and Alpelisib.[11][12] Its derivatives have demonstrated potent activity against a wide range of human cancer cell lines by targeting key regulators of the cell cycle and signal transduction.[11][12]

Mechanism I: Inhibition of Protein Kinases

A primary mechanism through which 2-aminothiazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial for cell growth, division, and survival.

2.1.1. Cyclin-Dependent Kinases (CDKs): Targeting the Cell Cycle CDKs are serine/threonine kinases that, when complexed with their cyclin partners, drive the progression of the cell cycle.[13][14] The CDK4/6-Cyclin D complex, in particular, initiates the G1-S phase transition by phosphorylating the Retinoblastoma (Rb) protein.[13][15] This phosphorylation releases the transcription factor E2F, allowing it to activate genes required for DNA synthesis.[15] Several 2-aminothiazole derivatives have been developed as potent and selective inhibitors of CDK4/6, preventing Rb phosphorylation and inducing G1 cell cycle arrest.[13][15]

CDK46_Pathway GF Growth Factors CyclinD_CDK46 Cyclin D-CDK4/6 Complex GF->CyclinD_CDK46 Activates Rb_E2F Rb-E2F Complex (Active Repressor) CyclinD_CDK46->Rb_E2F Phosphorylates (P) p16 p16INK4a p16->CyclinD_CDK46 Inhibits pRb p-Rb (Phosphorylated) Rb_E2F->pRb E2F Free E2F Rb_E2F->E2F Releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates CellCycle G1-S Phase Progression S_Phase_Genes->CellCycle Inhibitor 2-Aminothiazole CDK4/6 Inhibitor Inhibitor->CyclinD_CDK46 Blocks

Caption: Inhibition of the CDK4/6-Rb pathway by 2-aminothiazole derivatives.

2.1.2. Aurora Kinases: Disrupting Mitosis Aurora kinases (A, B, and C) are another family of serine/threonine kinases that are essential for the proper execution of mitosis, including chromosome segregation and cytokinesis.[16] Their overexpression is common in many cancers and is linked to aneuploidy and tumorigenesis.[16] 2-aminothiazole derivatives have been successfully designed to inhibit Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[17][18]

Data Presentation: Comparative Inhibitory Activity of Kinase Inhibitors

The structure-activity relationship (SAR) of 2-aminothiazole derivatives is critical for optimizing potency and selectivity. The table below presents representative data for CDK and Aurora kinase inhibitors.

Compound IDTarget KinaseR Group SubstitutionIC₅₀ (nM)Reference
Compound ACDK4 / CDK6N/A9.2 / 7.8[13]
Cmpd 14CDK25-ethyl-oxazole1-10 range[19]
Cmpd 18Aurora A / B4-morpholino8.0 / 9.2[20]
Cmpd 11Aurora A / B4-Cl23 / 42[20]

IC₅₀: Half-maximal inhibitory concentration. Data illustrates the impact of substitutions on inhibitory potency.

Experimental Protocols

2.3.1. In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

  • Causality: This protocol determines the direct inhibitory effect of a compound on a purified kinase by measuring its displacement of a fluorescent tracer from the ATP-binding pocket. It is a crucial first step to confirm the molecular target and quantify potency (Kᵢ or IC₅₀).

  • Methodology:

    • Reagent Preparation: Prepare a 4X solution of the 2-aminothiazole derivative in kinase buffer. Prepare a 4X solution of the Eu-anti-tag antibody and a 4X solution of the Alexa Fluor™ conjugate tracer. Prepare a 2X solution of the target kinase (e.g., CDK2, Aurora A).

    • Reaction Setup: In a 384-well plate, add 2.5 µL of the 4X compound solution. Add 2.5 µL of 4X Eu-antibody and 2.5 µL of 4X tracer.

    • Initiation: Add 5 µL of the 2X kinase solution to all wells to initiate the binding reaction.

    • Incubation: Mix the plate and incubate at room temperature for 60 minutes, protected from light.

    • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (antibody) and 665 nm (tracer).

    • Analysis: Calculate the emission ratio (665/615). Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

2.3.2. Cell Proliferation (MTT) Assay

  • Causality: This assay assesses the cytotoxic or cytostatic effect of a compound on cancer cell lines. It measures the metabolic activity of viable cells, which is proportional to the cell number. A reduction in metabolic activity indicates an inhibition of proliferation or induction of cell death.[21]

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivative in cell culture medium. Replace the old medium with the medium containing the compound or vehicle control (e.g., DMSO).

    • Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

    • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

    • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the logarithm of compound concentration to calculate the IC₅₀.

Part 3: Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antibacterial agents with novel mechanisms of action. 2-aminothiazole derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activities.[5][22]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

A key target for many antibacterial 2-aminothiazole derivatives is DNA gyrase (GyrB) and the related topoisomerase IV (ParE).[23] These type II topoisomerases are essential bacterial enzymes that control DNA topology, including supercoiling, which is vital for DNA replication and transcription.[23][24] By binding to the ATP-binding site on the GyrB subunit, these inhibitors prevent the enzyme from introducing negative supercoils into the DNA, leading to a cessation of replication and ultimately bacterial death.[23][25] This target is attractive because it is absent in humans, offering a potential for selective toxicity.

DNA_Gyrase_Inhibition cluster_process Bacterial DNA Replication Relaxed_DNA Relaxed DNA Supercoiled_DNA Negatively Supercoiled DNA Relaxed_DNA->Supercoiled_DNA Supercoiling Replication DNA Replication & Transcription Supercoiled_DNA->Replication Bacterial_Death Bacterial Death Replication->Bacterial_Death Is Halted DNA_Gyrase DNA Gyrase (GyrB subunit) DNA_Gyrase->Relaxed_DNA Inhibitor 2-Aminothiazole Inhibitor Inhibitor->DNA_Gyrase Blocks ATP Binding Site ATP ATP ATP->DNA_Gyrase Binds

Caption: Mechanism of action for 2-aminothiazole DNA gyrase inhibitors.

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[26] It is a standard metric for quantifying antibacterial potency.

Compound IDOrganismMIC (µg/mL)Reference
Compound ES. aureus< 0.03[23]
Compound EE. coli4-16[23]
REDX05967A. baumannii (MDR)MIC₅₀ = 16[24]

MIC values demonstrate the spectrum of activity against both Gram-positive (S. aureus) and Gram-negative (E. coli, A. baumannii) pathogens.

Experimental Protocols

3.3.1. Broth Microdilution Method for MIC Determination

  • Causality: This "gold standard" method provides a quantitative measure of a compound's antibacterial activity.[27][28] It establishes the minimum concentration required to inhibit bacterial growth under standardized in vitro conditions, which is a critical parameter for predicting in vivo efficacy.[28][29]

  • Methodology:

    • Inoculum Preparation: Culture the bacterial strain (e.g., Staphylococcus aureus ATCC 29213) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the 2-aminothiazole derivative in CAMHB, typically starting from 64 µg/mL down to 0.06 µg/mL.

    • Inoculation: Add an equal volume of the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria, no compound) and a negative control (broth only).

    • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

    • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). A growth indicator like resazurin can be added to aid visualization.

Part 4: Neuroprotective Activity: A Frontier in Neurodegenerative Disease

Emerging evidence suggests that 2-aminothiazole derivatives hold potential for the treatment of neurodegenerative disorders, particularly tauopathies like Alzheimer's disease.[30][31]

Mechanism of Action: Counteracting Tau-Induced Toxicity

In Alzheimer's disease, the microtubule-associated protein tau becomes hyperphosphorylated and aggregates into neurofibrillary tangles, a process that is highly toxic to neurons.[31] A novel series of substituted 2-aminothiazoles has been shown to provide strong protection against this tau-induced neuronal toxicity in cellular models.[31] While the exact molecular target is still under investigation, these compounds effectively counteract the degenerative processes initiated by pathological tau, preventing neuronal cell death at nanomolar concentrations.[31][32]

Neuroprotection_Workflow Patho_Tau Pathological Tau (Aggregates) Neuron Neuron Patho_Tau->Neuron Induces Toxicity Neuronal Toxicity (e.g., Oxidative Stress, Synaptic Dysfunction) Apoptosis Neuronal Apoptosis (Cell Death) Toxicity->Apoptosis Neuron->Toxicity Inhibitor Neuroprotective 2-Aminothiazole Inhibitor->Toxicity Inhibits

Caption: Conceptual model of neuroprotection by 2-aminothiazole derivatives.

Experimental Protocols

4.2.1. In Vitro Neuronal Cell Culture Model of Neurotoxicity

  • Causality: This protocol establishes a cellular model to mimic a specific pathological stressor (e.g., oxidative stress via H₂O₂, glutamate excitotoxicity) relevant to neurodegeneration.[33][34] It allows for the controlled evaluation of a compound's ability to protect neurons from that specific insult, providing insight into its potential mechanism of action.[35][36]

  • Methodology:

    • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) or primary neurons in appropriate media in 96-well plates.

    • Compound Pre-treatment: Treat the cells with various concentrations of the 2-aminothiazole derivative for 1-2 hours. This allows the compound to enter the cells and engage its target before the insult.

    • Induction of Toxicity: Introduce a neurotoxic agent to the media. For example, add hydrogen peroxide (H₂O₂) to induce oxidative stress or glutamate to induce excitotoxicity. Include an untreated control and a toxin-only control.

    • Incubation: Incubate for a defined period (e.g., 24 hours).

    • Assessment of Neuroprotection: Evaluate cell viability using an appropriate assay, such as the MTT assay (described in 2.3.2) or a lactate dehydrogenase (LDH) release assay, which measures membrane integrity.

    • Analysis: Compare the viability of cells pre-treated with the compound to the toxin-only control. A significant increase in viability indicates a neuroprotective effect.

Part 5: Future Directions and Drug Development Perspectives

The 2-aminothiazole scaffold continues to be a highly fruitful starting point for drug discovery.[1][37] Future research will likely focus on several key areas:

  • Improving Selectivity: For kinase inhibitors, enhancing selectivity is crucial to minimize off-target effects and improve the therapeutic index.

  • Combating Resistance: In both oncology and infectious disease, understanding and overcoming resistance mechanisms will be paramount. This may involve developing next-generation inhibitors or combination therapies.

  • Exploring New Targets: The versatility of the scaffold suggests its potential utility against a host of other targets, including enzymes and receptors involved in metabolic and inflammatory diseases.[5][22]

References

The Ascendance of 2-Bromothiazol-5-amine: A Privileged Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. Within this class, 2-bromothiazol-5-amine has emerged as a particularly valuable pharmacophore and a versatile synthetic intermediate in the quest for novel therapeutics. The strategic placement of the amino and bromo functionalities on the thiazole core imparts a unique combination of hydrogen bonding capabilities, metabolic stability, and a reactive handle for facile diversification. This technical guide provides a comprehensive overview of the synthesis, key physicochemical properties, and the burgeoning role of this compound in contemporary drug design, with a particular focus on its application in the development of kinase inhibitors for oncology.

Introduction: The Strategic Value of the this compound Scaffold

The thiazole ring is a five-membered heterocycle containing both sulfur and nitrogen, a feature that underpins its diverse chemical reactivity and ability to engage in various biological interactions.[1] The 2-aminothiazole core, in particular, is a well-established pharmacophore found in numerous approved drugs, lauded for its wide range of therapeutic properties including anticancer, antibacterial, and anti-inflammatory activities.[2]

The introduction of a bromine atom at the C5 position of the 2-aminothiazole ring, yielding this compound, significantly enhances its utility in drug discovery for several key reasons:

  • A Versatile Synthetic Handle: The bromine atom serves as a prime site for a variety of cross-coupling reactions, most notably Suzuki and Stille couplings. This allows for the systematic and efficient introduction of a wide array of substituents, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[2]

  • Modulation of Physicochemical Properties: The presence of the halogen can influence the molecule's lipophilicity, electronic properties, and steric profile. These modifications can be crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity and selectivity for a specific biological target.[3]

  • Enhanced Biological Activity: In many instances, the bromo substituent has been shown to be favorable for potent bioactivity, particularly in the context of anticancer agents.[4] It can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.

This guide will delve into the practical aspects of utilizing this compound as a foundational element in drug design, providing both the theoretical underpinnings and actionable experimental protocols.

Synthesis of the this compound Core

The preparation of this compound is most commonly achieved through the direct electrophilic bromination of the parent 2-aminothiazole. The electron-rich nature of the thiazole ring directs bromination to the C5 position.

Experimental Protocol: Direct Bromination of 2-Aminothiazole

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 2-Aminothiazole

  • Glacial Acetic Acid

  • Bromine

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0°C), dissolve 2-aminothiazole (1 equivalent) in glacial acetic acid.

  • Addition of Bromine: While maintaining the temperature at 0°C, slowly add a solution of bromine (2 equivalents) in acetic acid dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into ice water.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is between 7 and 8. Exercise caution as this will generate CO₂ gas.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with saturated saline solution, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel to yield the pure compound.

This compound as a Pharmacophore in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. The 2-aminothiazole scaffold has proven to be an excellent template for the design of potent and selective kinase inhibitors.[5]

The 2-amino group of the scaffold often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. The substituents at the C4 and C5 positions, as well as on the exocyclic amino group, are then explored to achieve potency and selectivity.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study on a single library of this compound derivatives is not extensively documented in publicly available literature, a broader analysis of related halogenated 2-aminothiazoles provides valuable insights:[6]

  • The Role of the 5-Bromo Group: The bromine atom at the C5 position has been shown to contribute significantly to the anticancer activity of 2-aminothiazole derivatives. In some studies, bromo and chloro derivatives have demonstrated superior cytotoxicity against various cancer cell lines compared to their iodo or fluoro counterparts.[4] For instance, the exchange of a methyl group with a bromo group at the C5-position of certain thiazole derivatives led to compounds with IC₅₀ values in the range of 6.61 to 9.34 µM against cancer cell lines.[4]

  • Derivatization of the 2-Amino Group: Acylation or further substitution of the 2-amino group is a critical determinant of activity. The introduction of complex side chains can lead to potent antiproliferative effects.[6] This position allows for the introduction of moieties that can interact with other regions of the ATP-binding pocket or allosteric sites.

The following diagram illustrates a general workflow for developing novel kinase inhibitors starting from the this compound scaffold.

SAR_Workflow A This compound (Starting Scaffold) B Derivatization at 2-Amino Group (e.g., Acylation, Alkylation) A->B C Derivatization at 5-Bromo Position (e.g., Suzuki, Stille Coupling) A->C D Library of Novel Analogs B->D C->D E In Vitro Kinase Assays (IC50 Determination) D->E F Cell-Based Assays (e.g., MTT Assay for Proliferation) E->F G SAR Analysis F->G H Lead Optimization G->H Identify Key Structural Features H->D Iterative Design and Synthesis I In Vivo Studies H->I

Caption: A typical Structure-Activity Relationship (SAR) workflow for the development of novel kinase inhibitors.

Case Study: Towards Novel Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a crucial role in mitosis. Their overexpression is linked to various cancers, making them attractive therapeutic targets. The 2-aminothiazole scaffold is a known template for the design of Aurora kinase inhibitors. While not a direct analog, the principles of its interaction can be applied to this compound derivatives. For example, derivatives of 2-aminophenyl-5-halothiazoles have been synthesized and shown to inhibit Aurora kinases.[7]

Experimental Protocols for Derivatization and Biological Evaluation

The true power of the this compound pharmacophore lies in its potential for diversification. The following protocols provide a starting point for creating and evaluating novel derivatives.

Experimental Protocol: Suzuki Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki coupling of this compound with a boronic acid.

Materials:

  • This compound

  • Aryl or Heteroaryl Boronic Acid

  • Palladium Catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent (e.g., Dioxane/Water, Toluene/Ethanol/Water)

Procedure:

  • Reaction Setup: To a reaction vessel, add this compound (1 equivalent), the boronic acid (1.2-1.5 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2-3 equivalents).

  • Solvent Addition: Add the chosen solvent system to the reaction vessel.

  • Degassing: Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heating: Heat the reaction mixture to the appropriate temperature (typically 80-100°C) and stir until the starting material is consumed (monitor by TLC).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Experimental Protocol: Cell Viability (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6]

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for a further 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation and Interpretation

To effectively guide drug discovery efforts, it is crucial to present SAR data in a clear and comparative manner. The following table provides a hypothetical example of how to summarize the anticancer activity of a series of this compound derivatives.

Compound IDR Group (at C5)Target KinaseIC₅₀ (µM)Cancer Cell LineGI₅₀ (µM)
1 -HAurora A>10MCF-7 (Breast)8.2
2a -PhenylAurora A2.5MCF-7 (Breast)1.1
2b -4-FluorophenylAurora A0.8MCF-7 (Breast)0.4
2c -4-MethoxyphenylAurora A1.2MCF-7 (Breast)0.7

Data is hypothetical and for illustrative purposes only.

Interpretation of Hypothetical Data:

  • The unsubstituted analog (1 ) shows weak activity.

  • The introduction of an aryl group at the C5 position via Suzuki coupling significantly improves the inhibitory activity against Aurora A and the growth inhibitory effect on MCF-7 cells.

  • The electron-withdrawing fluorine substituent at the para-position of the phenyl ring (2b ) results in the most potent compound in this series, suggesting that electronic factors play a role in the interaction with the target.

  • The electron-donating methoxy group (2c ) also enhances activity compared to the unsubstituted phenyl ring, but to a lesser extent than the fluoro group.

Conclusion and Future Perspectives

This compound has firmly established itself as a valuable and versatile pharmacophore in modern drug design. Its straightforward synthesis and the reactivity of the bromine atom provide a robust platform for the creation of extensive and diverse compound libraries. The demonstrated importance of the 2-aminothiazole scaffold, coupled with the favorable contribution of the 5-bromo substituent to anticancer activity, positions this molecule as a key building block for the development of next-generation therapeutics, particularly in the field of oncology. Future research will likely focus on exploring a wider range of substitutions at both the 2-amino and 5-bromo positions, targeting a broader array of kinases and other disease-relevant proteins. The continued application of rational drug design principles, guided by detailed SAR studies and structural biology, will undoubtedly unlock the full therapeutic potential of this privileged scaffold.

References

A Technical Guide to the Spectroscopic Characterization of 2-Bromothiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used for the structural elucidation and purity assessment of 2-Bromothiazol-5-amine (CAS No: 3034-22-8). This compound is a critical heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of novel therapeutic agents.[1] Understanding its spectroscopic signature is paramount for researchers in drug discovery and development.

Molecular Structure and Spectroscopic Overview

The structural integrity of a synthetic intermediate is the foundation of reliable drug development. For this compound, a combination of spectroscopic techniques provides a comprehensive and self-validating confirmation of its molecular architecture. The key structural features—a primary amine group, a C-Br bond, and the thiazole ring—each produce a distinct and predictable signal in different spectroscopic analyses.

Below is the annotated chemical structure of this compound, which will be referenced throughout this guide for spectral assignments.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are required for unambiguous characterization.

¹H NMR Spectroscopy

Theoretical Principles & Causality: The ¹H NMR spectrum is expected to be relatively simple, showing two main signals: one for the single proton on the thiazole ring (H4) and another for the two protons of the primary amine (-NH₂).

  • Thiazole Proton (H4): This proton is attached to an sp²-hybridized carbon within an electron-deficient aromatic ring. Its chemical shift will be in the aromatic region, appearing as a sharp singlet as there are no adjacent protons to cause splitting.

  • Amine Protons (-NH₂): These protons will typically appear as a broad singlet. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water in the solvent. The chemical shift can be variable and is dependent on solvent, concentration, and temperature. In a polar aprotic solvent like DMSO-d₆, hydrogen bonding can shift this signal further downfield.

Data Interpretation: The ¹H NMR spectrum, typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆), reveals the following key signals.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
-NH₂~7.3 (broad)Singlet2H
H4 (Thiazole Ring)~7.1Singlet1H
(Note: Chemical shifts are approximate and can vary slightly based on experimental conditions.)

The residual solvent peak for DMSO-d₆ typically appears at ~2.50 ppm and a common water impurity peak is seen around 3.3 ppm.[2][3] These should not be confused with signals from the analyte.

¹³C NMR Spectroscopy

Theoretical Principles & Causality: The molecule has three distinct carbon atoms in the thiazole ring, which should result in three signals in the ¹³C NMR spectrum.

  • C2 Carbon: This carbon is bonded to two nitrogen atoms (one endocyclic, one exocyclic amine), making it highly electron-deficient. It is expected to be the most downfield signal.

  • C4 Carbon: This carbon is bonded to a hydrogen atom and is part of a C=C double bond within the ring.

  • C5 Carbon: This carbon is directly attached to the electronegative bromine atom, which will cause a significant downfield shift, though typically less than the C2 carbon. However, the direct attachment to bromine also results in a lower signal intensity due to the quadrupolar effect of the bromine nucleus.

Data Interpretation: The ¹³C NMR data, acquired in DMSO-d₆, provides confirmation of the carbon skeleton.[4][5][6]

Signal AssignmentChemical Shift (δ, ppm)
C2~168
C4~138
C5~95
(Note: Data referenced from literature, e.g., R. Faure, et al., Can. J. Chem. 56, 46 (1978).)[5][6]

The solvent signal for DMSO-d₆ appears as a multiplet around 39.52 ppm.[4]

Infrared (IR) Spectroscopy

Theoretical Principles & Causality: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The vibrational frequencies of bonds are sensitive to the masses of the connected atoms and the bond strength. For this compound, we expect characteristic absorptions for the N-H, C=N, and C-Br bonds.

Data Interpretation: A typical FTIR spectrum, often obtained using a KBr pellet, will display the following characteristic absorption bands.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3250N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)
~1630C=N StretchThiazole Ring
~1540N-H Bend (Scissoring)Primary Amine (-NH₂)
~1330C-N StretchAromatic Amine
Below 700C-Br StretchBromo-alkene

The presence of two distinct bands in the 3450-3250 cm⁻¹ region is a definitive indicator of a primary amine (-NH₂).[7][8] The C=N stretching frequency confirms the heterocyclic ring structure.

Mass Spectrometry (MS)

Theoretical Principles & Causality: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial evidence for its identity. The most telling feature for this compound is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[9][10] This results in any bromine-containing fragment appearing as a pair of peaks (an "M" and "M+2" peak) of nearly equal intensity, separated by two mass units.

Data Interpretation: The electron impact (EI) mass spectrum will show a characteristic molecular ion peak pattern.

m/z ValueIon IdentityNotes
178/180[M]⁺˙ (Molecular Ion)Pair of peaks with ~1:1 intensity, due to ⁷⁹Br/⁸¹Br.
99[M - Br]⁺Loss of a bromine radical.
72[C₂H₂N₂S]⁺˙Potential fragment from ring cleavage.

Proposed Fragmentation Pathway: Upon ionization, the molecular ion can undergo several fragmentation pathways. The weakest bond, C-Br, is likely to cleave first, leading to a prominent peak corresponding to the loss of the bromine atom.

Figure 2: Proposed MS Fragmentation Pathway mol [C₃H₃BrN₂S]⁺˙ m/z 178/180 frag1 [C₃H₃N₂S]⁺ m/z 99 mol->frag1 - •Br frag2 [C₂H₂NS]⁺ m/z 72 frag1->frag2 - HCN

Caption: Key fragmentation steps for this compound.

Experimental Protocols

The following are generalized, self-validating protocols for acquiring the spectroscopic data discussed.

NMR Sample Preparation and Acquisition

Figure 3: NMR Protocol Workflow A 1. Sample Weighing Weigh ~5-10 mg of this compound. B 2. Dissolution Dissolve sample in ~0.7 mL of DMSO-d₆ in a clean vial. A->B C 3. Transfer Transfer the solution to a 5 mm NMR tube. B->C D 4. Instrument Setup Insert tube into spectrometer. Lock, tune, and shim the instrument. C->D E 5. ¹H Acquisition Acquire ¹H spectrum (e.g., 16 scans). D->E F 6. ¹³C Acquisition Acquire proton-decoupled ¹³C spectrum (e.g., 1024 scans). D->F G 7. Data Processing Apply Fourier transform, phase correction, and baseline correction. E->G F->G

Caption: Standard workflow for NMR analysis.

IR Sample Preparation (KBr Pellet)
  • Grinding: Thoroughly grind ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar.

  • Pressing: Transfer the fine powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (Electron Impact)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

  • Ionization: Volatilize the sample in the source and ionize it using a high-energy electron beam (standardly 70 eV).

  • Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).

  • Detection: Detect the ions and generate the mass spectrum.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide a robust and definitive characterization of this compound. The singlet in the ¹H NMR confirms the single thiazole proton, the characteristic N-H stretches in the IR spectrum verify the primary amine, and the M/M+2 isotopic pattern in the mass spectrum provides undeniable evidence of the bromine atom. These spectroscopic fingerprints are essential for ensuring the quality and identity of this key intermediate in any research or development pipeline.

References

Unlocking New Therapeutic Avenues: A Technical Guide to the Potential of 2-Bromothiazol-5-amine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Pharmacological Landscape of a Privileged Scaffold for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety, a cornerstone in medicinal chemistry, serves as a privileged scaffold for a multitude of biologically active compounds, including several clinically approved drugs.[1][2] This technical guide focuses on the burgeoning potential of 2-bromothiazol-5-amine analogues, a versatile class of molecules demonstrating significant promise across a spectrum of therapeutic areas, most notably in oncology, neurodegenerative disorders, and infectious diseases. This document will provide an in-depth exploration of their primary molecular targets, the mechanistic rationale behind their activity, and detailed protocols for their preclinical evaluation.

Part 1: The Therapeutic Landscape of 2-Aminothiazole Analogues

The inherent chemical tractability of the 2-aminothiazole core allows for extensive structural modifications, leading to analogues with diverse and potent pharmacological activities.[1] While the bromine atom at the 2-position and the amine at the 5-position of the thiazole ring offer key handles for synthetic elaboration, the broader class of 2-aminothiazole derivatives has been extensively studied, revealing a wide array of therapeutic possibilities.

Oncology: A Primary Frontier

The most significant body of research on 2-aminothiazole analogues lies in their application as anticancer agents.[2][3][4] These compounds have demonstrated potent cytotoxic effects against a wide range of human cancer cell lines, including breast, lung, colon, and leukemia.[2][3] The anticancer activity of these analogues is often attributed to their ability to modulate key cellular processes such as cell cycle progression and apoptosis.[5]

Key Molecular Targets in Oncology:

  • Protein Kinases: A predominant mechanism of action for many 2-aminothiazole-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

    • Src Family Kinases: The 2-aminothiazole scaffold was instrumental in the discovery of Dasatinib, a potent pan-Src family kinase inhibitor used in the treatment of chronic myelogenous leukemia.[6]

    • Aurora Kinases: Overexpression of Aurora kinases A and B is implicated in the progression of various cancers. Certain 2-aminothiazole derivatives have been identified as promising inhibitors of these kinases, particularly in the context of breast cancer.[7]

    • Protein Kinase CK2: Aryl 2-aminothiazoles have been identified as a novel class of allosteric inhibitors of CK2, a constitutively active kinase involved in pro-oncogenic signaling.[8][9] This allosteric mode of inhibition offers potential for greater selectivity and reduced off-target effects.[9]

    • Checkpoint Kinase 1 (CHK1): As a key regulator of the DNA damage response, CHK1 is an attractive target for cancer therapy. 2-aminothiazole derivatives have been designed and synthesized as potent CHK1 inhibitors.[10]

  • Tubulin Polymerization: Some 2-aminothiazole derivatives act as tubulin inhibitors by targeting the colchicine binding site, leading to disruption of the microtubule network, cell cycle arrest, and apoptosis.[1]

  • Histone Deacetylases (HDACs): By inhibiting HDAC enzymes, these analogues can modulate histone acetylation, resulting in changes in gene expression that can lead to cell cycle arrest and apoptosis in cancer cells.[1]

The following diagram illustrates the central role of 2-aminothiazole analogues in targeting key oncogenic signaling pathways.

G cluster_0 2-Aminothiazole Analogues cluster_1 Key Cellular Processes cluster_2 Molecular Targets in Oncology Analogues Analogues Src Src Family Kinases Analogues->Src e.g., Dasatinib AuroraK Aurora Kinases Analogues->AuroraK CK2 Protein Kinase CK2 Analogues->CK2 Allosteric Inhibition CHK1 Checkpoint Kinase 1 Analogues->CHK1 Tubulin Tubulin Polymerization Analogues->Tubulin HDAC HDACs Analogues->HDAC VEGFR2 VEGFR-2 Analogues->VEGFR2 CellCycle Cell Cycle Arrest CancerCellDeath Cancer Cell Death CellCycle->CancerCellDeath Leads to Apoptosis Apoptosis Induction Apoptosis->CancerCellDeath Leads to Angiogenesis Inhibition of Angiogenesis Angiogenesis->CancerCellDeath Contributes to Src->CellCycle Src->Apoptosis AuroraK->CellCycle CK2->Apoptosis CHK1->CellCycle Tubulin->CellCycle HDAC->CellCycle HDAC->Apoptosis VEGFR2->Angiogenesis

Caption: Targeting Oncogenic Pathways with 2-Aminothiazole Analogues.

Neurodegenerative Disorders: A Glimmer of Hope

Thiazole and its derivatives have also shown promise as therapeutic agents for neurodegenerative diseases like Alzheimer's disease.[11] Their neuroprotective effects are often linked to their ability to inhibit key enzymes and protein aggregation involved in the disease cascade.[11]

Potential Targets in Neurodegeneration:

  • Cholinesterases (AChE and BuChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key strategy in the symptomatic treatment of Alzheimer's disease. Amine-containing thiazole derivatives have demonstrated significant inhibitory activity against these enzymes.[11]

  • Amyloid-beta (Aβ) and Tau Aggregation: Thiazole derivatives have been shown to inhibit the aggregation of both Aβ peptides and tau protein, two of the main pathological hallmarks of Alzheimer's disease.[11]

  • AMPA Receptors: Thiazole-carboxamide derivatives have been identified as negative allosteric modulators of AMPA receptors, suggesting their potential in managing neurological conditions characterized by excessive excitatory neurotransmission.[12]

  • Dual Deoxyribonuclease I (DNase I) and 5-Lipoxygenase (5-LO) Inhibition: Certain thiazole derivatives have been identified as dual inhibitors of DNase I and 5-LO, enzymes implicated in neuroinflammation and neuronal damage, presenting a novel neuroprotective strategy.[13]

Infectious Diseases and Beyond

The versatility of the 2-aminothiazole scaffold extends to the development of agents against infectious diseases.

  • Antimycobacterial and Antiplasmodial Activity: Derivatives of 2-amino-4-(2-pyridyl) thiazole have been synthesized and shown to possess in vitro activity against Mycobacterium tuberculosis and the chloroquine-sensitive strain of Plasmodium falciparum.[14]

  • Anti-inflammatory Activity: The thiazole nucleus is a component of various compounds with anti-inflammatory properties. Some derivatives have been investigated as inhibitors of cyclooxygenase (COX-1/COX-2) enzymes and phosphodiesterase type 5 (PDE5).[15]

Part 2: Preclinical Evaluation Workflow: A Practical Guide

A systematic and rigorous preclinical evaluation is paramount to advancing promising this compound analogues from discovery to clinical candidates. The following section outlines a comprehensive workflow with detailed, self-validating experimental protocols.

Initial Screening: Cytotoxicity Assessment

The initial step in evaluating the anticancer potential of novel analogues is to determine their cytotoxic effects on a panel of human cancer cell lines. The Sulforhodamine B (SRB) assay is a robust and widely used method for this purpose.

Experimental Protocol: Sulforhodamine B (SRB) Assay

  • Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound analogues (e.g., from 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Cell Fixation: Gently aspirate the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Self-Validation: The inclusion of a known cytotoxic agent as a positive control ensures the assay is performing as expected. The vehicle control establishes the baseline for cell viability.

Target Identification and Validation: In Vitro Kinase Inhibition Assay

For analogues demonstrating potent cytotoxicity, the next step is to investigate their effect on specific molecular targets, such as protein kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: Src Kinase)

  • Assay Components: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay) containing recombinant Src kinase, a suitable substrate (e.g., poly(E,Y)4:1), and ATP.

  • Reaction Setup: In a 96-well plate, combine the Src kinase, substrate, and varying concentrations of the this compound analogue in a kinase buffer.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction and incubate at 30°C for 1 hour.

  • Termination and ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase.

  • Signal Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. Calculate the percentage of kinase inhibition and determine the IC50 value.

Self-Validation: A known Src inhibitor (e.g., Dasatinib) should be included as a positive control. A no-kinase control will establish the background signal.

Cellular Mechanism of Action: Cell Cycle and Apoptosis Analysis

To understand how the lead compounds exert their cytotoxic effects at a cellular level, it is crucial to analyze their impact on the cell cycle and their ability to induce apoptosis.

Experimental Workflow: Cell Cycle and Apoptosis Analysis

G cluster_0 Cell Cycle Analysis cluster_1 Apoptosis Analysis Start Treat Cancer Cells with Analogue Harvest Harvest Cells at Different Time Points Start->Harvest Split Split Cell Population Harvest->Split Fix Fix Cells in Cold Ethanol Split->Fix For Cell Cycle StainAV Stain with Annexin V-FITC and PI Split->StainAV For Apoptosis StainPI Stain with Propidium Iodide (PI) and RNase A Fix->StainPI FACS_CC Analyze by Flow Cytometry StainPI->FACS_CC AnalyzeCC Quantify Cell Population in G0/G1, S, and G2/M Phases FACS_CC->AnalyzeCC Conclusion Determine Mechanism of Action AnalyzeCC->Conclusion FACS_Apo Analyze by Flow Cytometry StainAV->FACS_Apo AnalyzeApo Quantify Early Apoptotic, Late Apoptotic, and Necrotic Cells FACS_Apo->AnalyzeApo AnalyzeApo->Conclusion

References

The 2-Aminothiazole Scaffold: A Cornerstone for Modern Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-aminothiazole moiety has firmly established itself as a "privileged scaffold" in medicinal chemistry, particularly in the relentless pursuit of potent and selective kinase inhibitors.[1][2][3][4] Its remarkable success is exemplified by the blockbuster drug Dasatinib, a multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[5][6] This guide provides a comprehensive technical overview of the 2-aminothiazole core, designed for professionals in drug discovery. We will dissect the fundamental principles that underpin its efficacy, from its unique mode of interaction with the kinase hinge region to the intricate structure-activity relationships (SAR) that govern its potency and selectivity. Furthermore, this document offers detailed, field-proven protocols for the synthesis of 2-aminothiazole derivatives and for the biochemical and cell-based assays essential for their evaluation, thereby providing a practical framework for the development of the next generation of kinase-targeted therapeutics.

The Strategic Importance of the 2-Aminothiazole Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets, especially in oncology.[7] The development of small molecule inhibitors that can modulate the activity of aberrant kinases has revolutionized cancer therapy. The 2-aminothiazole scaffold has emerged as a particularly fruitful starting point for the design of such inhibitors.[2] Its utility stems from its ability to act as an effective bioisostere for the adenine ring of ATP, enabling it to form critical hydrogen bond interactions within the highly conserved ATP-binding pocket of kinases.[4] This fundamental binding mechanism provides a solid anchor point from which to build potency and selectivity through targeted modifications of the scaffold. The journey of Dasatinib, from a screening hit to a clinical success, serves as a powerful testament to the potential of this chemical starting point.[6]

Mechanism of Action: The Critical Hinge-Binding Interaction

The majority of 2-aminothiazole-based kinase inhibitors function as ATP-competitive, or "Type I", inhibitors. Their mechanism of action is centered on their ability to occupy the ATP-binding site and, crucially, to mimic the hydrogen bonding pattern of the adenine base with the "hinge" region of the kinase. This hinge region is a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. The 2-aminothiazole core, with its appropriately positioned nitrogen atoms and exocyclic amino group, is adept at forming two or three key hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues. This interaction anchors the inhibitor in the active site, preventing the binding of ATP and thus halting the phosphorylation cascade.

The crystal structure of Dasatinib in complex with the Abl kinase domain (PDB ID: 2GQG) provides a clear illustration of this binding mode.[5][8][9][10] The 2-amino group of the thiazole ring and one of the ring nitrogens form hydrogen bonds with the backbone amide and carbonyl groups of Met318 in the hinge region of Abl. This bidentate interaction is a hallmark of many successful kinase inhibitors and is a key contributor to the high affinity of Dasatinib.

cluster_kinase Kinase Active Site cluster_inhibitor 2-Aminothiazole Inhibitor hinge Hinge Region (e.g., Met318 backbone) atp_pocket ATP Pocket aminothiazole 2-Aminothiazole      Core aminothiazole->hinge H-Bonds substituents R1, R2 Substituents aminothiazole->substituents substituents->atp_pocket Van der Waals & Other Interactions caption Binding Mode of 2-Aminothiazole Inhibitors

Caption: A diagram illustrating the key interactions of a 2-aminothiazole inhibitor within the kinase active site.

Structure-Activity Relationship (SAR) Studies: A Roadmap to Potency and Selectivity

The development of a potent and selective kinase inhibitor from a 2-aminothiazole starting point is a meticulous process of iterative design, synthesis, and testing. The SAR for this scaffold is well-documented, providing a valuable guide for medicinal chemists.[6][11] The core can be conceptually divided into three key regions for modification: the 2-amino group, the C4 position, and the C5 position of the thiazole ring.

  • The 2-Amino Group: This position is critical for the hinge-binding interaction. While the primary amine is often essential, derivatization with carefully chosen substituents can significantly enhance potency and modulate selectivity. For example, in the development of Dasatinib, the attachment of a 2-methyl-4-pyrimidinyl group to the 2-amino position was a key step in achieving nanomolar potency against Src family kinases.[6]

  • The C4 Position: Substituents at the C4 position typically project into the solvent-exposed region of the ATP-binding site. This position is often used to introduce larger, more complex groups that can pick up additional interactions with the protein or improve the physicochemical properties of the compound, such as solubility.

  • The C5 Position: This position is often directed towards the "selectivity pocket" of the kinase, a region of the active site that shows more variability between different kinases. Judicious modification at this position is therefore a key strategy for achieving selectivity. In the case of Dasatinib, the N-(2-chloro-6-methylphenyl)carboxamide group at the C5 position was crucial for its potent inhibition of Abl and Src kinases.[6]

The following table summarizes the SAR for a series of 2-aminothiazole-based Src inhibitors, illustrating the impact of substitutions at the C5 position.

CompoundC5-SubstituentLck IC50 (µM)Src IC50 (µM)
1 -H6.6>10
2a -CONH(Ph)0.0150.006
2b -CONH(2-Cl-Ph)0.0020.001
2c (Dasatinib) -CONH(2-Cl-6-Me-Ph)<0.001<0.001
3 -COOEt0.2500.100

Data adapted from Das, J. et al. J. Med. Chem. 2006, 49 (23), 6819–6832.[6]

Synthetic Strategies: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is the most widely used and versatile method for the preparation of the 2-aminothiazole core.[12][13][14] This robust reaction involves the condensation of an α-haloketone with a thioamide or, for the synthesis of 2-aminothiazoles, thiourea. The reaction proceeds via an initial SN2 reaction, followed by an intramolecular cyclization and dehydration to afford the thiazole ring in high yield.

reagents α-Haloketone + Thiourea intermediate1 S-Alkylation Intermediate reagents->intermediate1 SN2 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Aminothiazole intermediate2->product Dehydration caption Hantzsch Thiazole Synthesis Workflow

Caption: A simplified workflow of the Hantzsch thiazole synthesis.

Detailed Experimental Protocol: Synthesis of 2-amino-4-phenylthiazole

This protocol provides a representative example of the Hantzsch synthesis.

Materials:

  • 2-bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

  • Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with water.

  • Allow the collected solid to air dry to yield the 2-amino-4-phenylthiazole product.

This protocol is adapted from a standard laboratory procedure.[12]

Evaluation of 2-Aminothiazole-Based Kinase Inhibitors

The evaluation of novel kinase inhibitors is a multi-step process that begins with in vitro biochemical assays to determine the potency and selectivity of the compounds against purified kinases. Promising compounds are then advanced to cell-based assays to assess their activity in a more physiologically relevant context.[7]

Biochemical Assays: Measuring Direct Kinase Inhibition

Biochemical assays are essential for determining the intrinsic potency of a compound against its target kinase.[7] A variety of formats are available, with radiometric and fluorescence-based methods being the most common.

This traditional "gold standard" method measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a peptide or protein substrate.[15][16][17]

Principle:

The kinase reaction is performed in the presence of the inhibitor, a substrate, and radiolabeled ATP. The reaction is then stopped, and the phosphorylated substrate is separated from the unreacted ATP, typically by spotting the reaction mixture onto a phosphocellulose paper that binds the substrate but not the ATP. The amount of radioactivity incorporated into the substrate is then quantified using a scintillation counter or phosphorimager.

Step-by-Step Protocol (Dot Blot Format):

  • Prepare Kinase Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing the kinase buffer, the peptide or protein substrate, and the kinase enzyme.

  • Aliquot and Add Inhibitor: Aliquot the kinase reaction mixture into individual tubes or wells of a microplate. Add the 2-aminothiazole inhibitor at various concentrations (typically a serial dilution). Include a "no inhibitor" control.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubate: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).

  • Stop Reaction and Spot: Stop the reaction by adding a quench buffer (e.g., phosphoric acid). Spot an aliquot of each reaction mixture onto a phosphocellulose membrane.

  • Wash: Wash the membrane several times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unbound radiolabeled ATP.

  • Quantify: Air dry the membrane and quantify the radioactivity in each spot using a phosphorimager or by cutting out the spots and using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular non-radioactive alternative that offer high throughput and sensitivity.[18][19][20][21][22]

Principle:

The assay uses a fluorescently labeled substrate and a terbium-labeled antibody that specifically recognizes the phosphorylated form of the substrate. When the substrate is phosphorylated by the kinase, the terbium-labeled antibody binds to it, bringing the terbium donor and the fluorescent acceptor into close proximity. Excitation of the terbium results in energy transfer to the acceptor, which then emits light at a specific wavelength. The TR-FRET signal is directly proportional to the amount of phosphorylated substrate.

Step-by-Step Protocol:

  • Prepare Kinase Reaction: In a suitable microplate (e.g., a low-volume 384-well plate), add the kinase, a fluorescein-labeled peptide substrate, ATP, and the 2-aminothiazole inhibitor at various concentrations.

  • Incubate: Cover the plate and incubate at room temperature for the desired reaction time (e.g., 60-90 minutes).

  • Stop and Detect: Add a solution containing EDTA (to stop the kinase reaction) and a terbium-labeled anti-phospho-substrate antibody.

  • Incubate for Detection: Incubate the plate at room temperature for at least 30 minutes to allow for antibody binding.

  • Read Plate: Read the plate on a microplate reader capable of TR-FRET measurements, collecting emission data at two wavelengths (e.g., 490 nm for terbium and 520 nm for fluorescein).

  • Data Analysis: Calculate the emission ratio (520 nm / 490 nm). The percent inhibition is calculated based on the decrease in this ratio in the presence of the inhibitor, and the IC₅₀ value is determined.

Cell-Based Assays: Assessing Cellular Potency and Target Engagement

Cell-based assays are crucial for confirming that a compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit the desired biological response.[7]

An In-Cell ELISA is a powerful method for directly measuring the phosphorylation status of a kinase's substrate within intact cells.[23][24][25]

Principle:

Cells are cultured in a microplate, treated with the inhibitor, and then fixed and permeabilized. The level of phosphorylation of a specific substrate is then detected using a phospho-specific primary antibody, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). Addition of a colorimetric or fluorometric substrate for the enzyme generates a signal that is proportional to the amount of phosphorylated protein.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well microplate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 2-aminothiazole inhibitor for a specified period. Include appropriate positive and negative controls.

  • Fix and Permeabilize:

    • Remove the treatment media and fix the cells (e.g., with 4% paraformaldehyde).

    • Wash the cells and then permeabilize them (e.g., with 0.1% Triton X-100 in PBS) to allow antibody entry.

  • Blocking: Block non-specific antibody binding sites with a blocking buffer (e.g., 5% BSA in PBS).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody that specifically recognizes the phosphorylated form of the target kinase's substrate.

  • Secondary Antibody Incubation: Wash the cells and then incubate with an HRP-conjugated secondary antibody that binds to the primary antibody.

  • Signal Development: Wash the cells again and add a colorimetric HRP substrate (e.g., TMB).

  • Stop and Read: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Normalize the signal (e.g., to cell number or total protein) and determine the IC₅₀ value for the inhibition of substrate phosphorylation in a cellular context.

Conclusion and Future Perspectives

The 2-aminothiazole scaffold has proven to be an exceptionally valuable asset in the development of kinase inhibitors. Its ability to effectively mimic the hinge-binding interactions of ATP provides a robust foundation for the design of potent and selective drugs. The extensive body of SAR data available for this scaffold, coupled with well-established synthetic and screening methodologies, makes it an attractive starting point for new drug discovery programs targeting the kinome. As our understanding of kinase biology continues to expand, the versatility of the 2-aminothiazole core will undoubtedly be leveraged to develop novel therapeutics for a wide range of diseases, from cancer to inflammatory and neurodegenerative disorders. The challenge for the future will be to continue to innovate on this privileged structure, pushing the boundaries of selectivity and overcoming the persistent challenge of drug resistance.

References

Structure-Activity Relationship (SAR) of 2-Amino-5-bromothiazole Derivatives: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary: The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] This guide focuses on the 2-amino-5-bromothiazole core, a particularly valuable derivative that serves as both a potent pharmacophore and a versatile synthetic intermediate. The strategic placement of the bromine atom at the C-5 position not only influences the molecule's physicochemical properties but also provides a reactive handle for extensive structural diversification. We will dissect the structure-activity relationships (SAR) of this scaffold, exploring how modifications at key positions dictate biological outcomes, with a primary focus on anticancer applications and kinase inhibition. This document provides researchers, scientists, and drug development professionals with a synthesis of field-proven insights, detailed experimental protocols, and a strategic framework for designing next-generation therapeutics based on this potent core.

Part 1: The 2-Amino-5-bromothiazole Scaffold: A Privileged Core

The 2-aminothiazole moiety is a fundamental component of numerous therapeutic agents, celebrated for its ability to engage in key hydrogen bonding interactions with biological targets.[2][3][4] Its derivatives are known to exhibit a wide pharmacological spectrum, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2]

The introduction of a bromine atom at the 5-position creates the 2-amino-5-bromothiazole scaffold, a strategic starting point for drug discovery campaigns. This substitution is significant for two primary reasons:

  • A Versatile Synthetic Handle: The C-Br bond is readily functionalized through various cross-coupling reactions, most notably the Suzuki and Stille couplings.[5] This allows for the systematic introduction of a diverse array of aryl, heteroaryl, and alkyl groups, enabling a broad exploration of chemical space to optimize potency and selectivity.[3][6]

  • Modulation of Physicochemical Properties: The bromo group is a lipophilic, electron-withdrawing substituent. Its presence can enhance lipophilicity, which may improve cell membrane permeability and interaction with hydrophobic pockets within target proteins.[1] Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute significantly to binding affinity and target selectivity.

Part 2: Core Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-amino-5-bromothiazole derivatives can be systematically tuned by making substitutions at three key positions: the 2-amino group, the 4-position, and the 5-position.

SAR_Map cluster_0 2-Amino-5-bromothiazole Core Thiazole C4_Mod C-4 Position (Steric Bulk) - Influences lipophilicity - Occupies hydrophobic pockets Thiazole->C4_Mod Substituents C5_Mod C-5 Position (Diversity Point) - Halogen bonding potential - Suzuki coupling site for aryl groups Thiazole->C5_Mod Cross-coupling N2_Mod N-2 Position (Amide/Urea Linkages) - Critical for target engagement - Dictates kinase selectivity N2_Mod->Thiazole Acylation, Alkylation

Caption: Key modification points on the 2-amino-5-bromothiazole scaffold.

Modifications at the 2-Amino (N-2) Position

The exocyclic amino group is arguably the most critical site for determining a compound's biological activity and target selectivity.

  • Causality: This nitrogen atom and its protons often act as a key hydrogen bond donor/acceptor, anchoring the molecule into the hinge region of kinase ATP-binding sites. Acylation or the introduction of complex side chains at this position is a proven strategy to enhance potency.[7]

  • Proven Application: The development of the blockbuster anticancer drug Dasatinib (BMS-354825) is a testament to this principle. Dasatinib, a pan-Src kinase inhibitor, features a complex N-(2-chloro-6-methylphenyl)carboxamide moiety attached to the 2-amino group of a thiazole ring. This specific side chain was the result of extensive optimization and is crucial for its nanomolar to subnanomolar potency against Src family kinases and Abl kinase.[8][9]

Modifications at the 5-Bromo (C-5) Position

While the bromine atom can be an active contributor to binding, its primary role in many SAR campaigns is as a point of diversification.

  • Causality: Replacing the bromine via Suzuki coupling allows for the introduction of (hetero)aryl groups that can extend into solvent-exposed regions or other pockets of a target protein, often leading to significant gains in potency and altered selectivity profiles.

  • Proven Application: A compelling example involves the synthesis of an inhibitor of Karyopherin β1 (KPNB1). The starting material, 2-amino-5-bromothiazole, was first acylated at the N-2 position. The subsequent Suzuki reaction of the bromo-intermediate with 4-fluorophenylboronic acid yielded a final compound, N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide, with potent anticancer activity.[3][6] This demonstrates a powerful two-step strategy: first establishing the core interaction via N-2 modification, then optimizing potency by functionalizing the C-5 position.

Modifications at the 4- (C-4) Position

The C-4 position is important for fine-tuning the steric and electronic properties of the molecule.

  • Causality: Introducing bulky, lipophilic substituents such as a tert-butyl or phenyl group at this position can enhance lipophilicity.[1] This often improves cell membrane permeability and allows the molecule to favorably occupy hydrophobic pockets within the target's binding site.

  • Proven Application: Studies on 2-aminothiazole sub-libraries have shown that compounds with lipophilic substituents (like phenyl or butyl) at the C-4 and/or C-5 positions exhibit moderate to good antitumor activities against human lung cancer and glioma cell lines.[2] For example, one promising analogue with substitutions at these positions demonstrated IC₅₀ values of 4.89 µM and 4.03 µM against H1299 and SHG-44 cell lines, respectively.[2]

Part 3: Case Study: Anticancer Activity and Kinase Inhibition

The 2-aminothiazole scaffold is a well-established pharmacophore in oncology.[1] Its derivatives frequently function as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[5]

Antiproliferative Activity Data

The following table summarizes the antiproliferative activity of selected 2-aminothiazole derivatives, illustrating the impact of various substitution patterns on potency against cancer cell lines.

Compound IDCore StructureSubstitutionsCancer Cell LineIC₅₀ (µM)Reference
Analog 20 2-AminothiazoleLipophilic groups at C-4/C-5H1299 (Lung)4.89[2]
SHG-44 (Glioma)4.03[2]
Derivative 88 ThiazolopyridazineAr = 4-BrC₆H₄HS 578T (Breast)0.8[3]
Dasatinib 2-AminothiazoleComplex N-2 and C-5 side chainsVarious (CML)Sub-nanomolar (target)[8][9]

Causality Behind the Data: The potent activity of Derivative 88 highlights the effectiveness of incorporating the bromo-phenyl motif.[3] The exceptional potency of Dasatinib underscores the power of extensive optimization at the N-2 and C-5 positions, leading to a clinically effective drug.[8][9]

Part 4: Key Synthetic and Experimental Workflows

A successful SAR campaign relies on robust synthetic protocols and validated biological assays. The entire process is a self-validating system where each step confirms the findings of the last.

SAR Experimental Workflow

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and evaluation of 2-amino-5-bromothiazole derivatives.

Protocol 1: Synthesis of 2-Amino-5-bromothiazole Core [10]

  • Rationale: This protocol describes the electrophilic bromination of the electron-rich thiazole ring at the C-5 position, the most common method for producing the key intermediate. Acetic acid serves as a solvent that can also activate the bromine.

  • Materials: 2-Aminothiazole, Bromine (Br₂), Acetic Acid, Saturated Sodium Bicarbonate (NaHCO₃) solution, Ethyl Acetate, Anhydrous Sodium Sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve 2-aminothiazole (1.0 eq) in acetic acid in a round-bottom flask equipped with a stir bar. Cool the solution to 0 °C in an ice bath.

    • Slowly add bromine (2.0 eq) dropwise to the stirred solution.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, carefully neutralize the reaction mixture by adding saturated NaHCO₃ solution until the pH is between 7-8.

    • Extract the aqueous layer with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with saturated saline solution, and dry over anhydrous Na₂SO₄.

    • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the product by column chromatography to obtain pure 5-bromo-2-aminothiazole.

Protocol 2: Antiproliferative Cell Viability (MTS/MTT) Assay [7]

  • Rationale: This is a standard colorimetric assay to determine the cytotoxic or growth-inhibitory effects of compounds on cancer cells. It serves as an excellent primary screen to identify "hits" from a compound library.

  • Materials: Human cancer cell line (e.g., H1299), cell culture medium (e.g., RPMI-1640 with 10% FBS), 96-well plates, test compounds dissolved in DMSO, MTS or MTT reagent, microplate reader.

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept constant and low (<0.5%).

    • Remove the old medium from the wells and add the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO only) and an untreated control.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

    • Add the MTS/MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

    • Measure the absorbance (for MTS) or formazan crystal absorbance after solubilization (for MTT) using a microplate reader at the appropriate wavelength.

    • Calculate the percentage of cell viability relative to the untreated control cells and plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 3: In Vitro Kinase Inhibition Assay [7]

  • Rationale: This assay directly measures the ability of a compound to inhibit the activity of a specific target kinase. It is a critical secondary assay to confirm that the observed cellular effects are due to on-target inhibition.

  • Materials: Recombinant kinase enzyme, kinase-specific substrate (peptide or protein), ATP, test compounds, assay buffer, detection reagent (e.g., ADP-Glo™), white 384-well plates, plate reader capable of measuring luminescence.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the appropriate assay buffer.

    • Add the kinase enzyme, the substrate, and the test compound at various concentrations to the wells of the plate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced, which is proportional to kinase activity.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition relative to a control reaction without the inhibitor and determine the IC₅₀ value.

Part 5: Conclusion and Future Outlook

The 2-amino-5-bromothiazole scaffold is a highly validated and fruitful starting point for the development of novel therapeutics. The structure-activity relationships discussed herein provide a clear blueprint for optimization: the N-2 position is paramount for establishing primary target interactions, while the C-4 and C-5 positions offer opportunities to fine-tune physicochemical properties and exploit secondary binding pockets. The bromine at C-5 is a particularly powerful tool, enabling late-stage diversification that can rapidly lead to potent and selective compounds.

Future research in this area will likely focus on:

  • Novel Scaffolds: Using the C-5 bromine to couple with novel or unconventional chemical moieties to explore new chemical space.

  • Target Selectivity: Systematically tuning substituents at all three key positions to achieve greater selectivity for specific kinase isoforms or to develop multi-targeted agents with desired polypharmacology.

  • Computational Chemistry: Employing molecular docking and dynamic simulations to more accurately predict binding modes and guide the rational design of next-generation inhibitors, thereby reducing the number of synthetic iterations required for optimization.

By combining the established SAR principles with modern drug discovery tools, the 2-amino-5-bromothiazole core will undoubtedly continue to yield promising clinical candidates for years to come.

References

A Senior Application Scientist's Guide to the In Silico Modeling of 2-Aminothiazole Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Value of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This five-membered heterocycle, containing both sulfur and nitrogen, serves as a versatile scaffold capable of engaging with a wide range of biological targets through various non-covalent interactions. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] Clinically approved drugs such as the kinase inhibitor Dasatinib underscore the therapeutic potential of this moiety.[4]

The introduction of a bromine atom, specifically at the 5-position to create a 2-amino-5-bromothiazole intermediate, provides a reactive handle for synthetic chemists, enabling extensive derivatization through cross-coupling reactions.[6][7] This guide focuses on the in silico modeling of derivatives stemming from this scaffold, providing a comprehensive framework for researchers to rationally design, screen, and prioritize novel therapeutic candidates before committing to costly and time-consuming synthetic efforts. As a Senior Application Scientist, my objective is not merely to present a sequence of steps, but to illuminate the strategic reasoning and scientific causality that underpin a robust computational drug design workflow.

Part 1: The Computational Drug Design Blueprint

A successful in silico campaign is a multi-stage, iterative process that systematically filters a large chemical space to identify a small number of high-potential candidates. Each stage builds upon the last, integrating different computational techniques to assess a compound's potential from multiple perspectives. This workflow ensures that the selected candidates have a high probability of demonstrating the desired biological activity and favorable drug-like properties.

In_Silico_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening & Prioritization cluster_2 Phase 3: Refinement & Validation cluster_3 Phase 4: Output T_ID Target Identification & Validation P_Prep Protein Structure Preparation T_ID->P_Prep Select PDB Structure Dock Molecular Docking (Virtual Screening) P_Prep->Dock Prepared Target L_Lib Ligand Library Design & Preparation L_Lib->Dock 3D Ligand Conformers ADMET ADMET Prediction (Drug-likeness) L_Lib->ADMET Chemical Structures QSAR QSAR Modeling (Activity Prediction) Dock->QSAR Binding Poses & Scores Pharm Pharmacophore Modeling Dock->Pharm Interaction Features MD_Sim Molecular Dynamics (Stability Analysis) Dock->MD_Sim Top Poses QSAR->L_Lib Guide Derivative Design Pharm->Dock Constraint for Screening Candidate Candidate Prioritization for Synthesis MD_Sim->Candidate Binding Stability & Free Energy ADMET->Candidate Safety & PK Profile

Caption: A comprehensive in silico drug discovery workflow.

Part 2: Target Selection and Preparation

The journey begins with a biological target. For 2-aminothiazole derivatives, kinases are a particularly relevant target class.[8][9] The PI3K/Akt/mTOR signaling pathway, often dysregulated in cancer, presents numerous kinase targets for which thiazole inhibitors have been designed.[10][11]

Rationale for Target Preparation

A crystal structure from the Protein Data Bank (PDB) is not a simulation-ready model. It is a static image that often lacks hydrogen atoms, contains experimental artifacts (like water molecules or co-solvents), and may have missing loops or side chains. Preparing the structure is a critical step to ensure that the electrostatic and steric environment of the binding site is accurately represented. Failure to do so is a primary source of error in molecular docking.

Experimental Protocol: Preparing a Kinase for Docking (Example: VEGFR-2)
  • Structure Acquisition: Download the 3D crystal structure of the target protein from the PDB. For VEGFR-2, a relevant structure is PDB ID: 4ASD.

  • Initial Cleanup: Load the structure into a molecular modeling suite (e.g., Schrödinger Maestro, MOE). Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands. The rationale here is to start with a clean apo or reference-bound active site.

  • Structural Refinement:

    • Add hydrogen atoms, as they are crucial for forming hydrogen bonds and for the overall force field calculations.

    • Assign correct bond orders and formal charges.

    • Use tools like Prime to fill in any missing side chains or loops, referencing sequence databases to ensure biological relevance.

  • Protonation State Assignment: Assign protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. This step is paramount as the protonation state directly influences the hydrogen bond donor/acceptor pattern of the active site.[12]

  • Energy Minimization: Perform a constrained energy minimization of the protein structure.[12] This relieves any steric clashes introduced during the preparation steps. The constraints (e.g., on the backbone atoms) prevent significant deviation from the experimentally determined crystal structure, preserving its integrity.

Part 3: Ligand Library Preparation

For this guide, our library consists of virtual derivatives of 2-Bromothiazol-5-amine. The goal is to generate realistic 3D conformations for each molecule that can be used for docking.

Experimental Protocol: Preparing this compound Derivatives
  • 2D Structure Generation: Draw the core scaffold and its derivatives using a chemical drawing tool like ChemDraw.

  • Conversion to 3D: Convert the 2D structures into 3D conformations.

  • Ionization and Tautomerization: Generate possible ionization states and tautomers at the target physiological pH (7.4). The amine and thiazole nitrogen atoms can have different protonation states, which drastically alters their interaction potential.

  • Stereoisomer Generation: If chiral centers are present, generate all relevant stereoisomers.

  • Energy Minimization: Minimize the energy of each generated ligand conformation using a suitable force field (e.g., OPLS_2005 or MMFF94) to obtain a low-energy, stable 3D structure.[12]

Part 4: Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the protein target).[13] It is the workhorse of structure-based virtual screening, allowing for the rapid evaluation of thousands of potential ligands.

Causality Behind the Choices
  • Grid-Based Docking: The docking process is typically confined to a specific region of the protein, defined by a "grid." This grid pre-calculates the energetic properties of the binding pocket, dramatically speeding up the docking calculations. The size and location of this grid are critical. For a known ATP-binding site in a kinase, the grid should be centered on the co-crystallized inhibitor or the known binding location of ATP to focus the search.

  • Scoring Functions: Docking algorithms use scoring functions to estimate the binding affinity (e.g., in kcal/mol). These functions are approximations of the binding free energy and are used to rank the different poses of a single ligand and to rank different ligands against each other. It is crucial to understand that these scores are for prioritization, not for absolute prediction of affinity. Validation against a known set of active and inactive compounds is essential to trust a docking protocol.

Experimental Protocol: Docking Derivatives into the VEGFR-2 Active Site
  • Grid Generation: Using the prepared VEGFR-2 structure, define a docking grid around the ATP-binding site. This site is typically located in the cleft between the N- and C-lobes of the kinase domain.

  • Ligand Docking: Dock the prepared library of this compound derivatives into the defined grid using a program like Glide or AutoDock. It is advisable to use a flexible docking protocol where the ligand is treated as fully flexible, and key receptor side chains can also have some rotational freedom.

  • Pose Analysis and Scoring:

    • Analyze the top-scoring poses for each ligand.

    • Examine the key interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking) with active site residues. For kinase inhibitors, a hydrogen bond to the "hinge region" backbone is often a critical interaction for potent activity.[2]

    • Rank the compounds based on their docking scores and the quality of their interactions.

Data Presentation: Docking Results
Compound IDDerivative SubstitutionDocking Score (kcal/mol)Key H-Bond Interactions (Residues)
Ref-Drug Sorafenib-10.5Cys919, Asp1046
BT5A-001 R = Phenyl-8.2Cys919
BT5A-002 R = 4-Methoxy-Phenyl-8.9Cys919, Glu885
BT5A-003 R = 3-Chloro-Phenyl-8.5Cys919

Note: Data is hypothetical for illustrative purposes.

Part 5: Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling provides a different perspective. Instead of relying on the 3D structure of the target, it builds a mathematical model that correlates the chemical features of the molecules with their biological activity.[14] This is particularly useful for optimizing a lead series when experimental activity data becomes available.

Rationale for QSAR

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. By identifying which properties (descriptors) are most correlated with activity, we can build a predictive model. This model can then be used to predict the activity of new, unsynthesized derivatives and guide the design process toward more potent compounds.[15]

Experimental Protocol: Building a 2D-QSAR Model
  • Data Set Preparation:

    • Collect a dataset of 2-aminothiazole derivatives with experimentally measured biological activity (e.g., IC50 values) against the target of interest.

    • Divide the dataset into a training set (typically 70-80% of the data) to build the model and a test set (20-30%) to validate it.[14]

  • Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors. These can include:

    • Physicochemical: LogP (lipophilicity), Molar Refractivity (MR), Polar Surface Area (TPSA).

    • Electronic: HOMO/LUMO energies, dipole moment.

    • Topological: Molecular connectivity indices.

  • Model Building: Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) to build an equation that links the descriptors to the biological activity.[16]

  • Model Validation:

    • Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to check the model's robustness.

    • External Validation: Use the model to predict the activity of the compounds in the test set. The predictive power of the model (indicated by a high R²_test value) is the true measure of its utility.

Part 6: Molecular Dynamics (MD) Simulation: Assessing Binding Stability

While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view.[17] By simulating the movement of every atom in the protein-ligand complex over time (typically nanoseconds to microseconds), we can assess the stability of the predicted binding pose and gain deeper insights into the interaction.[18]

Why MD is a Crucial Validation Step

A high docking score does not guarantee a stable interaction. The initial docked pose might be energetically favorable in a static sense but could be unstable in a dynamic, solvated environment. MD simulations test this stability. If the ligand remains in the binding pocket in a consistent orientation throughout the simulation, it increases our confidence in the docking prediction.[19]

MD_Workflow Start Start with Docked Protein-Ligand Complex Solvate Solvate with Water Model (e.g., TIP3P) Start->Solvate Ions Add Counter-Ions to Neutralize System Solvate->Ions Minimize Energy Minimization of Entire System Ions->Minimize Equilibrate_NVT Equilibration (NVT) Constant Temp. Minimize->Equilibrate_NVT Equilibrate_NPT Equilibration (NPT) Constant Pressure & Temp. Equilibrate_NVT->Equilibrate_NPT Check Temp. Stability Production Production MD Run (Collect Trajectory Data) Equilibrate_NPT->Production Check Density Stability Analyze Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analyze

Caption: A standard workflow for setting up an MD simulation.

Experimental Protocol: MD Simulation of a Protein-Ligand Complex
  • System Setup:

    • Take the best-docked pose of a promising derivative (e.g., BT5A-002 in VEGFR-2).

    • Place the complex in the center of a periodic box of a specific shape (e.g., cubic).

    • Solvate the system by filling the box with a pre-equilibrated water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the overall charge of the system.

  • Minimization and Equilibration:

    • Perform energy minimization of the entire solvated system to remove bad contacts.

    • Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant (NVT ensemble). Restraints are often applied to the protein and ligand to allow the solvent to relax around them.

    • Switch to a constant pressure and temperature ensemble (NPT) to bring the system to the correct density. The restraints on the protein-ligand complex are gradually released. This two-step equilibration is vital to prepare the system for a stable production run.[20]

  • Production Run: Run the simulation for a desired length of time (e.g., 100 ns) without any restraints, saving the atomic coordinates at regular intervals. This creates a "trajectory" of the complex's motion.

  • Analysis: Analyze the trajectory to calculate:

    • Root Mean Square Deviation (RMSD): To assess the overall stability of the protein backbone and the ligand's position. A stable ligand will have a low and non-drifting RMSD.

    • Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible or rigid.

    • Interaction Analysis: To monitor the persistence of key hydrogen bonds or other interactions over the course of the simulation.

Part 7: ADMET Prediction: Profiling for Drug-likeness

A potent compound is useless if it is toxic or cannot reach its target in the body. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical final in silico filter.[21][22] Early-stage prediction of potential ADMET liabilities can save enormous resources by flagging problematic compounds before synthesis.[23][24]

Rationale for Early ADMET Screening

The majority of drug candidates fail in clinical trials not because of a lack of efficacy, but due to poor pharmacokinetic profiles or unforeseen toxicity.[25] By using a suite of validated computational models, we can predict key properties and flag compounds that are likely to fail.[25]

Key ADMET Properties and Prediction Tools

A variety of free and commercial tools (e.g., pkCSM, ADMETlab, SwissADME) can be used to predict these properties.[21][24]

  • Absorption:

    • Caco-2 Permeability: Predicts intestinal absorption.

    • Human Intestinal Absorption (HIA): A qualitative prediction of absorption.

  • Distribution:

    • Blood-Brain Barrier (BBB) Permeability: Crucial for CNS targets.

    • Plasma Protein Binding (PPB): Affects the free concentration of the drug.

  • Metabolism:

    • CYP450 Inhibition: Predicts potential for drug-drug interactions. Models for key isoforms like 2D6 and 3A4 are essential.

  • Excretion:

    • Total Clearance: Predicts the rate of removal from the body.

  • Toxicity:

    • hERG Inhibition: A key indicator of potential cardiotoxicity.

    • Ames Mutagenicity: Predicts the potential to be a carcinogen.

    • Hepatotoxicity: Predicts the potential for liver damage.

Conclusion: Synthesizing Data for Informed Decisions

The ultimate goal of this comprehensive in silico workflow is not to find a "perfect" molecule but to prioritize a small set of diverse, high-potential candidates for synthesis and biological evaluation. The ideal candidate emerging from this process would exhibit:

  • A high docking score with a chemically sensible binding pose.

  • Predicted activity from a validated QSAR model.

  • A stable binding mode confirmed by MD simulations.

  • A clean and promising ADMET profile.

By integrating these computational layers, we move beyond simple virtual screening and engage in a truly rational, multi-parameter optimization of our this compound derivatives. This E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) based approach maximizes the probability of success in the subsequent, more resource-intensive stages of drug discovery.

References

An In-depth Technical Guide to the Discovery of Novel 2-Aminothiazole-Based Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug discovery campaigns, earning them the designation of "privileged scaffolds."[1][2] The 2-aminothiazole (2-AT) core is a quintessential example of such a scaffold, prized for its synthetic tractability and its ability to engage with a wide array of biological targets.[2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the journey from initial concept to the identification of novel 2-aminothiazole-based bioactive compounds. We will delve into the strategic considerations, experimental designs, and data interpretation that underpin the successful discovery of new therapeutic agents based on this versatile heterocyclic system.

The 2-Aminothiazole Core: A Foundation for Diverse Bioactivity

The 2-aminothiazole ring is a five-membered heterocycle containing both sulfur and nitrogen atoms.[4] This arrangement confers a unique electronic and structural profile, making it an adept participant in various biological interactions. The amino group at the 2-position serves as a crucial handle for synthetic modification, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological properties.[3][5] The inherent bioactivity of the 2-aminothiazole scaffold is vast, with derivatives demonstrating a remarkable spectrum of therapeutic potential, including:

  • Anticancer: Numerous 2-aminothiazole derivatives have exhibited potent cytotoxic effects against a range of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[6] Some have progressed into clinical trials, such as the CDK2 inhibitor SNS-032.[7]

  • Antimicrobial: The scaffold is a cornerstone in the development of antibacterial and antifungal agents.[8][9]

  • Anti-inflammatory: 2-Aminothiazole derivatives have been investigated as inhibitors of key inflammatory mediators.[10]

  • Antiviral, Anticonvulsant, and More: The therapeutic reach of this scaffold extends to a multitude of other disease areas, underscoring its significance in drug discovery.[8][9]

The prevalence of the 2-aminothiazole core in marketed drugs like Famotidine, Cefdinir, and Meloxicam is a testament to its favorable pharmacological and pharmacokinetic properties.[11]

Strategic Synthesis: Building the 2-Aminothiazole Library

The creation of a diverse library of 2-aminothiazole derivatives is the first critical step in a discovery campaign. The choice of synthetic strategy is paramount, balancing efficiency, versatility, and the ability to introduce a wide range of chemical functionalities.

The Hantzsch Thiazole Synthesis: A Classic and Versatile Approach

The Hantzsch thiazole synthesis remains a widely utilized and robust method for the construction of the 2-aminothiazole core.[12] This one-pot condensation reaction involves the reaction of an α-haloketone with a thiourea derivative.[12]

Causality in Experimental Choices: The selection of the α-haloketone and the thiourea derivative directly dictates the substitution pattern of the final 2-aminothiazole product. This allows for a systematic and logical exploration of structure-activity relationships (SAR). For instance, varying the aryl group on the α-haloketone allows for probing interactions with hydrophobic pockets in the target protein, while modification of the thiourea component enables exploration of hydrogen bonding and other polar interactions.

Experimental Protocol: General Procedure for Hantzsch Thiazole Synthesis [13]

  • Reactant Preparation: In a round-bottom flask, dissolve the α-haloketone (1.0 eq.) in a suitable solvent such as ethanol or isopropanol.

  • Addition of Thiourea: Add the substituted thiourea (1.1 eq.) to the solution.

  • Reaction Initiation: Gently heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.

  • Characterization: Confirm the structure and purity of the synthesized compounds using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Diagram: The Hantzsch Thiazole Synthesis

Hantzsch_Synthesis alpha_haloketone α-Haloketone (R1-C(=O)-CH2-X) intermediate Thiazoline Intermediate alpha_haloketone->intermediate + thiourea Thiourea (R2-NH-C(=S)-NH2) thiourea->intermediate product 2-Aminothiazole Derivative intermediate->product Dehydration

Caption: A simplified representation of the Hantzsch thiazole synthesis.

Modern Synthetic Approaches

While the Hantzsch synthesis is a workhorse, other methods offer unique advantages, such as improved yields, milder reaction conditions, and access to novel substitution patterns. These can include microwave-assisted synthesis, solid-phase synthesis for combinatorial library generation, and the use of novel catalysts.[13][14]

From Library to Lead: Screening and Optimization

With a diverse library of 2-aminothiazole compounds in hand, the next phase involves identifying "hits" with the desired biological activity and then optimizing them into "leads" with drug-like properties.

High-Throughput Screening (HTS)

HTS is a critical tool for rapidly screening large compound libraries against a specific biological target.[15] The choice of assay is dictated by the therapeutic goal and the nature of the target.

Experimental Protocol: In Vitro Kinase Inhibition Assay (A Representative HTS Assay)

  • Plate Preparation: Dispense the kinase, substrate, and ATP into the wells of a 384-well plate.

  • Compound Addition: Add the 2-aminothiazole test compounds from the library at a fixed concentration (e.g., 10 µM). Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Add a detection reagent that measures the extent of substrate phosphorylation (e.g., using luminescence or fluorescence).

  • Data Analysis: Read the plate using a microplate reader and calculate the percent inhibition for each compound relative to the controls.

Data Presentation: Representative HTS Data

Compound IDStructure% Inhibition at 10 µM
ATZ-0012-amino-4-phenylthiazole12%
ATZ-0022-amino-4-(4-chlorophenyl)thiazole85%
ATZ-0032-amino-4-(4-methoxyphenyl)thiazole65%
.........
Structure-Activity Relationship (SAR) Studies

The data from the initial HTS campaign provides the foundation for SAR studies.[16][17] The goal is to understand how modifications to the 2-aminothiazole scaffold affect its biological activity. This is an iterative process of designing and synthesizing new analogs based on the initial hits.

Key SAR Insights for 2-Aminothiazoles: [10][16]

  • C4 and C5 Positions: Substituents at these positions can significantly impact potency and selectivity. Bulky or hydrophilic groups can be either beneficial or detrimental depending on the target.[10]

  • 2-Amino Group: Acylation or substitution of the 2-amino group is a common strategy to modulate activity and pharmacokinetic properties.[16]

Diagram: The Drug Discovery and Development Workflow

Drug_Discovery_Workflow Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Approval Regulatory Approval Clinical->Approval

Caption: A generalized workflow for drug discovery and development.

Lead Optimization and ADMET Profiling

Once a promising lead compound with good potency is identified, the focus shifts to optimizing its drug-like properties. This involves assessing its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[16] Poor ADMET properties are a major cause of drug failure in clinical trials.

Key ADMET Considerations for 2-Aminothiazoles:

  • Metabolic Stability: The 2-aminothiazole ring can be susceptible to metabolic modification. Strategies to improve metabolic stability include the introduction of blocking groups at metabolically labile sites.[16]

  • Toxicity: While generally considered a safe scaffold, some 2-aminothiazole derivatives have been associated with toxicity. Careful toxicological evaluation is essential.[2]

Elucidating the Mechanism of Action

Understanding how a compound exerts its biological effect is crucial for its further development. A variety of experimental and computational techniques can be employed to determine the mechanism of action (MoA).

In Vitro and In Vivo Biological Evaluation

Cell-based assays are used to confirm the activity of the compounds in a more biologically relevant context. For promising compounds, in vivo studies in animal models are conducted to assess efficacy and safety.

Computational Modeling

Molecular docking and molecular dynamics simulations can provide valuable insights into how a 2-aminothiazole inhibitor binds to its target protein.[18][19] This information can guide the design of more potent and selective analogs.

Diagram: Hypothetical Signaling Pathway Targeted by a 2-AT Inhibitor

Signaling_Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Effector Effector Protein Kinase2->Effector Response Cellular Response Effector->Response Inhibitor 2-AT Inhibitor Inhibitor->Kinase2 Inhibition

Caption: A 2-aminothiazole inhibitor blocking a key kinase in a signaling pathway.

Future Perspectives: The Evolving Role of 2-Aminothiazoles

The 2-aminothiazole scaffold continues to be a fertile ground for the discovery of new bioactive compounds. Future research will likely focus on:

  • Novel Synthetic Methodologies: The development of more efficient and sustainable synthetic routes.

  • New Biological Targets: Exploring the potential of 2-aminothiazoles against emerging therapeutic targets.

  • Advanced Computational Tools: Utilizing artificial intelligence and machine learning to accelerate the design and optimization of 2-aminothiazole-based drugs.

Conclusion: A Privileged Scaffold with a Bright Future

The 2-aminothiazole core has firmly established itself as a privileged scaffold in medicinal chemistry. Its synthetic accessibility, coupled with its ability to interact with a wide range of biological targets, ensures its continued relevance in the quest for novel therapeutics. This guide has provided a comprehensive overview of the key principles and methodologies involved in the discovery of 2-aminothiazole-based bioactive compounds. By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the full potential of this remarkable scaffold can continue to be unlocked for the benefit of human health.

References

An In-depth Technical Guide to 2-Bromothiazol-5-amine for Chemical Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole motif is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] This guide focuses on a particularly valuable building block, 2-bromothiazol-5-amine, a trifunctional scaffold offering strategic vectors for molecular diversification. We will delve into the chemical properties and reactivity of this compound, providing experimentally validated protocols for its application in the synthesis of diverse chemical libraries. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering insights into reaction mechanisms, troubleshooting, and strategic considerations for leveraging this versatile scaffold in the quest for novel therapeutic agents.

Introduction: The Strategic Value of the this compound Scaffold

The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, is a privileged structure in drug discovery.[4][5] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of therapeutic agents with activities spanning from anticancer and antimicrobial to anti-inflammatory.[6]

This compound presents a unique synthetic advantage by incorporating three distinct points of functionality:

  • The 5-amino group: A primary amine that serves as a key nucleophile or a point for amide bond formation, sulfonylation, and other derivatizations.

  • The 2-bromo substituent: A versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and alkyl groups.

  • The thiazole ring nitrogen: A potential site for hydrogen bonding or metal coordination, influencing the overall pharmacokinetic properties of the final molecule.[7]

This trifecta of reactive sites allows for a combinatorial approach to library synthesis, enabling the rapid generation of a multitude of analogs with diverse pharmacophores.

Core Synthesis and Characterization

The commercially available 2-aminothiazole is the typical starting point for the synthesis of this compound. The most common and direct method is the electrophilic bromination at the electron-rich C5 position.[8]

Experimental Protocol: Direct Bromination of 2-Aminothiazole

This protocol is a standard procedure for the synthesis of 5-bromo-2-aminothiazole.[9]

  • Dissolution: In a flask fitted with a stir bar, dissolve 2-aminothiazole (1.0 eq) in glacial acetic acid.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Bromination: Slowly add a solution of bromine (2.0 eq) in acetic acid dropwise to the cooled and stirring solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice water.

  • Neutralization: Carefully neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution to a pH of 7-8.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure 2-amino-5-bromothiazole.

Property Value Reference
Molecular Formula C₃H₃BrN₂S[10]
Molecular Weight 179.04 g/mol [10]
Appearance Pale yellow solid[11]
Melting Point 165 °C (decomposes)[12]

Key Transformations for Library Synthesis

The strategic utility of this compound lies in its differential reactivity, allowing for sequential and selective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions at the C2-Position

The bromine atom at the C2 position is an excellent handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions.[13]

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the thiazole core and a variety of aryl and heteroaryl boronic acids.[14] This reaction is fundamental for building biaryl scaffolds, which are common in kinase inhibitors and other targeted therapies.[8]

Suzuki_Miyaura_Workflow

This protocol is a generalized procedure and may require optimization for specific substrates.[8][14]

  • Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.

  • Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%), to the reaction mixture under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with water and extract with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Catalyst System Base Solvent Typical Yield
Pd(PPh₃)₄K₂CO₃Dioxane/H₂OGood to Excellent
Pd(dppf)Cl₂Cs₂CO₃DMFGood to Excellent
Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂OExcellent

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[15][16] This reaction allows for the introduction of a wide range of primary and secondary amines at the C2 position of the thiazole ring, providing access to a diverse set of 2,5-diaminothiazole derivatives.

Buchwald_Hartwig_Cycle

This protocol is a general guideline and may need optimization for different amine coupling partners.[17]

  • Setup: In a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos or RuPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

  • Solvent and Reagent Addition: Add anhydrous toluene or dioxane, followed by the amine coupling partner.

  • Reaction: Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Derivatization of the 5-Amino Group

The 5-amino group offers a rich platform for further diversification, most commonly through amide bond formation.

Amide bond formation is a cornerstone of medicinal chemistry, and the 5-amino group of the thiazole scaffold readily participates in this reaction.[18] A variety of coupling reagents can be employed to react the amine with a diverse range of carboxylic acids.[19]

This is a representative protocol using a common coupling reagent.[20]

  • Activation: In a round-bottom flask, dissolve the desired carboxylic acid (1.1 eq) in an anhydrous solvent such as DMF or CH₂Cl₂. Add a coupling reagent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Coupling: Add a solution of the 5-aminothiazole derivative (1.0 eq) in the same solvent to the activated ester mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

Strategic Considerations and Troubleshooting

  • Protecting Group Strategy: When performing reactions at the C2-bromo position, it may be necessary to protect the 5-amino group to prevent undesired side reactions. A Boc protecting group is commonly used and can be readily removed under acidic conditions.[21]

  • Reaction Optimization: The choice of catalyst, ligand, base, and solvent is crucial for the success of cross-coupling reactions. Screening a variety of conditions is often necessary to achieve optimal yields, especially with sterically hindered or electronically challenging substrates.[22][23]

  • Purification Challenges: The polarity of aminothiazole derivatives can sometimes make purification by silica gel chromatography challenging. Utilizing a different stationary phase (e.g., alumina) or reverse-phase chromatography may be necessary.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of diverse chemical libraries. Its three distinct points of functionality allow for a modular and efficient approach to generating novel compounds with a wide range of potential biological activities. The protocols and strategic insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their drug discovery and development efforts.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Bromothiazol-5-amine from 2-aminothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Bromothiazol-5-amine

The 2-aminothiazole scaffold is a privileged heterocyclic motif, forming the core of numerous pharmacologically active compounds. Its derivatives are instrumental in the development of novel therapeutics, particularly as potent kinase inhibitors targeting ATP-binding pockets in enzymes implicated in diseases like cancer and neurodegenerative disorders.[1] The strategic introduction of a bromine atom at the C5 position of the 2-aminothiazole ring yields this compound (also known as 5-amino-2-bromothiazole), a highly versatile synthetic intermediate. This functionalization provides a crucial handle for further molecular elaboration through various cross-coupling reactions, enabling the construction of diverse chemical libraries for drug discovery.[1][2]

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound via the direct electrophilic bromination of 2-aminothiazole. We will delve into the scientific rationale behind the chosen methodology, offer a detailed step-by-step protocol, and address critical safety and handling considerations.

Scientific Rationale and Strategy

The synthesis of this compound is achieved through an electrophilic aromatic substitution reaction. The thiazole ring, particularly with the electron-donating amino group at the C2 position, is activated towards electrophilic attack. The C5 position is the most electron-rich and sterically accessible site, making it the preferred position for bromination.[1][3]

Choice of Brominating Agent: N-Bromosuccinimide (NBS)

While elemental bromine (Br₂) in acetic acid is a classic method for this transformation[1][4], this protocol utilizes N-Bromosuccinimide (NBS) as the brominating agent. The rationale for this choice is rooted in both safety and reaction control:

  • Enhanced Safety: NBS is a crystalline solid that is significantly easier and safer to handle than liquid bromine, which is highly corrosive, volatile, and produces noxious fumes.[5][6]

  • Controlled Bromine Source: NBS serves as a source of electrophilic bromine. More importantly, it provides a low, steady concentration of Br₂ in the reaction mixture through its reaction with trace amounts of HBr, thereby minimizing potential side reactions.[6]

  • Selectivity: The controlled release of the electrophile helps to prevent over-bromination, a common side reaction that can lead to the formation of di-brominated byproducts.[3]

Mitigating Side Reactions

The primary potential side reactions include:

  • Over-bromination: The formation of di-brominated products.[3]

  • Reaction at the Amino Group: The exocyclic amino group could potentially react with NBS.[3]

To ensure high regioselectivity and yield of the desired mono-brominated product, this protocol employs strict control over reaction stoichiometry and temperature. Performing the reaction at low temperatures (0 °C) and using a precise 1:1 molar ratio of the substrate to NBS significantly suppresses the formation of unwanted byproducts.[3]

Experimental Protocol: Synthesis of this compound

This protocol details the selective mono-bromination of 2-aminothiazole at the C5 position using N-Bromosuccinimide.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-Aminothiazole96-50-4C₃H₄N₂S100.14
N-Bromosuccinimide (NBS)128-08-5C₄H₄BrNO₂177.98
Acetonitrile (MeCN), Anhydrous75-05-8C₂H₃N41.05
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous--
Saturated Sodium Chloride (Brine)Aqueous--
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04
Silica Gel (for column chromatography)7631-86-9SiO₂60.08
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Ice bath

  • Magnetic stirrer

  • Dropping funnel or powder funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiazole (1.0 eq.) in anhydrous acetonitrile (approx. 0.1-0.2 M concentration).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

  • Addition of NBS: Slowly add N-Bromosuccinimide (1.0 eq.) to the cooled solution in small portions over 15-20 minutes. Maintain the internal temperature at or below 5 °C during the addition.

    • Causality Insight: Portion-wise addition of NBS is critical to prevent localized heat spikes and high concentrations of the brominating agent, which could lead to undesired side products.[3]

  • Reaction: Allow the reaction mixture to stir at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 1-2 hours.

  • Work-up - Quenching and Neutralization: Once the starting material is consumed (as indicated by TLC), pour the reaction mixture into a separatory funnel containing cold water. Carefully add saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid until effervescence ceases and the pH of the aqueous layer is ~7-8.[7]

  • Extraction: Extract the aqueous layer three times with ethyl acetate.[4][7]

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then with saturated brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]

  • Purification: Purify the resulting crude solid by silica gel column chromatography to yield this compound as a pure product.

Visualization of the Experimental Workflow

G cluster_reaction Reaction Phase cluster_workup Work-up & Purification dissolve 1. Dissolve 2-Aminothiazole in Acetonitrile cool 2. Cool to 0 °C dissolve->cool add_nbs 3. Add NBS (1.0 eq) portion-wise cool->add_nbs react 4. Stir at 0 °C (Monitor by TLC) add_nbs->react quench 5. Quench with Water & Neutralize (NaHCO₃) react->quench extract 6. Extract with Ethyl Acetate (3x) quench->extract wash_dry 7. Wash with Brine & Dry (Na₂SO₄) extract->wash_dry concentrate 8. Concentrate (Rotary Evaporator) wash_dry->concentrate purify 9. Purify via Column Chromatography concentrate->purify product product purify->product Final Product: This compound

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

The reaction proceeds via a standard electrophilic aromatic substitution mechanism.

ReactionMechanism cluster_0 Electrophile Generation cluster_1 Electrophilic Attack cluster_2 Rearomatization NBS NBS Br2 Br₂ NBS->Br2 + HBr HBr (trace) Succinimide Succinimide Thiazole 2-Aminothiazole SigmaComplex Sigma Complex (Resonance Stabilized) Thiazole->SigmaComplex + Br-Br Deprotonation Deprotonation SigmaComplex->Deprotonation - H⁺ Product This compound Deprotonation->Product

Caption: Mechanism of electrophilic bromination of 2-aminothiazole.

Safety and Environmental Health

Researcher's Responsibility: It is imperative to consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

  • N-Bromosuccinimide (NBS): NBS is an oxidizer, harmful if swallowed, and causes severe skin burns and eye damage.[8] Keep away from heat, sparks, open flames, and combustible materials.[8][9][10]

  • 2-Aminothiazole: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[11]

  • Solvents: Acetonitrile and Ethyl Acetate are flammable liquids and vapors. Handle with care and avoid ignition sources.

Personal Protective Equipment (PPE):

  • Wear a flame-retardant lab coat.

  • Use chemical safety goggles or a face shield.[12]

  • Handle all chemicals with appropriate chemical-resistant gloves (e.g., Nitrile rubber).[10][12]

Handling and Storage:

  • All operations must be conducted inside a certified chemical fume hood to ensure adequate ventilation.[12][13]

  • Store NBS in a cool, dry, well-ventilated area away from incompatible materials such as reducing agents.[8][12]

  • Keep containers tightly closed when not in use.[12]

Waste Disposal:

  • Dispose of all chemical waste in appropriately labeled containers according to institutional and local environmental regulations. Do not pour waste down the drain.[12][13]

References

Application Notes and Protocols for Utilizing 2-Bromothiazol-5-amine in Kinase Inhibitor Screening Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-Bromothiazol-5-amine as a valuable chemical probe and starting fragment in kinase inhibitor screening campaigns. We delve into the scientific rationale underpinning the selection of the 2-aminothiazole scaffold, a privileged structure in kinase inhibitor design, and detail the utility of the bromine substituent as a versatile synthetic handle for subsequent hit-to-lead optimization.[1][2] This document outlines detailed, field-proven protocols for both biochemical and cell-based screening assays, offering insights into experimental design, data interpretation, and troubleshooting.

Introduction: The Strategic Value of the 2-Aminothiazole Scaffold in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of numerous diseases, most notably cancer.[3] This has rendered them one of the most important families of drug targets.[4] The 2-aminothiazole core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates.[3][5][6] Its prevalence stems from its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a crucial anchor point for many inhibitors.[3][5][6] The discovery of Dasatinib, a potent pan-Src family kinase inhibitor, underscored the immense potential of the 2-aminothiazole template.[3][5][6]

This compound, as a fragment-sized molecule, embodies the core pharmacophoric features of the 2-aminothiazole scaffold.[7][8][9] The strategic placement of the bromine atom at the 5-position provides a reactive handle for facile chemical modification through cross-coupling reactions (e.g., Suzuki, Stille), enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.[10][11] This makes this compound an ideal starting point for fragment-based drug discovery (FBDD) campaigns aimed at identifying novel kinase inhibitors.[4][12][13][14]

The Role of this compound in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS). FBDD involves screening libraries of low molecular weight compounds (fragments) to identify those that bind to the target protein with high ligand efficiency.[4] These initial "hits" are then optimized into more potent and selective lead compounds.[4]

This compound is an excellent candidate for inclusion in a fragment library for several reasons:

  • Privileged Scaffold: It contains the 2-aminothiazole core known to interact with the kinase hinge region.[3][5][6]

  • Vector for Growth: The bromine atom provides a defined vector for chemical elaboration, allowing medicinal chemists to "grow" the fragment into adjacent pockets of the kinase active site to enhance potency and selectivity.[10][11]

  • Favorable Physicochemical Properties: As a small molecule, it generally adheres to the "Rule of Three," a guideline for desirable fragment properties (MW < 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).

The overall workflow for utilizing this compound in an FBDD campaign is depicted below:

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization cluster_2 Phase 3: Lead Characterization A Fragment Library Screening (incl. This compound) B Biochemical Assay (e.g., HTRF, Radiometric) A->B Primary Screen C Hit Confirmation & Validation B->C Identify Hits D Structural Biology (X-ray Crystallography) C->D Characterize Binding E Structure-Guided Chemical Synthesis D->E Design Analogs F SAR Exploration via Cross-Coupling E->F Synthesize Library F->B Iterative Screening G Cell-Based Assays (Target Engagement, Proliferation) F->G Test Potent Analogs H In Vivo Efficacy & PK/PD Studies G->H Preclinical Evaluation

Caption: FBDD workflow using this compound.

Experimental Protocols

Biochemical Screening: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

The HTRF assay is a robust, high-throughput method well-suited for fragment screening due to its sensitivity and tolerance to DMSO.[15] This protocol describes a generic HTRF assay to identify inhibitors of a target serine/threonine kinase.

Rationale: This assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A europium cryptate-labeled anti-phospho-serine/threonine antibody serves as the donor fluorophore, and streptavidin-XL665 acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal. Inhibitors will prevent this phosphorylation, leading to a decrease in the HTRF signal.

Materials:

  • Target Kinase (e.g., NLK, Aurora Kinase)

  • Biotinylated Substrate Peptide (e.g., KinEASE STK S2 peptide)

  • ATP

  • HTRF KinEASE STK Kit (Cisbio)

  • This compound and other fragment library compounds

  • Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, 0.01% BSA, 0.005% Tween-20

  • 384-well low-volume white microplates

  • HTRF-compatible plate reader

Protocol:

  • Compound Preparation:

    • Prepare a 100 mM stock solution of this compound in 100% DMSO.

    • Create a fragment library plate by diluting each fragment to 10 mM in DMSO.

    • For the primary screen, prepare an intermediate plate by diluting the 10 mM stocks to 1 mM in assay buffer (final DMSO concentration will be 1%).

  • Assay Plate Preparation:

    • Add 2 µL of assay buffer to all wells.

    • Add 1 µL of compound solution (or DMSO for controls) to the appropriate wells.

    • Add 2 µL of a 2X kinase/substrate mix (e.g., 20 nM kinase, 2 µM biotinylated peptide in assay buffer).

    • Incubate for 15 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Add 5 µL of a 2X ATP solution (at 2x the Kₘ concentration) to all wells to start the reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 10 µL of the HTRF detection mix (Europium cryptate-antibody and SA-XL665 diluted in detection buffer as per manufacturer's instructions).

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader (ex: 320 nm, em: 620 nm and 665 nm).

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

Data Analysis:

  • Calculate the percentage of inhibition for each fragment using the following formula: % Inhibition = 100 * (1 - [(Signal_compound - Signal_min) / (Signal_max - Signal_min)])

    • Signal_max: DMSO control (no inhibitor)

    • Signal_min: Control with a known potent inhibitor or no kinase.

  • Hits are typically defined as fragments showing >50% inhibition.[15]

Cell-Based Secondary Assay: NanoBRET™ Target Engagement Assay

Following the identification of hits from the biochemical screen, it is crucial to confirm their activity in a cellular context. The NanoBRET™ assay measures compound binding to a specific kinase target within intact cells.[16]

Rationale: This assay utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site. When a test compound binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal. This provides a direct measure of target engagement in a physiological environment.[16]

Materials:

  • HEK293 cells

  • Plasmid encoding the target kinase fused to NanoLuc® luciferase

  • NanoBRET™ Kinase Tracer

  • Opti-MEM™ I Reduced Serum Medium

  • 96-well white-bottom cell culture plates

  • NanoBRET™ Nano-Glo® Substrate

Protocol:

  • Cell Preparation:

    • Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid according to the manufacturer's protocol.

    • 24 hours post-transfection, harvest and resuspend the cells in Opti-MEM™.

  • Assay Plate Preparation:

    • Plate the transfected cells at an optimized density in the 96-well plates.

    • Prepare serial dilutions of the hit compounds (and this compound derivatives) in Opti-MEM™.

  • Compound Treatment and Tracer Addition:

    • Add the diluted compounds to the cells and incubate for 2 hours at 37°C in a CO₂ incubator.

    • Add the NanoBRET™ Tracer to all wells at the recommended concentration.

  • Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Read the plate immediately on a luminometer capable of measuring donor (460 nm) and acceptor (610 nm) emission wavelengths.

  • Data Analysis:

    • Calculate the corrected BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation and Interpretation

Quantitative data from screening assays should be presented in a clear and concise tabular format to facilitate comparison and SAR analysis.

Table 1: Hypothetical Screening Data for this compound and Analogs

Compound IDStructureTarget KinaseBiochemical IC₅₀ (µM) (HTRF)Cellular IC₅₀ (µM) (NanoBRET™)
Frag-001 This compoundAurora A>200>200
Lead-001 Analog with phenyl group at C5Aurora A25.550.2
Lead-002 Analog with 2,4-dichlorophenyl at C5Aurora A5.212.8
Lead-003 Analog with N-methylpiperazine at C5Aurora A1.84.5

This data is illustrative and does not represent actual experimental results.

Interpretation: The hypothetical data in Table 1 demonstrates a typical progression in an FBDD campaign. The initial fragment, this compound (Frag-001), shows weak or no activity. Through synthetic elaboration at the 5-position (facilitated by the bromine atom), analogs with improved potency are generated. The SAR suggests that substitution at this position is critical for binding, with electron-withdrawing and solubilizing groups potentially enhancing activity. The discrepancy between biochemical and cellular IC₅₀ values is common and can be attributed to factors such as cell permeability and off-target effects.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
High False Positive Rate in Biochemical Screen - Compound aggregation- Assay interference (e.g., fluorescence quenching)- Redox activity of fragments- Add 0.01% Triton X-100 to the assay buffer.- Perform counter-screens in the absence of kinase or substrate.- Test fragments for redox activity using assays like the DCF-DA assay.
Poor Correlation Between Biochemical and Cellular Assays - Low cell permeability of compounds- Compound efflux by transporters- High protein binding in cell media- Assess compound permeability using a PAMPA assay.- Use cell lines with known transporter expression profiles.- Measure the fraction of unbound compound in the presence of serum.
No Hits Identified in Primary Screen - Fragment library lacks chemical diversity- Assay conditions are not optimal- The target may not be "fragmentable"- Expand the fragment library with different scaffolds.- Re-optimize ATP and substrate concentrations.- Consider alternative screening methods like virtual screening or HTS.

Conclusion

This compound represents a highly valuable chemical tool for modern kinase drug discovery. Its inherent pharmacophoric features, combined with the synthetic versatility afforded by the bromine atom, make it an ideal starting point for fragment-based campaigns. The protocols and strategies outlined in this guide provide a robust framework for identifying and optimizing novel kinase inhibitors, from initial biochemical screening to cellular target engagement. By leveraging the principles of FBDD and employing a multi-faceted assay cascade, researchers can efficiently navigate the complex landscape of kinase inhibitor development and accelerate the discovery of new therapeutic agents.

References

Application Notes & Protocols: N-acetylation of 2-Bromothiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the N-acetylation of 2-bromothiazol-5-amine to synthesize N-(2-bromothiazol-5-yl)acetamide. This transformation is a fundamental and crucial step in medicinal chemistry for the synthesis of novel pharmaceutical intermediates. The 2-aminothiazole moiety is a key structural feature in numerous biologically active compounds, and its derivatization allows for the exploration of new chemical space in drug discovery programs.[1] This guide details the underlying chemical principles, a robust step-by-step laboratory protocol, critical safety assessments, and expert troubleshooting advice, tailored for researchers, scientists, and drug development professionals.

Introduction & Scientific Principles

N-acetylation is a cornerstone reaction in organic synthesis, primarily used to convert primary and secondary amines into their corresponding acetamides.[2][3] This transformation serves two main purposes in drug development: it can act as a protecting group strategy for the amine functionality during multi-step syntheses, or it can be integral to the final compound's structure, influencing its biological activity, solubility, and metabolic stability.[2]

The target molecule, N-(2-bromothiazol-5-yl)acetamide, is synthesized from this compound via a nucleophilic acyl substitution reaction.[4][5] In this process, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride.

The Role of Acetic Anhydride and Pyridine:

  • Acetic Anhydride (Ac₂O): Serves as the source of the acetyl group. It is a highly effective and reactive acetylating agent.[6]

  • Pyridine: Functions as a basic catalyst and a solvent. It activates the acetic anhydride and, more importantly, neutralizes the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product.[6][7][8] While pyridine can react with acetic anhydride, this is generally a minor side reaction in the presence of a more nucleophilic amine.[6][9]

The overall reaction is illustrated below:

G cluster_reactants Reactants cluster_reagents Reagents/Solvent cluster_product Product amine This compound acetamide N-(2-bromothiazol-5-yl)acetamide amine->acetamide anhydride Acetic Anhydride anhydride->acetamide byproduct Acetic Acid (neutralized) anhydride->byproduct pyridine Pyridine pyridine->acetamide Catalyst/Base

Caption: General Reaction Scheme.

Safety & Hazard Assessment

A thorough risk assessment is mandatory before commencing any chemical synthesis. The reagents used in this protocol are hazardous, and appropriate personal protective equipment (PPE) and engineering controls must be used at all times.

Substance CAS Number Key Hazards Required PPE
This compound 3034-22-8Irritant to skin, eyes, and respiratory system.[10][11] Harmful if swallowed.[12]Safety glasses, lab coat, nitrile gloves
Acetic Anhydride 108-24-7Highly corrosive, causes severe skin and eye burns.[13][14] Flammable liquid and vapor.[15] Harmful if swallowed or inhaled.[16]Chemical splash goggles, face shield, lab coat, vapor respirator, acid-resistant gloves (e.g., butyl rubber)
Pyridine 110-86-1Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.[16]Safety glasses, lab coat, nitrile gloves
Hydrochloric Acid (HCl) 7647-01-0Corrosive, causes severe skin burns and eye damage. May cause respiratory irritation.Chemical splash goggles, face shield, lab coat, acid-resistant gloves

Engineering Controls: All steps of this procedure must be performed inside a certified chemical fume hood to mitigate exposure to volatile and corrosive vapors.

Detailed Experimental Protocol

This protocol is designed for the synthesis of N-(2-bromothiazol-5-yl)acetamide on a laboratory scale.

Materials & Reagents
Reagent/Material Grade Supplier Example CAS Number
This compound≥97%Sigma-Aldrich3034-22-8
Acetic AnhydrideReagent Grade, ≥98%Sigma-Aldrich108-24-7
PyridineAnhydrous, 99.8%Sigma-Aldrich110-86-1
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific141-78-6
TolueneACS GradeFisher Scientific108-88-3
Hydrochloric Acid (1 M aq.)Reagent GradeVWR7647-01-0
Sat. Sodium Bicarbonate (NaHCO₃)Reagent GradeVWR144-55-8
Brine (Sat. NaCl aq.)Reagent GradeVWR7647-14-5
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific7757-82-6

Step-by-Step Procedure

G A 1. Dissolve Amine Dissolve this compound (1.0 eq.) in anhydrous pyridine under Argon. B 2. Cool Reaction Cool the solution to 0°C using an ice-water bath. A->B C 3. Add Anhydride Add acetic anhydride (1.2 eq.) dropwise via syringe. B->C D 4. Reaction Allow to warm to room temperature. Stir for 2-4 hours (Monitor by TLC). C->D E 5. Quench & Concentrate Quench with methanol. Co-evaporate with toluene to remove pyridine. D->E F 6. Extraction Dissolve residue in EtOAc. Wash with 1M HCl, sat. NaHCO₃, and brine. E->F G 7. Dry & Isolate Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo. F->G H 8. Purify Purify the crude solid by recrystallization or column chromatography. G->H

Caption: Experimental Workflow for N-acetylation.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous pyridine (approx. 5-10 mL per mmol of amine) under an inert atmosphere (Argon or Nitrogen).

    • Expert Insight: Using anhydrous pyridine is crucial to prevent the hydrolysis of acetic anhydride, which would reduce the yield.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0°C.

    • Causality: The acetylation reaction is exothermic. Cooling prevents potential side reactions and ensures better control over the reaction rate.[8]

  • Addition of Acetic Anhydride: Slowly add acetic anhydride (1.2 eq.) to the cooled solution dropwise using a syringe over 5-10 minutes.

    • Causality: Dropwise addition prevents a rapid temperature increase and ensures a homogenous reaction.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours.

    • Expert Insight: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is fully consumed.[7][8]

  • Work-up I - Quenching and Solvent Removal: Once the reaction is complete, cool the mixture back to 0°C and quench the excess acetic anhydride by slowly adding a small amount of methanol. Add toluene to the mixture and concentrate it under reduced pressure using a rotary evaporator. Repeat the toluene co-evaporation step two more times.

    • Causality: Co-evaporation with a higher boiling point solvent like toluene is an effective method to azeotropically remove the pyridine solvent.[7][8]

  • Work-up II - Liquid-Liquid Extraction: Dissolve the resulting residue in ethyl acetate (EtOAc). Transfer the solution to a separatory funnel and wash sequentially with:

    • 1 M HCl (2x) to remove any remaining traces of pyridine.

    • Saturated aqueous NaHCO₃ (2x) to neutralize and remove acetic acid.

    • Brine (1x) to remove residual water.

    • Expert Insight: Each wash should be performed carefully to avoid emulsion formation.

  • Drying and Isolation: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to obtain the pure N-(2-bromothiazol-5-yl)acetamide.[8]

Expected Results & Characterization

Parameter Expected Outcome
Product Name N-(2-bromothiazol-5-yl)acetamide
Appearance White to off-white solid
Expected Yield 75-90% (post-purification)
Molecular Formula C₅H₅BrN₂OS
Molecular Weight 221.08 g/mol
Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry, Melting Point

Troubleshooting & Field-Proven Insights

Problem Potential Cause Solution
Low or No Reaction Inactive reagents; insufficient catalyst.Use freshly opened or distilled acetic anhydride and anhydrous pyridine. Ensure proper stoichiometry.
Formation of Multiple Products Reaction temperature too high; impurities in starting material.Maintain the reaction temperature at 0°C during addition. Ensure the purity of the this compound starting material.
Difficult Pyridine Removal Incomplete co-evaporation or insufficient acid wash.Perform at least two co-evaporations with toluene. Ensure the 1 M HCl wash is performed thoroughly.
Product Hydrolysis Presence of water during reaction or work-up.Use anhydrous solvents and reagents. Perform work-up steps efficiently without prolonged exposure to aqueous layers.

References

Application Note: Strategic Derivatization of 2-Bromothiazol-5-amine for Medicinal Chemistry Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic placement of a bromine atom at the C2 position and an amino group at the C5 position, as in 2-bromothiazol-5-amine, creates a uniquely versatile building block. This bifunctional scaffold allows for selective, and often orthogonal, derivatization at two distinct sites, enabling the rapid generation of diverse chemical libraries for drug discovery. This guide details robust protocols for functionalization at both the C2-bromo and C5-amino positions, including palladium-catalyzed cross-coupling reactions and classical amidation, providing researchers with a validated toolkit for synthesizing novel kinase inhibitors and other potential therapeutics.

Introduction: The 2-Aminothiazole Scaffold in Drug Discovery

Heterocyclic compounds are foundational to modern pharmacology, with a significant number of FDA-approved drugs incorporating these structural motifs. Among them, the 2-aminothiazole ring is a particularly prominent pharmacophore, valued for its ability to engage in key hydrogen bonding interactions with biological targets.[1] This scaffold is present in a wide array of clinically used drugs, demonstrating its broad therapeutic utility.[2][3] Derivatives have shown extensive biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5]

The success of 2-aminothiazole-based drugs, such as the multi-targeted kinase inhibitor Dasatinib, has cemented its status as a "privileged scaffold".[4][5] Kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-aminothiazole core serves as an excellent template for designing potent and selective kinase inhibitors.[6][7][8]

The Strategic Advantage of this compound

The power of this compound as a medicinal chemistry building block lies in its dual functionality. The C2-bromo and C5-amino groups offer two chemically distinct handles for molecular elaboration.

  • C2-Position (Bromo Group): The carbon-bromine bond is an ideal substrate for a host of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl groups, which are crucial for modulating potency, selectivity, and pharmacokinetic properties.

  • C5-Position (Amino Group): The exocyclic primary amine is a versatile nucleophile, readily participating in reactions such as acylation and sulfonylation to form stable amide and sulfonamide linkages. These groups are excellent hydrogen bond donors and acceptors, critical for anchoring ligands within protein binding pockets.

This bifunctionality enables a modular approach to library synthesis, where each site can be addressed independently to explore the structure-activity relationship (SAR) in a systematic manner.

G cluster_core Core Scaffold Core This compound Suzuki Suzuki-Miyaura (C-C) Core->Suzuki Buchwald Buchwald-Hartwig (C-N) Core->Buchwald Sonogashira Sonogashira (C-C≡) Core->Sonogashira Acylation N-Acylation (Amides) Core->Acylation Sulfonylation N-Sulfonylation (Sulfonamides) Core->Sulfonylation

Caption: Strategic derivatization pathways for this compound.

Derivatization at the C2-Position via Cross-Coupling

The C-Br bond at the 2-position is significantly more reactive in palladium-catalyzed reactions than the C-N bond of the amino group, allowing for selective functionalization.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors that target ATP-binding sites.[9] The reaction couples the aryl bromide with a boronic acid or ester.

Causality Behind Protocol Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst that is effective for many standard couplings. For more challenging substrates, using a Pd(II) source like Pd₂(dba)₃ with a specialized phosphine ligand can improve catalytic turnover.[10]

  • Base: A moderately strong base like K₂CO₃ or K₃PO₄ is required. The base activates the boronic acid, forming a more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle.[11]

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or DMF with water is standard. Water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Schlenk flask or microwave vial

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add the 1,4-dioxane/water solvent mixture (5 mL) via syringe.

  • Stir the reaction mixture vigorously and heat to 90-100 °C for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-arylthiazol-5-amine.[10]

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling the aryl bromide with a primary or secondary amine.[12] This reaction is invaluable for linking the thiazole core to other amine-containing heterocyclic systems or side chains, a key step in the synthesis of complex molecules like Dasatinib analogues.[13]

Causality Behind Protocol Choices:

  • Catalyst/Ligand: The choice of ligand is critical. Sterically hindered, electron-rich phosphine ligands (e.g., XantPhos, BrettPhos) are highly effective. They promote the rate-limiting reductive elimination step and stabilize the active Pd(0) species.[14][15] A pre-catalyst like a "G3" palladacycle simplifies setup and improves reproducibility.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is typically required to deprotonate the amine coupling partner, making it a more active nucleophile in the catalytic cycle.[16][17]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic intermediates.

Protocol 2: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine coupling partner (1.1 equivalents)

  • XantPhos Pd G3 pre-catalyst (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

  • Glovebox or Schlenk line technique

Procedure:

  • Inside a glovebox, add this compound (1.0 mmol), the amine (1.1 mmol), NaOtBu (1.4 mmol), and the XantPhos Pd G3 pre-catalyst (0.02 mmol) to a vial.

  • Add anhydrous toluene (4 mL), seal the vial, and remove from the glovebox.

  • Stir the mixture at 100-110 °C for 6-24 hours. Monitor by LC-MS.

  • After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography on silica gel.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira reaction couples the aryl bromide with a terminal alkyne, creating an internal alkyne.[18][19] This introduces a rigid, linear linker into the molecule, which can be useful for probing deep, narrow binding pockets. The resulting alkyne can also serve as a handle for further chemistry, such as click reactions or reductions.

Causality Behind Protocol Choices:

  • Catalysts: This reaction uniquely uses a dual-catalyst system.[20] The palladium catalyst (e.g., Pd(PPh₃)₄) performs the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst. The copper forms a copper-acetylide intermediate, which is more reactive and facilitates the crucial transmetalation step to the palladium center.[21]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both to neutralize the HBr byproduct and as the solvent for the reaction.[22]

Protocol 3: Sonogashira Cross-Coupling

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Pd(PPh₃)₄ (3 mol%)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous DMF

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and CuI (0.05 mmol).

  • Evacuate and backfill with an inert atmosphere three times.

  • Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.5 mmol) dropwise.

  • Stir the reaction at 60 °C for 2-8 hours until TLC or LC-MS indicates completion.

  • Cool the mixture, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Derivatization at the C5-Amino Group

The C5-amino group is a potent nucleophile, readily undergoing acylation and sulfonylation. These reactions are typically high-yielding and tolerant of a wide range of functional groups.

N-Acylation: Amide Bond Formation

Acylation with an acyl chloride or carboxylic acid is a fundamental method for attaching side chains.[23] The resulting amide bond is metabolically stable and an excellent hydrogen bond donor/acceptor.

Causality Behind Protocol Choices:

  • Reagent: Acyl chlorides are highly reactive and often used for simple acylations.[24] For more delicate substrates or when coupling carboxylic acids, activating agents like EDCI/HOBt are used to form a more reactive intermediate in situ, allowing the reaction to proceed under milder conditions.[25]

  • Base: A non-nucleophilic organic base like triethylamine or pyridine is required to scavenge the HCl generated when using acyl chlorides, preventing protonation of the starting amine.[26]

Protocol 4: N-Acylation with Acyl Chloride

Materials:

  • This compound (or a C2-derivatized analogue)

  • Acyl chloride (1.1 equivalents)

  • Triethylamine (Et₃N) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the this compound substrate (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 mmol).

  • Add the acyl chloride (1.1 mmol), dissolved in a small amount of DCM, dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC.

  • Upon completion, quench the reaction with water (10 mL).

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine, then dry over Na₂SO₄.

  • Concentrate the solvent and purify the resulting amide by recrystallization or column chromatography.[24]

N-Sulfonylation: Sulfonamide Bond Formation

Reacting the amine with a sulfonyl chloride yields a sulfonamide. Sulfonamides are important functional groups in medicinal chemistry; they are metabolically robust and can act as non-classical bioisosteres for carboxylic acids or amides.[1][27]

Causality Behind Protocol Choices:

  • Base: Similar to acylation, a base is needed to neutralize the HCl byproduct. A simple inorganic base like sodium carbonate is often sufficient for this transformation.[27][28]

  • Solvent: Dichloromethane is a good choice as it is relatively inert and effectively dissolves the starting materials and reagents.

Protocol 5: N-Sulfonylation with Sulfonyl Chloride

Materials:

  • This compound (or a C2-derivatized analogue)

  • Benzenesulfonyl chloride (or other sulfonyl chloride) (1.0 equivalents)

  • Sodium Carbonate (Na₂CO₃) (1.5 equivalents)

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, combine the this compound substrate (2.0 mmol), the sulfonyl chloride (2.0 mmol), and Na₂CO₃ (3.0 mmol) in DCM (10 mL).[27]

  • Stir the mixture vigorously at room temperature for 8-16 hours, monitoring by TLC.

  • Add distilled water (20 mL) to the reaction mixture.

  • Extract the product with DCM (3 x 30 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the pure sulfonamide.

Orthogonal Synthesis & Data Presentation

The distinct reactivity of the C2-bromo and C5-amino groups allows for a powerful orthogonal synthetic strategy. Typically, the more robust palladium-catalyzed cross-coupling is performed first, followed by the milder acylation or sulfonylation of the newly installed C2-substituent's amino group.

Caption: Orthogonal workflow for di-functionalization of the scaffold.

The following table presents representative data for a small library of compounds synthesized using the protocols described above.

Compound IDR¹ (C2-Position)R² (C5-Position)Synthesis Route (Protocol #)Yield (%)MS (ESI+) [M+H]⁺
EX-01 Phenyl-H185177.1
EX-02 4-Morpholinyl-H278186.1
EX-03 Phenylethynyl-H381201.1
EX-04 -BrBenzoyl492283.0
EX-05 -BrTosyl588334.9
EX-06 PhenylBenzoyl1, then 475 (over 2 steps)281.1

Note: Yields and mass data are representative and will vary based on specific substrates and reaction optimization.

Conclusion

This compound is a high-value, versatile starting material for medicinal chemistry campaigns. Its bifunctional nature permits selective and orthogonal derivatization through robust and well-established synthetic methodologies. The protocols outlined in this guide provide a reliable foundation for researchers to efficiently generate diverse libraries of novel 2-aminothiazole derivatives, accelerating the discovery of new therapeutic agents targeting kinases and other important biological targets.

References

Application Notes & Protocols: Hantzsch Thiazole Synthesis for 2-Aminothiazole Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole moiety is a cornerstone structural motif in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and clinical candidates due to its wide range of biological activities.[1][2][3][4] The Hantzsch thiazole synthesis, a classic condensation reaction dating back to 1887, remains one of the most robust and widely utilized methods for the construction of this critical heterocyclic scaffold.[3][5] This guide provides an in-depth exploration of the Hantzsch synthesis for preparing 2-aminothiazole precursors, intended for researchers, scientists, and drug development professionals. We will dissect the reaction mechanism, offer detailed, field-tested protocols for both classical and modern variations, and provide insights into experimental causality and optimization strategies.

Introduction: The Significance of the 2-Aminothiazole Scaffold

Heterocyclic compounds are paramount in drug discovery, and among them, the thiazole ring system holds a privileged position.[6][7] Specifically, the 2-aminothiazole core is a key pharmacophore found in a diverse array of therapeutic agents exhibiting anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][8] Its prevalence in pharmaceuticals stems from its ability to act as a versatile scaffold for molecular elaboration and its capacity to engage in key hydrogen bonding interactions with biological targets. The Hantzsch synthesis provides a direct and efficient entry point to this valuable chemical space from readily available starting materials.[7][9]

Theoretical Background: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is fundamentally a condensation reaction between an α-haloketone and a thioamide-containing compound.[10][5][6] For the preparation of 2-aminothiazoles, the most common and economical thioamide component is thiourea. The overall transformation involves the formation of two new bonds (C-S and C=N) to construct the five-membered thiazole ring.

Reaction Mechanism

The reaction proceeds through a well-established multi-step pathway involving nucleophilic substitution, intramolecular cyclization, and dehydration.[6][11] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • Nucleophilic Attack (S_N2): The reaction initiates with the sulfur atom of thiourea, acting as a potent nucleophile, attacking the electrophilic α-carbon of the haloketone. This step is a classic S_N2 reaction, displacing the halide leaving group and forming an isothiouronium salt intermediate.[10][6]

  • Intramolecular Cyclization: The nitrogen atom of the isothiouronium intermediate then performs a nucleophilic attack on the carbonyl carbon of the ketone. This intramolecular condensation forms a five-membered heterocyclic intermediate, a 4-hydroxy-4,5-dihydrothiazole (thiazoline) derivative.[6][12]

  • Dehydration: The final step is the acid-catalyzed dehydration of the hydroxythiazoline intermediate. The elimination of a water molecule results in the formation of a stable aromatic thiazole ring, yielding the final 2-aminothiazole product.[6]

Hantzsch_Mechanism Hantzsch Thiazole Synthesis Mechanism Reactants α-Haloketone + Thiourea Intermediate1 Isothiouronium Salt (S-Alkylation) Reactants->Intermediate1 Step 1: Nucleophilic Attack (SN2) Intermediate2 Hydroxythiazoline Intermediate (Cyclization) Intermediate1->Intermediate2 Step 2: Intramolecular Cyclization Product 2-Aminothiazole Product Intermediate2->Product Step 3: Dehydration (-H₂O)

Caption: The multi-step mechanism of the Hantzsch synthesis for 2-aminothiazoles.

Critical Reagent Insights: The α-Haloketone

The choice of the α-haloketone is a critical parameter that directly influences reaction rate and yield.[10] The reactivity is governed by the nature of the carbon-halogen (C-X) bond, which is polarized by the adjacent carbonyl group, rendering the α-carbon highly electrophilic.[10][11]

The general order of reactivity is I > Br > Cl .[10]

  • α-Iodoketones: Possess the weakest and most polarizable C-I bond, making them the most reactive. Reactions often proceed rapidly under mild conditions. However, they are typically less stable and more expensive.

  • α-Bromoketones: Offer a good balance of reactivity and stability, making them the most commonly used substrates in Hantzsch synthesis.[10][13] They are commercially available or can be readily prepared.

  • α-Chloroketones: Are the most stable and cost-effective but also the least reactive due to the strong C-Cl bond. Their use may necessitate more forcing conditions, such as higher temperatures or microwave irradiation, to achieve satisfactory yields.[14][15]

α-Haloketone TypeRelative ReactivityStability & CostTypical Reaction Conditions
α-Iodoketone HighestLowest stability, highest costRoom temperature or gentle warming
α-Bromoketone IntermediateGood balance of stability and costGentle heating (e.g., reflux in ethanol)[10][6]
α-Chloroketone LowestHighest stability, lowest costHigher temperatures, microwave irradiation[14][15]
Caption: Comparison of α-Haloketone Reactivity in Hantzsch Synthesis.

Experimental Protocols & Workflows

The following protocols are designed to be self-validating systems, providing clear steps from reaction setup to product isolation.

General Experimental Workflow

The overall process for a typical Hantzsch synthesis is straightforward, involving reaction execution, product precipitation, isolation, and purification.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis a Combine α-haloketone and thiourea in solvent b Add stir bar a->b c Heat with stirring (Conventional or Microwave) b->c d Monitor by TLC c->d e Cool to room temperature d->e f Pour into basic solution (e.g., Na₂CO₃) to precipitate e->f g Filter via Buchner funnel f->g h Wash with water g->h i Air dry the solid product h->i j Characterize (MP, NMR, etc.) i->j k Recrystallize if needed j->k

Caption: General experimental workflow for the Hantzsch thiazole synthesis.

Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole

This protocol is a robust, standard procedure adapted from multiple well-established sources and is suitable for most undergraduate and research laboratories.[10][6][16]

Materials:

  • 2-Bromoacetophenone (5.0 mmol, ~1.0 g)

  • Thiourea (7.5 mmol, ~0.57 g)

  • Methanol (5 mL)

  • 5% aqueous Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Deionized water

  • 20 mL scintillation vial, magnetic stir bar, hot plate, Buchner funnel, side-arm flask.

Procedure:

  • Reagent Combination: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol). A slight excess of thiourea is used to ensure the complete consumption of the limiting α-haloketone, which can otherwise lead to side reactions.[6][17]

  • Solvent Addition: Add methanol (5 mL) and a magnetic stir bar to the vial. Methanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction at a moderate temperature.

  • Reaction Heating: Heat the mixture with stirring on a hot plate to a gentle reflux (a temperature setting of ~100°C is typically sufficient) for 30-60 minutes.[10][6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling: Remove the reaction vial from the heat and allow the solution to cool to room temperature.

  • Product Precipitation: Pour the cooled reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous Na₂CO₃ solution. Swirl the mixture gently. The basic solution neutralizes the hydrobromide salt of the 2-aminothiazole product, which is often formed in the reaction, causing the free base to precipitate out of the aqueous solution due to its poor solubility.[6][16]

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any remaining inorganic salts.[6]

  • Drying & Characterization: Spread the collected solid on a tared watch glass and allow it to air dry completely. Once dry, determine the mass, calculate the percent yield, and characterize the product by melting point, TLC, and NMR spectroscopy.[6] The crude product is often of high purity.[6]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in modern organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles.[14][18][19][20][21]

Materials:

  • 2-Chloro-1-(aryl)ethanone (1.0 mmol)

  • N-substituted thiourea (1.1 mmol)

  • Methanol (3-4 mL)

  • Microwave reactor vial with a magnetic stir bar

Procedure:

  • Setup: In a microwave reactor vial, combine the 2-chloro-1-(aryl)ethanone (1.0 mmol) and the N-substituted thiourea (1.1 mmol) in methanol (3-4 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 90-120°C for 15-30 minutes.[14][20] Causality Note: Microwave energy directly couples with the polar molecules in the mixture, leading to rapid and uniform heating that can overcome the activation energy barrier more efficiently than conventional heating, especially for less reactive substrates like α-chloroketones.

  • Work-up: After cooling, the work-up procedure is similar to the classical method. The product may precipitate upon cooling or after pouring into a basic aqueous solution. Filter, wash, and dry the product. Compared to conventional heating, microwave-assisted synthesis can reduce reaction times from several hours to mere minutes and often results in higher yields.[14][18]

Protocol 3: One-Pot α-Bromination/Cyclization Synthesis

One-pot syntheses are highly efficient as they avoid the isolation and purification of intermediates, saving time, and reducing waste.[1][9][12][22] This protocol starts from an aromatic methyl ketone, which is halogenated in situ before condensation.

Materials:

  • Aromatic methyl ketone (e.g., acetophenone) (1.0 mmol)

  • Copper(II) Bromide (CuBr₂) (2.2 mmol)

  • Thiourea (1.2 mmol)

  • Ethanol or Acetonitrile

Procedure:

  • In Situ Halogenation: In a round-bottom flask, reflux a mixture of the aromatic methyl ketone (1.0 mmol) and CuBr₂ (2.2 mmol) in a suitable solvent like ethanol. Copper(II) bromide serves as an efficient and simple reagent for the α-bromination of ketones.[1]

  • Condensation: After the in situ formation of the α-bromoketone (monitor by TLC), add thiourea (1.2 mmol) directly to the reaction mixture.

  • Reaction: Continue to reflux the mixture until the reaction is complete (typically 2-4 hours).

  • Work-up: Cool the reaction, pour it into water, and neutralize with a base (e.g., NaHCO₃ or dilute ammonia) to precipitate the product. Filter, wash, and dry the 2-aminothiazole derivative. This one-pot method streamlines the process from simple ketones to the final heterocyclic product.[1]

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; Substrate decomposition; Inefficient precipitation.Increase reaction time or temperature. For α-chloroketones, consider switching to microwave heating.[14] Ensure the work-up solution is sufficiently basic to fully precipitate the product. Use anhydrous solvents to prevent hydrolysis of the α-haloketone.[17]
Side Product Formation Self-condensation of the α-haloketone; Over-alkylation of the product.Use a slight excess (1.2-1.5 equivalents) of thiourea to ensure the α-haloketone is consumed quickly.[6][17] Run the reaction at the lowest effective temperature to minimize side reactions.[17]
Regioselectivity Issues (With N-substituted thioureas) Formation of 2-imino-2,3-dihydrothiazole isomer.The reaction is typically run under neutral or slightly basic conditions to favor the formation of the 2-(N-substituted amino)thiazole. Acidic conditions can lead to the formation of the isomeric 2-imino product.[23][24]
Purification Difficulties Polar byproducts; Unreacted starting materials.If the product is a solid, recrystallization from ethanol or methanol is often effective. For non-crystalline products, silica gel column chromatography is the standard method.[17]

Conclusion

The Hantzsch thiazole synthesis is a time-honored, yet remarkably contemporary, method for accessing the medicinally vital 2-aminothiazole scaffold. Its operational simplicity, high yields, and tolerance of a broad range of substrates have cemented its role in both academic research and industrial drug development.[25][26] By understanding the underlying mechanism and the key parameters governing the reaction, researchers can effectively leverage this powerful transformation and its modern variants—including microwave-assisted and one-pot procedures—to efficiently construct libraries of novel 2-aminothiazole derivatives for biological screening.[19][27]

References

Application Note: Regioselective Bromination of 2-Aminothiazole at the 5-Position

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors, antibacterial agents, and anti-inflammatory drugs[1]. The functionalization of this heterocyclic system is pivotal for the development of new chemical entities with enhanced potency and selectivity. Specifically, the introduction of a bromine atom at the 5-position yields 5-bromo-2-aminothiazole, a versatile synthetic intermediate. The bromine atom serves as a valuable handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of diverse molecular libraries for drug discovery programs[2][3].

This technical guide provides an in-depth analysis and detailed protocols for the regioselective bromination of 2-aminothiazole at the C5 position. We will explore the underlying mechanistic principles that govern this selectivity and present field-proven methodologies using various brominating agents. This document is intended for researchers, chemists, and drug development professionals seeking robust and reproducible methods for this critical synthetic transformation.

Mechanistic Rationale for C5 Regioselectivity

The high regioselectivity of the bromination of 2-aminothiazole is a direct consequence of the electronic properties of the heterocyclic ring, which are strongly influenced by the electron-donating amino group at the C2 position. The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism[4][5].

Causality of Selectivity:

  • Activation by the Amino Group: The lone pair of electrons on the nitrogen atom of the 2-amino group participates in resonance with the thiazole ring. This delocalization significantly increases the electron density within the ring, making it highly activated towards electrophilic attack.

  • Directing Effect: Resonance analysis reveals that the electron density is most significantly enhanced at the C5 position. The C4 position is less activated, and the C2 position is already substituted. This makes the C5 carbon the most nucleophilic center and the primary site of electrophilic attack[6].

  • Intermediate Stability: The attack of an electrophile (Br⁺) at the C5 position generates a resonance-stabilized cationic intermediate (a sigma complex or arenium ion). The positive charge in this intermediate can be effectively delocalized onto both the ring sulfur and the exocyclic amino nitrogen, resulting in a more stable intermediate compared to attack at the C4 position.

The overall mechanism is depicted below.

G cluster_0 Mechanism of C5 Bromination Start 2-Aminothiazole + Br+ Intermediate Resonance-Stabilized Sigma Complex Start->Intermediate Electrophilic Attack at C5 Product 5-Bromo-2-aminothiazole + H+ Intermediate->Product Deprotonation & Aromatization

Caption: Electrophilic substitution mechanism at the C5 position.

Comparative Analysis of Bromination Methods

Several reagents can achieve the C5-bromination of 2-aminothiazole. The choice of method depends on factors such as scale, safety considerations, cost, and the desired purity profile. The most common and effective methods are summarized below.

MethodReagentTypical YieldRegioselectivityKey ConditionsAdvantagesDisadvantages/Safety Concerns
A N-Bromosuccinimide (NBS)70-90%High to ExcellentAcetonitrile or Acetic Acid, 0°C to RTSafer solid reagent, easy to handle, minimizes over-bromination[7][8].Can be moisture sensitive; recrystallization may be needed for high purity[9].
B Bromine (Br₂) / Acetic Acid75-95%HighGlacial Acetic Acid, 0-10°CHigh atom economy, effective, and well-established[1][10].Highly corrosive, toxic, and volatile liquid; requires careful handling in a fume hood[11].
C Copper(II) Bromide (CuBr₂)80-95%ExcellentAcetonitrile, Room TempMild conditions, high selectivity, avoids elemental bromine[2][7].Stoichiometric copper waste; may require more rigorous purification.
D Enzymatic (Haloperoxidase)Variable (up to >95% conversion)ExcellentAqueous buffer, KBr, H₂O₂, 30°C"Green" method, exceptionally mild conditions, non-toxic reagents[12][13].Requires specialized enzymes, may not be suitable for large-scale synthesis.

Experimental Protocols

Safety First: Always conduct reactions in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[11][14][15].

Protocol A: Bromination using N-Bromosuccinimide (NBS)

This protocol is recommended for its safety and high degree of control, minimizing the formation of di-brominated byproducts[7].

1. Materials & Equipment:

  • 2-Aminothiazole

  • N-Bromosuccinimide (NBS), recrystallized if necessary

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

  • Standard workup and purification equipment (rotary evaporator, separatory funnel, glassware for chromatography)

2. Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2-aminothiazole (1.0 eq). Dissolve the starting material in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice bath and stir the solution at 0°C for 15 minutes.

  • Reagent Addition: Add N-Bromosuccinimide (1.0 - 1.05 eq) portion-wise over 10-15 minutes. Maintaining the low temperature is critical to ensure mono-bromination[7].

  • Reaction: Allow the reaction mixture to stir at 0°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining bromine species.

    • Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • Add ethyl acetate and water to the residue and transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield 5-bromo-2-aminothiazole as a solid.

Protocol B: Bromination using Bromine in Acetic Acid

This is a traditional, high-yielding method. Extreme caution is required when handling elemental bromine [11].

1. Materials & Equipment:

  • 2-Aminothiazole

  • Liquid Bromine (Br₂)

  • Glacial Acetic Acid

  • Round-bottom flask with dropping funnel, magnetic stirrer

  • Ice-salt bath

2. Step-by-Step Methodology:

  • Reaction Setup: Dissolve 2-aminothiazole (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a pressure-equalizing dropping funnel[6].

  • Cooling: Cool the solution to 0-5°C in an ice bath[10].

  • Reagent Addition: In the dropping funnel, prepare a solution of bromine (1.05 eq) in a small amount of glacial acetic acid. Add this solution dropwise to the stirred 2-aminothiazole solution over 30-60 minutes, ensuring the internal temperature does not exceed 10°C[1][6].

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC[6].

  • Workup:

    • Carefully pour the reaction mixture into a beaker of ice water.

    • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is ~7-8[10].

    • Extract the resulting aqueous slurry with ethyl acetate (3x).

    • Combine the organic layers, wash with saturated sodium thiosulfate solution, then brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude material via silica gel column chromatography or recrystallization.

Workflow for Method Selection

The choice of bromination protocol is a critical decision based on project-specific constraints and goals. The following workflow provides a logical guide for selecting the most appropriate method.

G Start Start: Need to Synthesize 5-Bromo-2-aminothiazole Safety Are facilities equipped for liquid Br₂? Start->Safety Scale Is the reaction scale > 10g? Safety->Scale Yes Green Is a 'Green Chemistry' approach preferred? Safety->Green No Br2 Use Protocol B: Br₂ in Acetic Acid Scale->Br2 Yes (Cost-effective) CuBr2 Consider Protocol C: CuBr₂ Scale->CuBr2 No NBS Use Protocol A: NBS Green->NBS No Enzyme Use Protocol D: Enzymatic Green->Enzyme Yes

Caption: Decision workflow for selecting a bromination method.

Troubleshooting Guide

Even with robust protocols, challenges can arise. This section addresses common issues and provides validated solutions.

ProblemPossible Cause(s)Suggested Solution(s)
Formation of di-brominated product 1. Reaction temperature is too high.2. Excess brominating agent was used.3. Prolonged reaction time.1. Perform the reaction at a lower temperature (e.g., maintain at 0°C or even -10°C)[7].2. Carefully control the stoichiometry; use no more than 1.05 equivalents of the brominating agent.3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed[7].
Low conversion / Incomplete reaction 1. Insufficient brominating agent.2. Deactivation of starting material via protonation (especially with Br₂/HBr byproduct)[6].3. Poor quality of NBS (hydrolyzed).1. Add a small incremental amount of brominating agent and continue monitoring.2. Consider using NBS or CuBr₂ which do not generate HBr as directly. If using Br₂, a non-protic solvent could be explored.3. Use freshly opened or recrystallized NBS.
Product decomposes during purification 1. Sensitivity of the brominated product to acidic silica gel.2. Thermal instability.1. Use a deactivated silica gel (e.g., treated with triethylamine) for column chromatography.2. Avoid high temperatures during solvent evaporation; use a room temperature water bath on the rotary evaporator[7].
Reaction with the 2-amino group The exocyclic amino group can react with the brominating agent, though ring bromination is more favorable.This is less common but can be mitigated by protecting the amino group (e.g., via acylation) prior to bromination if it becomes a persistent issue[7].

References

Application of 2-Bromothiazol-5-amine in Antibacterial Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel antibacterial agents with unique mechanisms of action. The thiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, present in numerous clinically approved drugs and demonstrating a wide spectrum of biological activities, including potent antibacterial effects.[1][2][3] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of the versatile building block, 2-bromothiazol-5-amine, in the discovery of new antibacterial drug candidates. We present a strategic synthetic workflow to generate a library of novel thiazole-based Schiff bases, detailed protocols for their synthesis and characterization, and robust methodologies for in vitro antibacterial screening. Furthermore, we explore the potential mechanism of action, focusing on the inhibition of bacterial DNA gyrase, a validated target for antibacterial intervention.[4][5][6][7]

Introduction: The Thiazole Scaffold as a Cornerstone in Antibacterial Research

The emergence of multidrug-resistant (MDR) pathogens poses a grave threat to global public health.[2] The chemical scaffold of a potential drug candidate is pivotal in defining its biological activity. Thiazole derivatives have garnered significant attention due to their diverse pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities.[8][9] The thiazole ring's unique electronic and structural features, conferred by the presence of both sulfur and nitrogen atoms, allow for critical interactions with biological targets.[10] This amphiphilic nature can facilitate penetration of bacterial cell membranes, a crucial step for exerting inhibitory effects.[1]

This compound is an ideal starting material for generating a diverse library of compounds for antibacterial screening. The presence of three key functional handles—the amino group, the bromo substituent, and the thiazole ring itself—allows for systematic structural modifications to explore the structure-activity relationship (SAR) and optimize antibacterial potency.

This guide will focus on a two-pronged synthetic strategy:

  • Palladium-catalyzed Suzuki-Miyaura cross-coupling at the C5-bromo position to introduce a variety of aryl and heteroaryl moieties. This reaction is a powerful tool for C-C bond formation.[11][12]

  • Schiff base formation via condensation of the C2-amino group with a range of substituted aldehydes. The resulting azomethine group (-C=N-) is a known pharmacophore that can form hydrogen bonds with the active sites of cellular targets, thereby disrupting normal cellular processes.[8][13]

By combining these two reactions, a large and structurally diverse library of 2-amino-5-arylthiazole Schiff bases can be efficiently synthesized and screened for antibacterial activity.

Synthetic Strategy and Protocols

The overall synthetic workflow is designed for efficiency and diversity generation, starting from the commercially available this compound.

Overall Synthetic Workflow

The proposed synthetic pathway involves two main stages: diversification of the C5 position followed by modification of the C2-amino group.

G cluster_0 Stage 1: C5-Arylation cluster_1 Stage 2: Schiff Base Formation Start This compound Suzuki Suzuki-Miyaura Coupling (Aryl Boronic Acids, Pd Catalyst, Base) Start->Suzuki Step 1 Intermediate Library of 2-Amino-5-arylthiazoles Suzuki->Intermediate Schiff Schiff Base Condensation (Substituted Aldehydes, Acid Catalyst) Intermediate->Schiff Step 2 Final Final Compound Library: 2-(Arylideneamino)-5-arylthiazoles Schiff->Final

Caption: Two-stage synthetic workflow for the generation of a diverse antibacterial compound library.

Detailed Experimental Protocol: Stage 1 - Suzuki-Miyaura Coupling

This protocol describes the synthesis of 2-amino-5-phenylthiazole as a representative example. The reaction can be parallelized to create a library of 2-amino-5-arylthiazoles by using a variety of aryl boronic acids.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Argon or Nitrogen gas supply

  • Standard reflux apparatus

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).

  • Catalyst Addition: Add palladium(II) acetate (0.02 mmol) to the flask.

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and degassed water (10 mL).

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes to ensure an inert atmosphere. This is crucial as palladium catalysts can be sensitive to oxygen.[14]

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

  • Characterization: Characterize the purified 2-amino-5-phenylthiazole by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Detailed Experimental Protocol: Stage 2 - Schiff Base Formation

This protocol details the synthesis of a Schiff base from 2-amino-5-phenylthiazole and 4-chlorobenzaldehyde. This reaction can be performed with the library of 2-amino-5-arylthiazoles and a diverse set of aldehydes.

Materials:

  • 2-Amino-5-phenylthiazole (from Stage 1)

  • 4-Chlorobenzaldehyde

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Standard reflux apparatus

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve 2-amino-5-phenylthiazole (1.0 mmol) in ethanol (15 mL).

  • Aldehyde Addition: Add 4-chlorobenzaldehyde (1.0 mmol) to the solution.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

  • Reaction: Reflux the mixture for 2-4 hours. The formation of the Schiff base often results in a color change and/or precipitation of the product.[15][16]

  • Isolation: Cool the reaction mixture in an ice bath to facilitate precipitation. Collect the solid product by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

  • Characterization: Confirm the structure and purity of the final Schiff base derivative by IR (to observe the C=N imine stretch), ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Antibacterial Screening Protocols

Once the compound library is synthesized, a systematic screening process is required to identify promising antibacterial candidates.

Antibacterial Screening Cascade

A tiered approach is recommended to efficiently screen the synthesized compounds, starting with a primary screen for general activity and progressing to more detailed quantitative analysis.

G Library Synthesized Thiazole Library PrimaryScreen Primary Screen: Disk Diffusion Assay (Qualitative) Library->PrimaryScreen Initial Screening MIC Secondary Screen: Minimum Inhibitory Concentration (MIC) (Quantitative) PrimaryScreen->MIC Active Compounds MBC Tertiary Screen: Minimum Bactericidal Concentration (MBC) (Bactericidal vs. Bacteriostatic) MIC->MBC Potent Inhibitors Hits Lead Candidates for Further Development MBC->Hits

Caption: Tiered workflow for antibacterial screening of the synthesized compound library.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17] The broth microdilution method is a standard and reliable technique.[4]

Materials:

  • Synthesized thiazole derivatives (stock solutions in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35-37 °C)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO)

Procedure:

  • Inoculum Preparation: From a fresh agar plate, suspend several colonies of the test bacterium in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of each test compound in CAMHB directly in the 96-well plate. The typical concentration range to screen is 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds.

  • Controls: Include wells for a positive control (bacteria with a standard antibiotic), a negative/growth control (bacteria with DMSO, the compound solvent), and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 35-37 °C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed. This can be assessed visually or by using a microplate reader to measure optical density at 600 nm.

Protocol: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[17] This assay distinguishes between bactericidal (killing) and bacteriostatic (inhibiting) activity.

Procedure:

  • Perform MIC Assay: Follow the MIC protocol as described above.

  • Subculturing: From each well that shows no visible growth (at and above the MIC), take a 10 µL aliquot.

  • Plating: Spot-plate the aliquot onto a drug-free Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 35-37 °C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. This is typically observed as no colony growth or only 1-2 colonies on the agar plate.

Data Presentation and Interpretation

Clear and concise presentation of screening data is essential for identifying lead candidates.

Table 1: Hypothetical Antibacterial Activity of Synthesized Thiazole Derivatives

Compound IDR¹ (at C5)R² (in Schiff Base)S. aureus MIC (µg/mL)S. aureus MBC (µg/mL)E. coli MIC (µg/mL)E. coli MBC (µg/mL)
TZ-01 Phenyl4-Chloro-phenyl81632>64
TZ-02 Phenyl4-Nitro-phenyl481632
TZ-03 4-Fluoro-phenyl4-Chloro-phenyl481632
TZ-04 4-Fluoro-phenyl4-Nitro-phenyl24816
Ciprofloxacin N/AN/A0.510.250.5

Interpretation: A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4. In the table above, compound TZ-04 shows the most promising broad-spectrum activity and is bactericidal against both S. aureus and E. coli.

Proposed Mechanism of Action: DNA Gyrase Inhibition

A key advantage of developing novel antibacterial agents is the potential to target different cellular pathways than existing drugs. Many thiazole-based compounds have been identified as inhibitors of bacterial DNA gyrase.[4][5][6][7] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, recombination, and repair, making it an excellent and validated antibacterial target.[4] It is composed of two subunits, GyrA and GyrB. Fluoroquinolones, a major class of antibiotics, target the GyrA subunit.[4] Thiazole derivatives, however, have been shown to often target the ATP-binding site on the GyrB subunit, potentially circumventing existing resistance mechanisms to fluoroquinolones.[5][7]

Hypothetical Signaling Pathway of Inhibition

The synthesized thiazole derivatives could act by competitively inhibiting the binding of ATP to the GyrB subunit, thereby preventing the conformational changes necessary for DNA supercoiling.

G cluster_0 Bacterial Cell Drug Thiazole Derivative GyrB DNA Gyrase (GyrB Subunit) Drug->GyrB Binds to ATP-binding site Binding ATP Binding & Hydrolysis Drug->Binding Inhibits GyrB->Binding ATP ATP ATP->Binding Supercoiling DNA Supercoiling Binding->Supercoiling Enables Replication DNA Replication Supercoiling->Replication Allows Death Cell Death

References

One-Pot Synthesis of Substituted 2-Aminothiazoles: A Detailed Guide for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of 2-Aminothiazoles and the Imperative for Synthetic Efficiency

The 2-aminothiazole scaffold is a privileged motif in medicinal chemistry, forming the structural core of a multitude of approved drugs and clinical candidates. Its remarkable therapeutic versatility is evidenced by its presence in blockbuster drugs such as the anti-inflammatory agent Meloxicam, the antibiotic Cefixime, and the dopamine agonist Pramipexole.[1] This five-membered heterocycle, with its unique arrangement of nitrogen and sulfur atoms, serves as an excellent bioisostere and a versatile pharmacophore capable of engaging in a wide array of biological interactions. The persistent demand for novel 2-aminothiazole derivatives in drug discovery programs necessitates the development of synthetic routes that are not only high-yielding but also efficient, scalable, and environmentally conscious.[2]

Traditional multi-step syntheses, while foundational, often suffer from drawbacks such as the need to isolate and purify potentially lachrymatory and toxic intermediates like α-haloketones.[3] One-pot syntheses have emerged as a powerful strategic solution, streamlining the synthetic process by combining multiple reaction steps into a single, uninterrupted sequence. This approach significantly reduces solvent waste, energy consumption, and manual labor, aligning with the principles of green chemistry while accelerating the drug discovery timeline.[4][5]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding and practical protocols for the one-pot synthesis of substituted 2-aminothiazoles. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental protocol, and provide insights to navigate potential challenges, empowering you to efficiently construct these vital molecular building blocks.

The Core Reaction: A Modern Take on the Classic Hantzsch Thiazole Synthesis

The cornerstone of 2-aminothiazole synthesis is the Hantzsch thiazole synthesis, first reported in 1887.[6] The classic method involves the condensation of an α-haloketone with a thiourea or a substituted thiourea.[1][6][7][8] The one-pot adaptation elegantly circumvents the pre-synthesis and isolation of the α-haloketone by generating it in situ.

The general workflow involves three key components in a single reaction vessel:

  • A ketone (typically an acetophenone derivative or other methyl ketone).

  • A halogenating agent to form the α-haloketone intermediate. Common choices include N-Bromosuccinimide (NBS), iodine (I₂), or copper(II) bromide.[4][9][10]

  • A thiourea or a substituted N-alkyl/N-aryl thiourea, which provides the N-C-S backbone of the thiazole ring.

The reaction proceeds via an initial acid- or base-catalyzed α-halogenation of the ketone. This highly reactive intermediate is immediately trapped by the nucleophilic sulfur atom of thiourea. A subsequent intramolecular cyclization followed by dehydration affords the final aromatic 2-aminothiazole ring.[8][11]

Hantzsch_Mechanism cluster_start Starting Materials cluster_intermediate In Situ Intermediate Formation cluster_cyclization Cyclization & Dehydration cluster_product Final Product Ketone Ar-CO-CH₃ (Ketone) AlphaHalo Ar-CO-CH₂X (α-Haloketone) Ketone->AlphaHalo α-Halogenation Thiourea H₂N-CS-NHR (Thiourea) Thiouronium Thiouronium Salt Intermediate Thiourea->Thiouronium Nucleophilic Attack Halogen [X⁺] (e.g., from NBS, I₂) Halogen->AlphaHalo AlphaHalo->Thiouronium Hydroxythiazoline 4-Hydroxythiazoline Intermediate Thiouronium->Hydroxythiazoline Intramolecular Cyclization Aminothiazole Substituted 2-Aminothiazole Hydroxythiazoline->Aminothiazole Dehydration (-H₂O)

Figure 1: General mechanism of the one-pot Hantzsch 2-aminothiazole synthesis.

Experimental Protocol: One-Pot Synthesis of 4-(4-methoxyphenyl)-N-phenylthiazol-2-amine

This protocol details a reliable and scalable one-pot procedure adapted from established literature, utilizing N-Bromosuccinimide (NBS) as the brominating agent in an environmentally benign solvent system.[3][9]

Materials and Equipment
  • Reagents: 4'-Methoxyacetophenone, N-phenylthiourea, N-Bromosuccinimide (NBS), Polyethylene Glycol 400 (PEG-400), Ethanol, Saturated Sodium Bicarbonate (NaHCO₃) solution, Deionized Water, Ethyl Acetate, Hexane, Anhydrous Sodium Sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask (50 mL or 100 mL), magnetic stirrer and stir bar, heating mantle with temperature control or oil bath, reflux condenser, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), UV lamp, glass funnel, filter paper, separatory funnel, rotary evaporator, standard laboratory glassware.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4'-methoxyacetophenone (1.50 g, 10.0 mmol, 1.0 eq.).

  • Solvent and Reagent Addition: Add PEG-400 (20 mL) and ethanol (10 mL) to the flask. Stir the mixture at room temperature until the ketone has completely dissolved. To this solution, add N-phenylthiourea (1.52 g, 10.0 mmol, 1.0 eq.).

  • Initiation of α-Bromination: Slowly add N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol, 1.05 eq.) portion-wise over 5-10 minutes. Causality Note: Portion-wise addition of NBS is crucial to control the exothermicity of the bromination reaction and to minimize the formation of dibrominated side products.

  • Reaction Progression: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The formation of the α-bromoketone intermediate will be followed by its consumption to form the product. The reaction is typically complete within 4-6 hours.

  • Work-up and Quenching: Once the starting materials are consumed, pour the reaction mixture into a beaker containing 100 mL of cold deionized water. This will precipitate the crude product.

  • Neutralization: Slowly add saturated NaHCO₃ solution to the aqueous mixture with stirring until the pH is neutral (~7-8). This step neutralizes any hydrobromic acid (HBr) formed during the reaction.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration, washing the filter cake thoroughly with deionized water (3 x 30 mL) to remove PEG-400 and inorganic salts. Allow the solid to air-dry on the filter funnel.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). For higher purity, column chromatography on silica gel may be employed (eluent: gradient of ethyl acetate in hexane).

  • Drying and Characterization: Dry the purified product under vacuum. The final product, 4-(4-methoxyphenyl)-N-phenylthiazol-2-amine, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Workflow A 1. Combine Ketone, Thiourea, & Solvents (PEG-400/EtOH) B 2. Add NBS portion-wise (In Situ Bromination) A->B C 3. Stir at Room Temperature (Cyclization/Dehydration) B->C D 4. Monitor by TLC C->D E 5. Quench in Water (Precipitation) D->E Reaction Complete F 6. Neutralize with NaHCO₃ E->F G 7. Isolate by Filtration F->G H 8. Purify (Recrystallization or Chromatography) G->H I 9. Dry & Characterize Product H->I

Figure 2: Experimental workflow for the one-pot synthesis of 2-aminothiazoles.

Troubleshooting and Field-Proven Insights

Even well-established protocols can present challenges. This section provides a self-validating system to diagnose and resolve common issues.

Observation Potential Cause(s) Recommended Solution(s)
Incomplete reaction / Low yield 1. Inactive NBS. 2. Insufficient reaction time. 3. Steric hindrance from bulky substituents on the ketone or thiourea.1. Use freshly opened or properly stored NBS. 2. Extend the reaction time and continue monitoring by TLC. 3. Gentle heating (e.g., 40-50 °C) may be required. Consider alternative, more reactive halogenating agents or microwave/ultrasound assistance.[9][12][13]
Formation of multiple spots on TLC 1. Dibromination of the ketone. 2. Side reactions of thiourea. 3. Decomposition of product.1. Ensure slow, portion-wise addition of NBS. Use no more than 1.05-1.1 equivalents. 2. Maintain a neutral or slightly acidic pH; avoid strongly basic conditions. 3. Avoid excessive heating.
Difficulty in product precipitation/isolation 1. Product is partially soluble in the aqueous PEG-400 mixture. 2. Product is oily or amorphous.1. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) after quenching. 2. Attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. If it remains an oil, purification by column chromatography is necessary.
Product is discolored (e.g., yellow/brown) Minor impurities from the reaction.Recrystallization is often sufficient to remove colored impurities. A charcoal treatment during recrystallization can also be effective.

Expanding the Synthetic Toolbox: Alternative One-Pot Methodologies

The field of organic synthesis is constantly evolving. While the NBS-mediated protocol is robust, several other powerful one-pot strategies have been developed to enhance efficiency, safety, and environmental friendliness.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the polar reaction mixture.[9][10][12] This technique is particularly valuable for high-throughput synthesis in drug discovery.[14]

  • Ultrasound-Assisted Synthesis: Sonochemistry promotes reactions through acoustic cavitation, which generates localized high temperatures and pressures. This can enhance reaction rates and yields, often under milder overall conditions.[13][15][16][17]

  • Catalytic Systems: The use of catalysts, such as iodine or various Lewis acids, can facilitate the in situ generation of the α-haloketone intermediate from less reactive starting materials.[2][6] Recent advances include the use of magnetically recoverable nanocatalysts, which simplify purification and improve sustainability.[5]

  • Green Solvents: Beyond PEG, ionic liquids and deep eutectic solvents are being explored as environmentally benign reaction media that can also enhance reaction rates and facilitate product isolation.[3][18]

The choice of method will depend on the specific substrates, available equipment, and desired scale of the reaction. For instance, electron-rich aromatic ketones generally react faster, while electron-deficient ones may require more forcing conditions like heating or microwave assistance.[4]

Conclusion

The one-pot synthesis of substituted 2-aminothiazoles represents a significant advancement over classical multi-step procedures. By generating the reactive α-haloketone intermediate in situ, these methods offer a rapid, efficient, and more sustainable pathway to a class of compounds of immense pharmacological importance. The protocol and insights provided herein serve as a robust starting point for researchers. By understanding the underlying mechanism and potential challenges, and by embracing modern enabling technologies like microwave and ultrasound, chemists can continue to expand the chemical space of 2-aminothiazole derivatives, accelerating the journey from molecular concept to life-changing therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Bromothiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 2-Bromothiazol-5-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges during the column chromatography purification of this important synthetic intermediate. My goal is to provide not just procedural steps, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your purifications effectively.

Troubleshooting Guide: Column Chromatography Issues

This section addresses specific, common problems encountered during the column chromatography of this compound in a direct question-and-answer format.

Question 1: My purified fractions show significant tailing on the TLC plate, and the column is running very slowly. What's happening?

Answer: This is a classic sign of strong interaction between your basic amine compound and the acidic stationary phase. The free silanol groups (Si-OH) on the surface of silica gel are acidic and can protonate the primary amine of your this compound, causing it to bind tightly.[1][2] This strong ionic interaction leads to poor elution, resulting in broad, tailing bands and low recovery.

Recommended Solutions:

  • Mobile Phase Modification: The most common and immediate solution is to add a small amount of a competitive base to your eluent.

    • Triethylamine (TEA): Add 0.1-1% triethylamine to your hexane/ethyl acetate mobile phase. The TEA will preferentially interact with the acidic silanol sites, effectively "masking" them from your compound and allowing for sharper, more symmetrical peak elution.[1]

    • Ammonia: A solution of 7N ammonia in methanol can be used to prepare a modified mobile phase (e.g., 98:2 DCM: (7N NH₃ in MeOH)), which is particularly effective for basic compounds.

  • Stationary Phase Selection: If mobile phase modification is insufficient or undesirable, consider an alternative stationary phase.

    • Deactivated Silica: Use silica gel that has been end-capped or treated to reduce the number of free silanol groups.

    • Alumina (Basic or Neutral): Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds, as it lacks the strong acidity of silica gel.

    • Amino-functionalized Silica: This is a specialty phase where aminopropyl groups are bonded to the silica surface, creating a more basic environment that is ideal for purifying amines without tailing.[2]

Question 2: I'm getting very poor separation between my product and an impurity, even though they have different Rf values on my initial TLC.

Answer: This issue often arises from improper column packing or sample loading, leading to a loss of resolution. A large Rf difference on a TLC plate should translate to a good separation on the column if the technique is sound.[3]

Recommended Solutions:

  • Optimize Column Packing: Ensure your column is packed uniformly without any air bubbles or channels. The "wet-packing" method is generally reliable.[4] A poorly packed column will have an uneven solvent front, causing bands to widen and overlap.

  • Concentrated Sample Loading: The initial band of your crude material should be as narrow as possible. Dissolve your crude this compound in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel (~1-2x the weight of the crude product). After evaporating the solvent, the resulting dry powder can be carefully added to the top of the column. This "dry loading" technique prevents the sample from diffusing and widening before the elution begins.

  • Solvent System Re-evaluation: While hexane/ethyl acetate is common, it may not be optimal for your specific impurity profile.[5][6] Run several TLCs with different solvent systems (e.g., Dichloromethane/Methanol, Toluene/Acetone) to find one that maximizes the separation (ΔRf) between your product and the key impurity.[7]

Question 3: My yield is very low, and I suspect the product is decomposing on the column. How can I confirm and prevent this?

Answer: Product decomposition on silica gel is a known issue for acid-sensitive compounds, including some heterocyclic amines.[3][8] Prolonged contact with the acidic stationary phase can lead to degradation.

Recommended Solutions:

  • Confirm Instability with 2D TLC: To verify if your compound is unstable on silica, run a 2D TLC. Spot the compound in one corner of a square TLC plate, run it in one solvent system, then rotate the plate 90 degrees and run it again in the same solvent system. If the compound is stable, the spot will appear on the diagonal. If it degrades, new spots will appear below the diagonal.[8]

  • Accelerate the Purification: Use flash column chromatography with applied air pressure to minimize the time the compound spends on the column.[4]

  • Use Deactivated Stationary Phase: As mentioned in Question 1, switching to neutral alumina or using a TEA-modified eluent will create a less harsh environment and minimize acid-catalyzed degradation.[1][3]

  • Recrystallization as an Alternative: If the crude product is of reasonable purity (>90%), recrystallization can be a superior method for obtaining highly pure material without the risk of degradation on a column. This is often the preferred method for large-scale purification.[6][9]

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate the standard workflow for purification and a decision-making tree for troubleshooting common issues.

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Pack Column (Wet Slurry Method) TLC->Pack Load 3. Load Sample (Dry Loading Preferred) Pack->Load Elute 4. Elute Column (Flash Chromatography) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Characterize 9. Characterize Product (NMR, MS) Evap->Characterize

Caption: Standard workflow for column chromatography purification.

G Start Problem Observed During Column Tailing Broad Peaks / Tailing? Start->Tailing Separation Poor Separation? Start->Separation Yield Low Yield / No Product? Start->Yield Tailing->Separation No Sol1 Add 0.5% TEA to Eluent or Use Alumina/NH2-Silica Tailing->Sol1 Yes Separation->Yield No Sol2 Improve Packing Use Dry Loading Re-optimize Solvents via TLC Separation->Sol2 Yes Sol3 Run 2D TLC for Stability Check Run Column Faster (Flash) Consider Recrystallization Yield->Sol3 Yes

Caption: Decision tree for troubleshooting purification issues.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A good starting point for Thin Layer Chromatography (TLC) is a mixture of hexane and ethyl acetate.[6] You can test several ratios to find the optimal system that gives your product an Rf value between 0.2 and 0.4, which is ideal for column chromatography. Based on literature for similar compounds, a ratio of 3:1 hexanes/ethyl acetate might be a good starting point.[10]

Solvent System (Hexane:Ethyl Acetate) Polarity Expected Rf Trend Use Case
9:1LowLow RfGood for eluting non-polar impurities.
7:3Medium-LowRf ~0.25[11]A common starting point for the product.
1:1MediumRf ~0.62[11]May be too high for good separation.
Dichloromethane:Methanol (98:2)Medium-HighVariesAlternative system for better separation.[7]

Q2: My crude material is a hydrobromide salt. Do I need to neutralize it before running the column?

Yes, absolutely. If your crude product is the hydrobromide salt, it will be highly polar and will likely remain at the baseline of your silica gel column, regardless of the eluent polarity.[12][13] Before purification, you should dissolve the crude salt in a suitable solvent (like ethyl acetate) and wash it with a mild aqueous base such as saturated sodium bicarbonate (NaHCO₃) solution to neutralize the hydrobromic acid and generate the free base.[6][12] After the wash, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate it before proceeding with chromatography.

Q3: Can I use a gradient elution for this purification?

Yes, gradient elution is an excellent technique. You can start with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexane) to wash off any non-polar impurities. Then, you can gradually increase the percentage of ethyl acetate to elute your product, and finally, use a high-polarity wash to elute any remaining highly polar impurities. This can improve separation and speed up the purification process.

Q4: How do I know which fractions to combine after the column?

You must analyze the collected fractions using TLC. Spot a small amount from each fraction (or every few fractions) onto a TLC plate. Run the plate in your optimized solvent system and visualize the spots (e.g., under a UV lamp). Combine only the fractions that contain your pure product, identified by its characteristic Rf value and the absence of impurity spots.

Detailed Protocol: Column Chromatography of this compound

This protocol assumes the crude material has been neutralized to the free base.

1. Preparation of the Stationary Phase:

  • Select a glass column of appropriate size (a good rule of thumb is a silica gel weight of 40-100 times the weight of your crude sample).

  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).

  • Pour the slurry into the column and use gentle air pressure or tapping to pack it into a uniform bed, ensuring no air bubbles are trapped.[4] Drain the excess solvent until it is just level with the top of the silica bed.

2. Sample Loading (Dry Loading Method):

  • Dissolve your crude this compound in a minimal volume of dichloromethane.

  • Add silica gel (approx. 1-2 times the weight of your crude material) to this solution.

  • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.

  • Carefully layer this powder on top of the packed silica gel bed. Add a thin layer of sand on top to prevent disturbance of the sample layer upon solvent addition.

3. Elution and Fraction Collection:

  • Carefully add the initial eluent to the column.

  • Apply gentle, steady air pressure to the top of the column to begin eluting the solvent (flash chromatography).

  • Collect the eluate in a series of test tubes or flasks.

  • If using a gradient, systematically increase the polarity of the eluent (e.g., from 10% to 20% to 30% ethyl acetate in hexane) as the column runs.

4. Analysis and Work-up:

  • Monitor the collected fractions by TLC as described in the FAQ section.

  • Combine the fractions containing the pure product into a clean, pre-weighed round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Place the flask under high vacuum to remove any residual solvent.

  • Determine the mass of the purified product and calculate the yield. Confirm the identity and purity using analytical methods like ¹H NMR and LC-MS.

References

Technical Support Center: Optimizing N-Bromosuccinimide (NBS) Reactions with 2-Aminothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the selective bromination of 2-aminothiazole and its derivatives using N-Bromosuccinimide (NBS). This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the efficiency, selectivity, and reproducibility of this critical synthetic transformation. Here, we delve into the nuances of the reaction, providing in-depth troubleshooting guides and frequently asked questions to navigate the common challenges encountered in the lab.

The bromination of the 2-aminothiazole scaffold, particularly at the C5 position, is a pivotal step in the synthesis of a multitude of biologically active compounds. The resulting 2-amino-5-bromothiazole is a versatile building block in drug discovery.[1] However, the reaction's success is highly dependent on carefully controlled parameters. This guide will equip you with the knowledge to minimize side reactions and maximize the yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the bromination of 2-aminothiazole with NBS?

A1: While NBS is well-known for its role in free-radical brominations (the Wohl-Ziegler reaction) at allylic and benzylic positions[2][3][4], the bromination of electron-rich aromatic and heteroaromatic compounds like 2-aminothiazole typically proceeds through an electrophilic aromatic substitution mechanism.[5][6] The thiazole ring, activated by the electron-donating amino group, is susceptible to electrophilic attack by a polarized bromine species generated from NBS. The C5 position is the most electron-rich and sterically accessible, making it the preferred site of bromination.

Q2: What are the most common side reactions observed during the NBS bromination of 2-aminothiazole?

A2: The primary side reactions that can compromise your yield and purity include:

  • Over-bromination: The formation of di-brominated products is a frequent issue, especially at the highly reactive C5 position of the thiazole ring.[7]

  • Lack of Regioselectivity: Although C5 bromination is favored, reaction at other positions on the thiazole ring can occur, influenced by the substrate and reaction conditions.[7]

  • Reaction with the Amino Group: The exocyclic amino group can potentially react with NBS. While ring bromination is generally more favorable, protecting the amino group by acylation can be a useful strategy to prevent this side reaction.[7]

  • Decomposition: Elevated temperatures or harsh conditions can lead to the decomposition of the starting material or the brominated product.[7]

Q3: How can I improve the selectivity for mono-bromination at the C5 position?

A3: Achieving selective C5 mono-bromination hinges on precise control over the reaction conditions. Key strategies include:

  • Low Temperature: Performing the reaction at reduced temperatures, such as 0°C to -10°C, can significantly curb the rate of over-bromination.[7]

  • Stoichiometry: A strict 1:1 molar ratio of 2-aminothiazole to NBS is critical. Using an excess of NBS will invariably lead to the formation of di-brominated byproducts.[7]

  • Solvent Choice: The polarity of the solvent can influence the regioselectivity of the bromination.[5][8] For instance, polar solvents like acetonitrile can favor bromination in some activated aromatic systems.[8]

Q4: My NBS reagent is slightly yellow. Can I still use it?

A4: A faint yellow color in NBS can indicate the presence of molecular bromine (Br₂), which can lead to less selective reactions and the formation of byproducts.[6][9] For optimal results, it is highly recommended to use freshly recrystallized NBS. Impure NBS may give unreliable outcomes.[6][9]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the NBS bromination of 2-aminothiazole.

Problem 1: Low or No Conversion of Starting Material
Possible Cause Troubleshooting Steps
Inactive NBS Use freshly recrystallized NBS. The reagent can degrade over time.[6][7]
Insufficient Reaction Time or Temperature Gradually increase the reaction time and/or temperature while closely monitoring the reaction's progress by Thin Layer Chromatography (TLC).[7]
Presence of Radical Inhibitors While an electrophilic mechanism is more probable, if a radical pathway is suspected, ensure the reaction is performed under an inert atmosphere.[7]
Problem 2: Formation of Multiple Products (Poor Selectivity)
Possible Cause Troubleshooting Steps
Over-bromination Lower the reaction temperature (e.g., to 0°C or -10°C).[7] Ensure a strict 1:1 stoichiometry of 2-aminothiazole to NBS.[7]
Lack of Regioselectivity Consider a more selective brominating agent like copper(II) bromide (CuBr₂) or an enzymatic approach using a haloperoxidase.[7][10] The solvent can also play a crucial role in directing regioselectivity.[5][8]
Reaction at the Amino Group Protect the amino group as an amide before bromination to prevent side reactions at this site.[7]
Problem 3: Product Decomposition During Work-up or Purification
Possible Cause Troubleshooting Steps
Sensitivity to Silica Gel Use a deactivated silica gel for column chromatography, for example, by treating it with triethylamine.[7]
Thermal Instability Avoid high temperatures during solvent evaporation by using a rotary evaporator at a reduced temperature and pressure.[7]
Harsh Work-up Conditions Ensure that the work-up procedure is not overly acidic or basic if your product is sensitive to such conditions.[7]
Problem 4: Difficulty in Removing Succinimide Byproduct
Possible Cause Troubleshooting Steps
Succinimide Solubility in Organic Layer Increase the volume and number of aqueous washes.[11] Use a saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) solution to deprotonate the succinimide, which significantly increases its solubility in the aqueous layer.[11][12] A final wash with brine can help break emulsions.[11]
Product is Water-Soluble Saturate the aqueous layer with sodium chloride (brine) before extraction to decrease the polarity of the aqueous phase and drive the organic product back into the organic layer.[11] Back-extract the aqueous layers with fresh organic solvent.[11]
Co-crystallization with Product If succinimide co-crystallizes with your product, an alternative purification method like column chromatography may be necessary.[11]

Experimental Protocols

Protocol 1: Standard NBS Bromination of 2-Aminothiazole
  • Dissolution: Dissolve 2-aminothiazole (1.0 eq) in a suitable solvent such as acetonitrile or chloroform in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • NBS Addition: Slowly add a solution of N-bromosuccinimide (1.0 eq) in the same solvent dropwise to the cooled solution.

  • Reaction Monitoring: Stir the reaction mixture at 0°C and monitor its progress by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to destroy any excess NBS.[11][12]

  • Work-up: Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.[13]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization.[14]

Protocol 2: Alternative Bromination using Copper(II) Bromide
  • Dissolution: Dissolve the 2-aminothiazole derivative (1.0 eq) and CuBr₂ (1.0 eq) in acetonitrile.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the starting material is consumed, evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with aqueous ammonia (0.1 M).

  • Purification: Dry the organic layer over MgSO₄, filter, and evaporate the solvent. Purify the crude product by silica gel column chromatography.[7]

Visualizations

NBS Bromination of 2-Aminothiazole cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_products Products & Byproducts 2-Aminothiazole 2-Aminothiazole 2-Amino-5-bromothiazole Desired Product 2-Aminothiazole->2-Amino-5-bromothiazole Electrophilic Substitution NBS N-Bromosuccinimide NBS->2-Amino-5-bromothiazole Succinimide Succinimide NBS->Succinimide forms Solvent Solvent (e.g., Acetonitrile) Temp Temperature (0°C) Dibromo-product Over-bromination 2-Amino-5-bromothiazole->Dibromo-product Excess NBS

Caption: Electrophilic bromination of 2-aminothiazole using NBS.

Troubleshooting_Workflow Start Reaction Outcome Unsatisfactory Check_Conversion Low/No Conversion? Start->Check_Conversion Check_Selectivity Multiple Products? Check_Conversion->Check_Selectivity No Recrystallize_NBS Use fresh/recrystallized NBS Check_Conversion->Recrystallize_NBS Yes Check_Yield Low Yield After Purification? Check_Selectivity->Check_Yield No Lower_Temp Lower reaction temperature Check_Selectivity->Lower_Temp Yes Deactivate_Silica Use deactivated silica gel Check_Yield->Deactivate_Silica Yes End Optimized Reaction Check_Yield->End No Increase_Time_Temp Increase reaction time/temp Recrystallize_NBS->Increase_Time_Temp Increase_Time_Temp->End Check_Stoichiometry Verify 1:1 stoichiometry Lower_Temp->Check_Stoichiometry Protect_Amine Protect amino group Check_Stoichiometry->Protect_Amine Protect_Amine->End Gentle_Workup Use milder work-up conditions Deactivate_Silica->Gentle_Workup Gentle_Workup->End

Caption: Decision tree for troubleshooting NBS bromination reactions.

References

Technical Support Center: Synthesis of 2-Bromothiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-amino-5-bromothiazole. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical building block. The 2-aminothiazole scaffold is a privileged structure in drug discovery, and its 5-bromo derivative is a versatile intermediate for introducing further molecular complexity through cross-coupling reactions.[1] However, its synthesis can be challenging, with low yields often hindering research progress.

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address the common pitfalls of this synthetic transformation. Our goal is to help you maximize yield, improve purity, and achieve consistent results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield of 2-amino-5-bromothiazole is consistently low. What are the primary factors I should investigate?

Low yield is the most common issue and can stem from several factors. A systematic approach is crucial for diagnosis.

  • Over-Bromination: The most frequent culprit is the formation of di-brominated byproducts. The 2-aminothiazole ring is highly activated by the electron-donating amino group, making it susceptible to a second bromination.[2]

  • Incomplete Conversion: The reaction may not be proceeding to completion. This could be due to deactivated reagents (N-Bromosuccinimide is particularly susceptible to degradation), insufficient reaction time, or suboptimal temperatures.[2][3]

  • Product Decomposition: The product, 2-amino-5-bromothiazole, can be sensitive. It may decompose during a harsh aqueous work-up or upon purification, especially on acidic silica gel.[2][3] The stability of the intermediate is limited, with decomposition sometimes observed within 24 hours even at low temperatures.[3]

  • Suboptimal Work-up: The product can be lost during extraction if the pH is not carefully controlled. The amino group requires neutralization to ensure the free base is extracted into the organic layer.[4][5]

To diagnose the specific cause, begin by analyzing your crude reaction mixture by TLC or LC-MS to check for starting material and the presence of major byproducts.

Q2: My TLC/LC-MS analysis shows a significant byproduct. How can I identify and prevent it?

The most probable byproduct is a di-brominated species. Due to the high reactivity of the 2-aminothiazole ring, electrophilic substitution can occur at more than one position if the reaction is not carefully controlled.

Causality & Prevention:

  • Reaction Temperature: High temperatures provide the activation energy needed for the less-favorable second bromination. Performing the reaction at lower temperatures (e.g., 0°C to -10°C) is a key strategy to enhance selectivity for mono-bromination.[2]

  • Stoichiometry of Brominating Agent: Using an excess of the brominating agent (like Bromine or NBS) dramatically increases the likelihood of over-bromination.[2] Use a strict 1:1 or slightly less than stoichiometric amount of the brominating agent relative to the 2-aminothiazole.

  • Rate of Addition: Adding the brominating agent slowly and portion-wise prevents localized high concentrations, which can promote side reactions. A dropwise addition of a solution of the brominating agent is highly recommended.[4][5]

Below is a troubleshooting workflow to help identify and solve yield issues.

G start Low Yield Observed check_crude Analyze Crude Reaction Mixture (TLC/LC-MS) start->check_crude sm_present Significant Starting Material Remains check_crude->sm_present Incomplete Conversion byproduct_present Major Byproduct(s) Present check_crude->byproduct_present Poor Selectivity clean_reaction Reaction is Clean, but Low Isolated Yield check_crude->clean_reaction Post-Reaction Issues sol_sm 1. Check Reagent Activity (use fresh NBS). 2. Increase Reaction Time/Temperature cautiously. 3. Verify Stoichiometry. sm_present->sol_sm sol_byproduct 1. Lower Reaction Temperature (0°C or below). 2. Use strict 1:1 Stoichiometry. 3. Add brominating agent slowly. 4. Consider a milder agent (e.g., CuBr₂). byproduct_present->sol_byproduct sol_clean 1. Optimize Work-up pH (neutralize to pH 7-8). 2. Use Deactivated Silica Gel for chromatography. 3. Avoid high temperatures during solvent removal. clean_reaction->sol_clean

Caption: Troubleshooting Decision Tree for Low Yield.

Q3: The bromination seems to favor the C5 position. What is the chemical basis for this regioselectivity?

The regioselectivity of this reaction is governed by the electronic properties of the 2-aminothiazole ring. The nitrogen atom of the amino group is a powerful electron-donating group that activates the heterocyclic ring towards electrophilic aromatic substitution. Through resonance, it increases the electron density primarily at the C5 position, making it the most nucleophilic and thus the most reactive site for electrophiles like Br+. This inherent electronic preference is why bromination occurs selectively at C5 under controlled conditions.[2][6]

G cluster_0 Electrophilic Bromination Mechanism Reactants 2-Aminothiazole + Br₂ Intermediate Sigma Complex (Resonance Stabilized) Reactants->Intermediate C5 Attack (Favored) Low Activation Energy Product 2-Amino-5-bromothiazole Intermediate->Product Deprotonation SideProduct Di-bromo Byproduct Product->SideProduct Over-bromination (Excess Br₂ / High Temp)

Caption: Simplified Reaction Pathway and Side Reaction.

Q4: My product seems to degrade during silica gel chromatography. How can I purify it effectively?

This is a common issue. Standard silica gel is slightly acidic, which can lead to the decomposition of acid-sensitive compounds or cause strong binding of basic compounds like amines, resulting in streaking on the column and poor recovery.

Solutions:

  • Use Deactivated Silica: Prepare a slurry of silica gel in your eluent and add 1-2% triethylamine (or another volatile base) to neutralize the acidic sites. Let it equilibrate before packing the column. This is often the most effective solution.[2]

  • Alternative Stationary Phases: Consider using neutral alumina or a C18-functionalized reverse-phase silica gel for purification if the product remains unstable on deactivated silica.

  • Crystallization: If the crude product is sufficiently pure, crystallization can be an excellent alternative to chromatography, often providing material of very high purity.

  • Salt Formation and Liberation: In some cases, the product can be isolated as its hydrobromide salt, which is often more stable.[7][8] The free base can then be liberated just before use by neutralizing a suspension of the salt with a base like sodium bicarbonate or triethylamine.[5][9]

Data Summary: Comparison of Bromination Methods

The choice of brominating agent and conditions is critical for success. The following table summarizes common methods.

Brominating AgentSolventTypical ConditionsKey Advantages & DisadvantagesReferences
Bromine (Br₂) / Acetic Acid Glacial Acetic Acid0°C to Room Temp, 2-3hInexpensive and effective. Can be difficult to control stoichiometry precisely, leading to over-bromination. Requires careful handling in a fume hood.[4],[5],[1]
N-Bromosuccinimide (NBS) Acetonitrile, DMF, THF0°C to Room TempMilder and easier to handle than liquid bromine. Over-bromination is still a significant risk. Always use freshly recrystallized NBS for best results.[2],[3],[10]
**Copper(II) Bromide (CuBr₂) **AcetonitrileRoom Temp to 60°CGenerally offers higher regioselectivity and milder conditions, reducing byproduct formation. Can be a good alternative when other methods fail.[11],[2],[12]
Enzymatic Bromination Aqueous BufferMild (e.g., 30°C)Extremely selective and environmentally friendly. Requires specialized enzymes (e.g., haloperoxidase) and may not be suitable for all substrates or scales.[13]

Experimental Protocols

Protocol 1: Bromination using Bromine in Acetic Acid

This protocol is adapted from established literature procedures.[4][5]

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminothiazole (1.0 eq) in glacial acetic acid. Cool the solution to 0°C using an ice bath.

  • Addition of Bromine: In a separate container, dissolve bromine (1.0-1.1 eq) in a small amount of glacial acetic acid. Add this solution dropwise to the stirred 2-aminothiazole solution over 20-30 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture into a beaker of ice water. Slowly neutralize the solution to a pH of 7-8 using a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as CO₂ evolution will occur.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on deactivated silica gel or by recrystallization.

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

This protocol is a milder alternative to using liquid bromine.[2][3]

  • Setup: Dissolve 2-aminothiazole (1.0 eq) in a suitable solvent such as acetonitrile or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen). Cool the solution to 0°C.

  • Addition of NBS: Add freshly recrystallized NBS (1.0 eq) portion-wise to the solution over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to stir at 0°C or let it warm slowly to room temperature.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Work-up: Quench the reaction by adding an aqueous solution of sodium thiosulfate. Dilute with water and extract the product with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product as described in Protocol 1.

References

Technical Support Center: Recrystallization of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2-aminothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the recrystallization of this critical class of heterocyclic compounds. Achieving high purity is paramount for their application in pharmaceuticals and fine chemicals, and this resource is structured to address the common challenges encountered in the laboratory.[1]

Understanding the Recrystallization of 2-Aminothiazole Derivatives

Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility. The fundamental principle is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. The soluble impurities remain in the mother liquor, while insoluble impurities can be removed by hot filtration.[2][3]

2-Aminothiazole and its derivatives possess a unique combination of functional groups—a primary amine and a thiazole ring—which influences their solubility and crystallization behavior. The amine group can be protonated under acidic conditions, which can increase aqueous solubility.[4][5] The polarity of the molecule and its ability to form hydrogen bonds are key considerations when selecting an appropriate recrystallization solvent.[2][5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the recrystallization of 2-aminothiazole derivatives in a practical question-and-answer format.

Question: My 2-aminothiazole derivative "oiled out" during cooling instead of forming crystals. What should I do?

Answer: "Oiling out" is a common issue where the compound separates from the solution as a liquid instead of a solid.[1][6] This often happens when the melting point of your compound is lower than the temperature of the solution or in the presence of significant impurities.[1][3]

Here are several strategies to address this:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Then, add a small amount of additional solvent to lower the saturation point and allow the solution to cool more slowly.[1][6]

  • Lower the Cooling Temperature: If your derivative has a low melting point, try cooling the solution to a lower temperature (e.g., in an ice bath or freezer) after it has been allowed to cool slowly to room temperature.[1]

  • Change the Solvent System: The initial choice of solvent is critical. If oiling persists, a different solvent or a solvent mixture may be necessary. A two-solvent system, where the compound is soluble in one solvent and insoluble in the other, can be effective.[1][7]

  • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the liquid can create nucleation sites and induce crystallization.[2][6]

Question: I have a very low yield of crystals after recrystallization. What are the likely causes and how can I improve it?

Answer: A poor yield (e.g., less than 20%) can be frustrating. Several factors could be at play:

  • Excess Solvent: Using too much solvent is a primary cause of low recovery, as a significant amount of the product will remain dissolved in the mother liquor even at low temperatures.[2][8] To check for this, you can dip a glass stirring rod into the filtrate, let it dry, and see if a significant amount of solid residue forms.[8] If so, you can recover the solid by evaporating some of the solvent and attempting recrystallization again.[8][9]

  • Premature Crystallization: If the compound crystallizes too quickly during hot filtration, you will lose product.[6] To prevent this, use a slight excess of hot solvent and pre-warm your filtration apparatus.[7]

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, the yield will be poor.

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, can redissolve a portion of your product.[2]

Question: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What steps can I take?

Answer: This is likely due to the formation of a supersaturated solution.[2][6] Here’s how to induce crystallization:

  • Seed Crystals: If you have a small amount of the pure compound, add a "seed" crystal to the solution. This provides a template for crystal growth.[2][8]

  • Scratching: As mentioned before, scratching the inner surface of the flask can initiate nucleation.[2][8]

  • Reduce Solvent Volume: It's possible you used too much solvent. Gently heat the solution to evaporate a portion of the solvent and then try cooling it again.[6][8]

  • Extended Cooling: In some cases, crystallization can be slow. Storing the solution in a refrigerator or freezer for an extended period may be necessary.[3]

Question: My final crystals are colored, but the pure compound should be colorless. How can I remove colored impurities?

Answer: Colored impurities can often be removed by using activated charcoal.

  • Procedure: After dissolving your crude product in the hot solvent, and before hot filtration, add a small amount of activated charcoal to the solution. Be cautious, as adding charcoal to a boiling solution can cause it to boil over. It's best to cool the solution slightly before adding the charcoal.

  • Amount: Use a minimal amount of charcoal, as excessive use can lead to the loss of your desired product through adsorption.[8]

  • Filtration: Perform a hot filtration to remove the charcoal and the adsorbed impurities. The resulting filtrate should be colorless.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing my 2-aminothiazole derivative?

A1: The ideal solvent should:

  • Completely dissolve the compound at its boiling point.

  • Have low solubility for the compound at low temperatures.

  • Dissolve impurities well at all temperatures or not at all.

  • Not react with the compound.

  • Be volatile enough to be easily removed from the crystals.

A common starting point for 2-aminothiazole derivatives is ethanol.[10] However, solubility tests with small amounts of your compound in various solvents (e.g., water, methanol, ethyl acetate, toluene, hexane) are recommended to find the optimal system.[2][11]

Q2: Can I use a solvent mixture for recrystallization?

A2: Yes, a two-solvent system is often very effective, especially when a single solvent is not ideal.[7] You would dissolve your compound in a minimal amount of a hot "good" solvent (in which it is very soluble) and then slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes cloudy. A small addition of the "good" solvent should then clarify the solution, which is then allowed to cool slowly.[7] Common mixtures include ethanol/water and hexane/ethyl acetate.[11]

Q3: What is the purpose of hot filtration?

A3: Hot filtration is used to remove insoluble impurities from the hot, saturated solution before crystallization. This step is crucial if you observe any solid material that does not dissolve when heating your sample in the solvent.[3]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude 2-aminothiazole derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely.

Protocol 2: Two-Solvent Recrystallization
  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent.

  • Addition of "Bad" Solvent: While the solution is hot, add the "bad" solvent dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.

Data Presentation

Table 1: Common Solvents for Recrystallization of 2-Aminothiazole Derivatives

SolventPolarityBoiling Point (°C)Comments
EthanolPolar78A commonly used and effective solvent for many 2-aminothiazole derivatives.[10]
WaterVery Polar100Can be effective, especially if the derivative has polar substituents or can be protonated.[11]
MethanolPolar65Similar to ethanol but more volatile.
Ethyl AcetateMedium Polarity77A good choice for compounds with intermediate polarity.
TolueneNon-polar111Suitable for less polar derivatives.
HexaneNon-polar69Often used as the "bad" solvent in a two-solvent system.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Solid + Minimum Hot Solvent B Completely Dissolved? A->B B->A No, add more solvent C Insoluble Impurities Present? B->C Yes D Hot Filtration C->D Yes E Cool Solution Slowly C->E No D->E F Crystals Formed? E->F G Induce Crystallization (Scratch/Seed) F->G No H Vacuum Filtration F->H Yes G->F I Wash with Cold Solvent H->I J Dry Crystals I->J

Caption: General workflow for the recrystallization process.

Troubleshooting_Tree cluster_oiling Oiling Out cluster_yield Poor Yield cluster_nocrystals No Crystals Start Problem Encountered Oil Compound 'Oiled Out' Start->Oil Yield Low Crystal Yield Start->Yield NoCry No Crystals Formed Start->NoCry Sol1 Re-dissolve, add more solvent, cool slowly Oil->Sol1 Sol2 Change solvent system Oil->Sol2 Sol3 Cool to a lower temperature Oil->Sol3 Sol4 Reduce initial solvent volume Yield->Sol4 Sol5 Ensure wash solvent is ice-cold Yield->Sol5 Sol6 Check mother liquor for product Yield->Sol6 Sol7 Add seed crystal NoCry->Sol7 Sol8 Scratch inner surface of flask NoCry->Sol8 Sol9 Evaporate some solvent and re-cool NoCry->Sol9

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Preventing degradation of 2-Bromothiazol-5-amine during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Bromothiazol-5-amine

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for preventing the degradation of this versatile but sensitive building block during synthetic reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so prone to degradation?

A: The stability of this compound is compromised by its inherent electronic properties. The thiazole ring is electron-rich, and the exocyclic amino group at the 5-position further increases this electron density. This makes the molecule highly susceptible to oxidation.[1] In the presence of atmospheric oxygen, especially when activated by light, heat, or certain metal catalysts, the compound can undergo oxidative coupling or polymerization, leading to complex, often deeply colored, mixtures.[1]

Q2: What are the common visual indicators of this compound degradation?

A: The most common sign of degradation is a distinct color change. A pure sample of this compound should be a light-colored solid. Upon degradation, it often turns pink, then progressively darker to brown or even black.[2] This is typically accompanied by the formation of insoluble, tar-like materials in your reaction flask or storage container. If you observe these changes, it is a strong indication that oxidative polymerization has occurred.

Q3: How should I properly store this compound to ensure its long-term stability?

A: Proper storage is the first line of defense against degradation. Based on its sensitivity, the following storage conditions are mandatory:

  • Inert Atmosphere: Store the compound under a dry, inert atmosphere such as argon or nitrogen.[3] This displaces the oxygen required for oxidative degradation.

  • Low Temperature: Keep the container in a refrigerator or freezer (2-8°C is often recommended).[4]

  • Light Protection: Use an amber vial or store the container in a dark place to prevent photo-induced degradation.

  • Tightly Sealed: Ensure the container is sealed tightly to prevent moisture and air ingress.[3]

Troubleshooting Guide: Common Reaction Issues

This section addresses specific problems you might encounter during a reaction and provides a logical workflow for diagnosing and solving the issue.

Problem 1: My reaction mixture turns dark brown or black immediately after adding a reagent (e.g., a base or catalyst).

This is a classic sign of rapid decomposition. The cause is often an inappropriate choice of reagent or suboptimal reaction conditions that accelerate the oxidative pathways.

dot

Inert_Atmosphere_Workflow Start Start: Prepare Reaction Oven_Dry Oven-Dry or Flame-Dry Glassware Start->Oven_Dry Assemble_Hot Assemble Glassware While Hot Oven_Dry->Assemble_Hot Connect_Schlenk Connect to Schlenk Line Assemble_Hot->Connect_Schlenk Evac_Refill Perform 3x Evacuate-Refill Cycles Connect_Schlenk->Evac_Refill Add_Solids Add Solid Reagents (under positive pressure) Evac_Refill->Add_Solids Add_Solvent Add Degassed Solvent via Syringe/Cannula Add_Solids->Add_Solvent Add_Amine Add this compound (under positive pressure) Add_Solvent->Add_Amine Run_Reaction Run Reaction Under Positive Pressure Add_Amine->Run_Reaction End Reaction Complete Run_Reaction->End

References

Technical Support Center: Troubleshooting Side Reactions in the Bromination of 2-Aminothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the selective bromination of 2-aminothiazole and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with side product formation during this crucial synthetic transformation. We will explore the mechanistic origins of common impurities and provide field-proven troubleshooting strategies and alternative protocols to optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the electrophilic bromination of the 2-aminothiazole scaffold.

Q1: What are the most common side products in the bromination of 2-aminothiazole, and why do they form?

A1: The primary side products arise from over-bromination and a lack of complete regioselectivity. The 2-aminothiazole ring is an electron-rich heterocycle, making it highly activated towards electrophilic aromatic substitution (EAS). The directing effects of the endocyclic sulfur and the exocyclic amino group electronically favor substitution at the C5 position.

  • Primary Side Product: 2-Amino-4,5-dibromothiazole. This is the most frequently observed impurity. After the initial, rapid bromination at the highly reactive C5 position, a second bromination can occur if the reaction conditions are not carefully controlled. The first bromine atom is deactivating, but under forcing conditions (e.g., excess brominating agent, elevated temperature), the C4 position can also be substituted.

  • Other Isomers & Byproducts:

    • Lack of Regioselectivity: While C5 is strongly preferred, minor amounts of other brominated isomers can form depending on the substrate and reaction conditions.[1]

    • Reaction at the Amino Group: The exocyclic amino group is a nucleophile and can react with electrophilic bromine sources, though ring bromination is generally more favorable. Protecting the amino group via acylation is a common strategy to prevent this.[1]

    • Decomposition: Harsh conditions, such as high temperatures or strong acids, can lead to the decomposition of the starting material or the desired product, often indicated by the reaction mixture turning dark.[1][2]

The formation of these byproducts is governed by the classic mechanism of electrophilic aromatic substitution, where the stability of the cationic intermediate (the sigma complex) dictates the position of attack.

EAS_Mechanism cluster_0 Desired C5 Mono-bromination cluster_1 Side Reaction: Di-bromination Aminothiazole 2-Aminothiazole Sigma_Complex_5 Sigma Complex (C5 Attack) Aminothiazole->Sigma_Complex_5 + Br+ Product_5 2-Amino-5-bromothiazole Sigma_Complex_5->Product_5 - H+ H_plus H+ Br_plus Br+ Product_5_copy 2-Amino-5-bromothiazole Sigma_Complex_45 Sigma Complex (C4 Attack) Product_5_copy->Sigma_Complex_45 + Br+ (harsher conditions) Product_45 2-Amino-4,5-dibromothiazole Sigma_Complex_45->Product_45 - H+ H_plus_2 H+ Br_plus_2 Br+

Caption: Electrophilic bromination pathways of 2-aminothiazole.

Q2: My reaction is forming a significant amount of the 2-amino-4,5-dibromothiazole. How can I favor mono-bromination at the C5 position?

A2: Achieving selective C5 mono-bromination requires precise control over reaction parameters. The key is to use conditions mild enough to favor the first, faster bromination at C5 while suppressing the second, slower bromination.

Key Strategies:

  • Stoichiometry: Use a strict 1:1 molar ratio of 2-aminothiazole to the brominating agent (e.g., N-Bromosuccinimide - NBS). Even a small excess of the brominating agent can significantly increase the formation of the di-brominated product.[1]

  • Temperature Control: Perform the reaction at low temperatures. Starting the reaction at 0°C or even -10°C dramatically reduces the rate of the second bromination, thereby improving selectivity for the mono-brominated product.[1][3]

  • Controlled Addition: Add the brominating agent slowly or portion-wise to the solution of 2-aminothiazole. This prevents a temporary high local concentration of the brominating agent, which can promote over-bromination.

  • Reaction Time: Monitor the reaction closely using TLC or LC-MS and quench it as soon as the starting material is consumed. Prolonged reaction times, even at low temperatures, can lead to the accumulation of the di-brominated side product.[1]

Q3: I'm observing side reactions involving the 2-amino group. How can this be prevented?

A3: Protection of the exocyclic amino group is the most effective strategy. While direct bromination on the nitrogen is less common than ring bromination, it can occur.[1] Acylation of the amino group to form an amide is a robust method to prevent this. The resulting amide is less nucleophilic and the bulky acyl group can also sterically hinder reactions at the nitrogen.

Workflow for Amino Group Protection:

  • Acylation: React the 2-aminothiazole with an acylating agent like acetic anhydride or benzoyl chloride to form the corresponding N-acetyl or N-benzoyl derivative.

  • Bromination: Perform the bromination reaction on the N-protected substrate. The electron-withdrawing nature of the acyl group slightly deactivates the ring but still directs bromination to the C5 position.

  • Deprotection: After bromination, the acyl group can be removed by hydrolysis under acidic or basic conditions to yield the desired 2-amino-5-bromothiazole.

Q4: The reaction mixture is turning dark, and I'm getting low yields of the desired product. What's causing the decomposition?

A4: Decomposition is typically caused by overly harsh reaction conditions. Both the 2-aminothiazole starting material and the brominated products can be sensitive to strong acids and high temperatures.[2]

Troubleshooting Steps:

  • Evaluate the Brominating Agent: Elemental bromine (Br₂) in solvents like acetic acid is highly effective but also generates HBr as a byproduct, which can contribute to decomposition.[4][5] Consider using N-bromosuccinimide (NBS), which is a milder and easier-to-handle solid brominating agent.[1][2]

  • Lower the Temperature: If you are running the reaction at room temperature or above, immediately switch to a low-temperature protocol (0°C or below).[3]

  • Solvent Choice: Ensure your solvent is appropriate. Acetonitrile, THF, and acetic acid are commonly used.[3][4][6] Ensure the solvent is dry if using moisture-sensitive reagents.

  • Work-up Procedure: During work-up, neutralize acidic byproducts promptly with a mild base like sodium bicarbonate solution. Avoid excessive heat during solvent evaporation.[7]

Q5: My product precipitates from the reaction mixture as a salt. How should I handle the work-up and purification?

A5: This is a common occurrence, especially when using reagents that generate HBr. The basic 2-amino group readily forms a hydrobromide salt with the HBr byproduct, causing it to precipitate.

Recommended Work-up Protocol:

  • Quenching: After the reaction is complete, pour the mixture into cold water or onto ice.

  • Neutralization: Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), with stirring until the pH is neutral to slightly basic (pH 7-8).[4] This will convert the hydrobromide salt back to the free base, which is typically more soluble in organic solvents.

  • Extraction: Extract the neutralized aqueous mixture multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[7]

  • Washing & Drying: Combine the organic layers, wash with brine to remove excess water, and dry over an anhydrous drying agent like MgSO₄ or Na₂SO₄.[3]

  • Purification: After solvent evaporation, the crude product can be purified. Silica gel column chromatography is a common and effective method.[1] In some cases, recrystallization can also yield a pure product.[8]

Q6: Are there alternative, more selective bromination methods I can use?

A6: Yes, several alternative methods offer improved selectivity and milder reaction conditions, which can be invaluable for sensitive substrates.

  • Copper(II) Bromide (CuBr₂): This reagent provides excellent regioselectivity for the C5 position under mild conditions, typically at room temperature in a solvent like acetonitrile. It avoids the generation of HBr, reducing decomposition and simplifying the work-up.[3]

  • Enzymatic Bromination: Biocatalytic methods using vanadium-dependent haloperoxidases (VHPOs) offer exceptional selectivity. These reactions are run in aqueous buffers at mild temperatures (e.g., 30°C) using a non-toxic bromide salt like KBr as the bromine source.[9][10] This "green chemistry" approach is highly attractive, especially for complex molecules, as it often eliminates the need for protecting groups.[9]

Troubleshooting Summary

Problem Encountered Probable Cause(s) Recommended Solution(s)
High levels of di-brominated product 1. Reaction temperature is too high. 2. Excess brominating agent was used. 3. Prolonged reaction time.1. Lower the reaction temperature to 0°C or -10°C.[1] 2. Use a strict 1:1 stoichiometry of substrate to brominating agent.[1] 3. Monitor the reaction closely by TLC/LC-MS and quench upon completion.
Low yield and dark reaction mixture 1. Harsh reaction conditions (high temp, strong acid). 2. Unsuitable brominating agent (e.g., excess Br₂).1. Use milder conditions (lower temperature). 2. Switch to a milder brominating agent like NBS or CuBr₂.[1][3] 3. Neutralize acidic byproducts during work-up.
Product decomposes during purification 1. Sensitivity of the brominated product to silica gel. 2. Thermal instability.1. Use a deactivated silica gel (e.g., treated with triethylamine) for column chromatography.[1] 2. Avoid high temperatures during solvent evaporation.
Product precipitates as a salt Formation of hydrobromide salt with the amino group.Neutralize the reaction mixture with a mild base (e.g., NaHCO₃) before extraction.[4]

Detailed Experimental Protocols

Protocol 1: Selective Mono-bromination using N-Bromosuccinimide (NBS)

This protocol is optimized to favor the formation of 2-amino-5-bromothiazole while minimizing the di-brominated side product.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminothiazole (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF).

  • Cooling: Cool the solution to 0°C using an ice-water bath. For even greater selectivity, a temperature of -10°C is recommended.

  • NBS Addition: Slowly add solid N-bromosuccinimide (1.0 eq) portion-wise over 15-30 minutes, ensuring the internal temperature does not rise significantly.

  • Monitoring: Stir the reaction at 0°C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the starting material is consumed (typically 1-2 hours), quench the reaction by adding cold water.

  • Work-up & Purification: Neutralize with aqueous NaHCO₃ solution and extract with ethyl acetate. Dry the combined organic layers over MgSO₄, filter, and evaporate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography.

NBS_Protocol cluster_workflow NBS Bromination Workflow start Dissolve 2-Aminothiazole (1.0 eq) in MeCN cool Cool to 0°C start->cool add_nbs Add NBS (1.0 eq) portion-wise cool->add_nbs stir Stir at 0°C add_nbs->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with H₂O monitor->quench Reaction Complete workup Work-up & Purify quench->workup end Pure 2-Amino-5-bromothiazole workup->end

Caption: Workflow for selective NBS bromination.

Protocol 2: Selective C5-Bromination using Copper(II) Bromide (CuBr₂)

This method offers high regioselectivity under mild conditions.[3]

  • Dissolution: Dissolve the 2-aminothiazole derivative (1.0 eq) and CuBr₂ (1.0 - 1.2 eq) in acetonitrile.

  • Reaction: Stir the reaction mixture at room temperature. Gentle heating (e.g., 40°C) may be required for less reactive substrates.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, evaporate the solvent. Dissolve the residue in ethyl acetate and wash with a dilute ammonia solution (0.1 M) to remove copper salts, followed by a brine wash.

  • Purification: Dry the organic layer over MgSO₄, filter, and evaporate the solvent. Purify the crude product by silica gel column chromatography.

Protocol 3: Biocatalytic Bromination using a Vanadium-dependent Haloperoxidase (VHPO)

This enzymatic method is exceptionally selective and environmentally benign.[9]

  • Reaction Setup: In an aqueous buffer (e.g., phosphate or Tris buffer), combine the 2-aminothiazole substrate, a bromide salt (e.g., KBr), a vanadium-dependent haloperoxidase (VHPO), and vanadate.

  • Initiation: Initiate the reaction by the controlled addition of hydrogen peroxide (H₂O₂), typically 2 equivalents.

  • Reaction Conditions: Maintain the reaction at a mild temperature (e.g., 30°C) with stirring.

  • Quenching: After completion (monitored by LC-MS), quench the reaction by adding catalase to decompose excess H₂O₂.

  • Work-up: Extract the product directly from the aqueous buffer using an organic solvent like ethyl acetate. Dry the organic layer and concentrate to obtain the product, which is often pure enough for subsequent steps without chromatography.

References

Improving solubility of 2-Bromothiazol-5-amine for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Solubilization of 2-Bromothiazol-5-amine

A Guide for Researchers in Biological Assays

Welcome to the technical support guide for this compound. This resource, designed for drug development professionals and research scientists, provides in-depth troubleshooting and practical guidance for overcoming solubility challenges with this compound in biological assays. As Senior Application Scientists, we understand that achieving a stable, soluble, and biologically compatible compound formulation is critical for generating reliable and reproducible data.

Understanding the Challenge: Physicochemical Properties of this compound

Before attempting solubilization, it is essential to understand the inherent physicochemical properties of this compound. These characteristics are the primary determinants of its solubility behavior.

The presence of an amine group on the thiazole ring is the most critical feature for developing a solubilization strategy. Amines are basic and can be protonated in acidic conditions to form a more polar, and thus more water-soluble, salt. The predicted pKa of 3.22 is the pH at which the compound is 50% in its neutral form and 50% in its protonated (ionized) form.[1][2] To significantly increase the proportion of the more soluble ionized form, the pH of the solution should be lowered to at least one to two units below the pKa.

PropertyValueSourceSignificance for Solubility
Molecular Formula C₃H₃BrN₂S[2][3]Indicates a small molecule with heteroatoms.
Molecular Weight 179.04 g/mol [2][3]A relatively low molecular weight.
Appearance White to light brown crystalline solid[1][2]A solid state requires dissolution for assays.
Predicted pKa 3.22 ± 0.10[1][2]Weak base; protonation below this pH will increase aqueous solubility.
Melting Point 165 °C (decomposes)[1]High melting point suggests strong crystal lattice energy, which can contribute to poor solubility.

Troubleshooting Workflow: A Step-by-Step Approach to Solubilization

This workflow provides a logical progression from initial attempts with common organic solvents to more advanced techniques like pH modification.

Solubilization_Workflow start Start: Dry powder of This compound dmso Attempt to dissolve in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). start->dmso success_dmso Success: Compound Dissolves dmso->success_dmso  Yes fail_dmso Failure: Compound is insoluble or precipitates. dmso->fail_dmso  No validate_dmso Validate: Serially dilute stock into final aqueous assay buffer. Check for precipitation. success_dmso->validate_dmso ph_mod Attempt to dissolve in acidic buffer (e.g., pH 2.0-3.0) or 1M HCl. Prepare aqueous stock. fail_dmso->ph_mod precip_check Precipitation Observed? validate_dmso->precip_check no_precip No Precipitation: Proceed with experiment. Include DMSO vehicle control. precip_check->no_precip No yes_precip Precipitation Occurs: Lower stock concentration or proceed to pH modification. precip_check->yes_precip Yes end_ok End: Proceed with Assay no_precip->end_ok yes_precip->ph_mod success_ph Success: Compound Dissolves ph_mod->success_ph  Yes fail_ph Failure: Compound remains insoluble. ph_mod->fail_ph  No validate_ph Validate: Adjust pH of final assay medium after dilution. Ensure assay compatibility. success_ph->validate_ph end_adv Consider Advanced Methods: (e.g., Cyclodextrins, Surfactants) fail_ph->end_adv validate_ph->end_ok

Caption: Troubleshooting workflow for solubilizing this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound won't dissolve in my aqueous assay buffer. What is the first thing I should try?

Answer: The standard first step for poorly soluble compounds in drug discovery is to use a water-miscible organic co-solvent to prepare a high-concentration stock solution.[4] Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and compatibility with most automated liquid handlers.

Protocol 1: Preparation of a DMSO Stock Solution

  • Objective: To prepare a 20 mM stock solution of this compound in 100% DMSO.

  • Calculation: For 1 mL of a 20 mM stock, weigh out 3.58 mg of this compound (MW = 179.04 g/mol ).

  • Procedure:

    • Add the weighed compound to a clean, dry glass or polypropylene vial.

    • Add 1 mL of high-purity, anhydrous DMSO.

    • Vortex vigorously for 1-2 minutes. Gentle warming in a 37°C water bath or sonication can be used to aid dissolution if necessary.

    • Visually inspect for complete dissolution. The solution should be clear with no visible particulates.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture.

Trustworthiness Check: Before use, always thaw the stock solution completely and vortex to ensure homogeneity, as compounds can sometimes precipitate out during freeze-thaw cycles.

Q2: I made a DMSO stock, but the compound precipitates when I dilute it into my aqueous assay buffer. What's happening and what should I do?

Answer: This is a common problem known as "crashing out." While the compound is soluble in concentrated DMSO, the final concentration of DMSO in your assay buffer (typically <0.5%) is not sufficient to maintain solubility.

Troubleshooting Steps:

  • Lower the Stock Concentration: The simplest solution is to remake the stock at a lower concentration (e.g., 10 mM or 1 mM) and adjust your dilution scheme accordingly. This increases the likelihood that the compound will remain soluble at the final assay concentration.

  • Switch to pH Modification: If lowering the concentration is not feasible or effective, the next logical step is to exploit the basicity of the amine group.[4][5]

Q3: How does pH modification work for this compound, and how do I do it?

Answer: The amine group on this compound can accept a proton (H+) under acidic conditions to form a positively charged cation. This ionized form is significantly more polar and, therefore, more soluble in aqueous solutions. Given the predicted pKa of ~3.2, adjusting the pH to <3.0 should substantially increase solubility.[1][2] The parent compound, 2-aminothiazole, is reported to be soluble at 50 mg/mL in 1M HCl.

Caption: pH-dependent equilibrium of this compound.

Protocol 2: Solubilization by pH Modification

  • Objective: To prepare a 10 mM aqueous stock solution using an acidic vehicle.

  • Materials: this compound, 1M Hydrochloric Acid (HCl), 1M Sodium Hydroxide (NaOH), pH meter.

  • Procedure:

    • Weigh out 1.79 mg of the compound for 1 mL of 10 mM stock.

    • Add a small volume of purified water (e.g., 500 µL). The compound will likely not dissolve.

    • While stirring, add 1M HCl dropwise until the compound fully dissolves. The solution should be clear.

    • Check the pH. It will likely be very low (pH 1-2).

    • Add purified water to reach the final desired volume (1 mL).

  • Important Consideration for Assays: When you dilute this acidic stock into your final assay buffer (which is typically buffered to ~pH 7.4), the stock's acidity will be neutralized. You must ensure that the final pH of your assay well is not significantly altered and that the compound remains soluble after this pH shift.

Q4: What are the risks of these solubilization methods, and how do I control for them?

Answer: Both co-solvents and pH modification can introduce artifacts into your biological assay. It is critical to run proper controls to ensure your observed biological effects are due to the compound, not the solubilization vehicle.

MethodPotential IssuesRequired Controls
DMSO - Cytotoxicity at >0.5% (cell-dependent) - Inhibition or activation of enzymes - Assay technology interference (e.g., fluorescence)Vehicle Control: Add the same final concentration of DMSO to control wells/tubes without your compound. This must be included in every experiment.
pH Adjustment - Drastic pH change in the final assay can affect cell viability or protein function. - The compound may precipitate upon neutralization to pH 7.4.Vehicle/pH Control: Prepare a control stock with the same acidic vehicle, neutralize it in the assay buffer in the same manner as your compound, and add it to control wells. Solubility Check: After diluting the stock into the final assay buffer, let it sit for 15-30 minutes and visually inspect for any cloudiness or precipitate. Centrifuging and measuring the supernatant concentration via HPLC-UV is a more rigorous check.

Advanced Strategies (When to Use)

If the methods above fail, more advanced formulation strategies can be employed, though they require more significant development and validation.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from water.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice. This is suitable for in vivo studies but requires careful validation to ensure the cyclodextrin itself does not interfere with the assay.

  • Surfactants: Detergents like Tween® 80 or Cremophor® EL can form micelles to encapsulate insoluble compounds. However, they are often cytotoxic at concentrations needed for solubilization and can disrupt cell membranes or denature proteins, making them a last resort for in vitro cellular assays.

These advanced methods are typically considered when a compound is being formulated for animal studies rather than for routine in vitro screening.

References

Technical Support Center: Effective Removal of Residual Solvents from 2-Bromothiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Bromothiazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to address the critical final step of active pharmaceutical ingredient (API) manufacturing: the removal of residual solvents. The presence of these solvents, even in trace amounts, can impact the safety, stability, and crystalline form of the final compound.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure your purified this compound meets the stringent quality standards required for its intended application.

Troubleshooting Guide: Common Issues in Residual Solvent Removal

The effective removal of residual solvents is a common challenge in the final stages of API purification. Below are some of the most frequently encountered issues and their corresponding solutions.

Issue 1: Persistent Residual Solvents Detected by GC-HS Analysis After Initial Drying

Root Cause Analysis:

It is not uncommon for initial drying cycles to be insufficient for the complete removal of entrapped solvents, particularly in complex crystalline structures. The choice of drying method and its parameters are critical to achieving the desired level of purity.

Recommended Actions:

  • Method Optimization: The primary approach to addressing persistent residual solvents is the optimization of the drying method. Vacuum oven drying is a widely used and effective technique for APIs.[2] Key parameters to adjust include temperature, pressure, and drying time. It is crucial to select a temperature that is high enough to facilitate solvent evaporation but well below the decomposition temperature of this compound to maintain its stability.

  • Solvent Displacement: In some cases, a solvent with a lower boiling point can be used to "chase" out a higher-boiling-point solvent. This is achieved by introducing a small amount of the lower-boiling-point solvent and then resuming the drying process.

  • Lyophilization (Freeze-Drying): For thermally sensitive compounds, lyophilization is an excellent alternative.[2] This process involves freezing the material and then reducing the surrounding pressure to allow the frozen solvent to sublimate directly from the solid to the gas phase.

Issue 2: "Oiling Out" of the Compound During Solvent Removal

Root Cause Analysis:

"Oiling out" occurs when the purified compound separates from the solution as a liquid instead of forming solid crystals.[2] This phenomenon can be caused by a high concentration of impurities or a solvent system in which the compound is highly soluble even at lower temperatures.

Recommended Actions:

  • Solvent System Modification: The choice of solvent is paramount in preventing "oiling out." If this occurs, consider using a different solvent or a mixture of solvents for the final purification step. A common strategy is to use a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature.

  • Slow Cooling: Rapid cooling can promote "oiling out." Allow the saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to encourage crystal formation.

  • Seed Crystals: Introducing a small number of pre-existing crystals of this compound (seed crystals) can provide a template for crystallization and prevent "oiling out."

Decision-Making Flowchart for Solvent Removal

The following flowchart provides a systematic approach to selecting and optimizing a drying method for this compound.

DryingMethodSelection start Start: Purified this compound with Residual Solvents gc_hs Quantify Residual Solvents via GC-HS start->gc_hs check_solvents Are residual solvent levels above ICH Q3C limits? gc_hs->check_solvents select_method Select Initial Drying Method check_solvents->select_method Yes end_pass Process Complete: Material meets specifications check_solvents->end_pass No vacuum_oven Vacuum Oven Drying select_method->vacuum_oven spray_drying Spray Drying select_method->spray_drying lyophilization Lyophilization (Freeze-Drying) select_method->lyophilization optimize Optimize Parameters: Temperature, Pressure, Time vacuum_oven->optimize spray_drying->optimize lyophilization->optimize re_analyze Re-analyze by GC-HS optimize->re_analyze check_again Are levels now acceptable? re_analyze->check_again check_again->end_pass Yes troubleshoot Troubleshoot: Consider alternative method or solvent displacement check_again->troubleshoot No troubleshoot->select_method

Caption: Decision flowchart for selecting a residual solvent removal method.

Frequently Asked Questions (FAQs)

Q1: What are the regulatory guidelines for residual solvents in APIs?

A1: The International Council for Harmonisation (ICH) has established guidelines, specifically ICH Q3C, that provide permissible daily exposures (PDEs) for various residual solvents in pharmaceuticals.[3][4][5] These guidelines classify solvents into three classes based on their toxicity, with Class 1 solvents being the most toxic and recommended to be avoided.[4][5]

Q2: Which solvents are commonly found as residual impurities in this compound?

A2: Based on typical synthesis and purification procedures for 2-aminothiazole derivatives, common residual solvents may include:

  • Synthesis: Acetonitrile, chloroform, acetic acid, and tetrahydrofuran (THF).[3][6]

  • Purification/Work-up: Ethyl acetate.[3]

  • Recrystallization: Ethanol, acetone, and hexane.[5]

Q3: What is the most common analytical method for quantifying residual solvents?

A3: The most widely accepted and utilized method for the quantification of residual solvents is Gas Chromatography with Headspace sampling (GC-HS).[6][7][8] This technique is highly sensitive and specific, allowing for the accurate measurement of volatile organic compounds in a solid matrix.[8]

Q4: Can "Loss on Drying" be used to quantify residual solvents?

A4: While "Loss on Drying" can indicate the total volatile content, it is a non-specific method and may not be suitable if multiple solvents or water are present.[4] According to ICH Q3C guidelines, if only Class 3 solvents are present, a non-specific method like loss on drying may be used, provided it is properly validated. However, for accurate quantification of specific solvents, GC-HS is the preferred method.[6][7]

Q5: How does the crystalline structure of this compound affect solvent removal?

A5: The crystalline lattice of an API can entrap solvent molecules, making their removal more challenging. A tightly packed crystal structure may require more aggressive drying conditions (higher temperature or lower pressure) to effectively remove these entrapped solvents. In some cases, the formation of solvates, where the solvent is incorporated into the crystal structure, can occur.

Common Residual Solvents and Their Properties

The following table summarizes the physical properties of solvents commonly used in the synthesis and purification of this compound, which is crucial for selecting the appropriate drying parameters.

SolventBoiling Point (°C)Vapor Pressure (kPa at 20°C)ICH ClassRecommended Removal Method
Acetonitrile81.69.72Vacuum Oven, Spray Drying
Chloroform61.221.32Vacuum Oven (with caution due to toxicity)
Acetic Acid118.11.63Vacuum Oven, Lyophilization
Tetrahydrofuran (THF)6619.12Vacuum Oven
Ethyl Acetate77.19.93Vacuum Oven, Spray Drying
Ethanol78.45.93Vacuum Oven, Lyophilization
Acetone5624.63Vacuum Oven
Hexane6916.22Vacuum Oven

Experimental Protocols

Protocol 1: Standard Vacuum Oven Drying
  • Preparation: Place the purified this compound in a shallow glass dish or on a tray to maximize the surface area.

  • Loading: Place the dish in a vacuum oven.

  • Drying Cycle:

    • Heat the oven to a temperature at least 20°C below the melting point of this compound (typically 40-60°C).

    • Reduce the pressure to below 10 mbar.

    • Dry for 12-24 hours.

  • Completion: Release the vacuum with an inert gas like nitrogen, and allow the sample to return to room temperature before removal.

  • Analysis: Analyze a sample using GC-HS to confirm the removal of residual solvents to acceptable levels.

Protocol 2: Quantification of Residual Solvents by GC-HS
  • Sample Preparation: Accurately weigh a specific amount of the dried this compound into a headspace vial. Add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide) to dissolve the sample.

  • Incubation: Place the vial in the headspace autosampler and incubate at a specific temperature (e.g., 80-120°C) for a set time to allow the volatile solvents to partition into the headspace.

  • Injection: A sample of the headspace gas is automatically injected into the gas chromatograph.

  • Separation and Detection: The solvents are separated on a capillary column and detected by a Flame Ionization Detector (FID).

  • Quantification: The concentration of each solvent is determined by comparing the peak areas to those of a calibrated standard.

References

Validation & Comparative

The 2-Aminothiazole Scaffold: A Privileged Framework in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The 2-aminothiazole core is a prominent example of such a scaffold, particularly in the development of potent and selective protein kinase inhibitors.[1] This guide provides a comparative analysis of kinase inhibitors derived from the 2-aminothiazole framework, contrasting them with other established inhibitors and elucidating the experimental methodologies used for their evaluation. Our focus will be on understanding the structure-activity relationships, mechanisms of action, and the versatility of this scaffold in targeting a diverse range of kinases implicated in diseases such as cancer.

The significance of the 2-aminothiazole moiety lies in its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, a critical interaction for ATP-competitive inhibitors.[1] This foundational binding motif, combined with the synthetic tractability of the thiazole ring, allows for extensive chemical modifications at various positions, enabling the optimization of potency, selectivity, and pharmacokinetic properties. A prime example of the clinical success of this scaffold is Dasatinib, a potent multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[2][3][4]

Case Study: Dasatinib - A 2-Aminothiazole Derivative Targeting BCR-ABL and Src Family Kinases

Dasatinib (Sprycel®) is a second-generation tyrosine kinase inhibitor that exemplifies the successful application of the 2-aminothiazole scaffold.[4] It is a potent inhibitor of the BCR-ABL fusion protein, the hallmark of Philadelphia chromosome-positive (Ph+) CML and acute lymphoblastic leukemia (ALL), and also exhibits strong inhibitory activity against Src family kinases (SFKs).[2][4]

Mechanism of Action and Comparative Potency

Unlike its predecessor, Imatinib, which primarily targets the inactive conformation of the ABL kinase, Dasatinib can bind to both the active and inactive conformations. This broader binding profile allows it to overcome many of the resistance mutations that affect Imatinib.

The following table summarizes the comparative inhibitory potency of Dasatinib and Imatinib against the wild-type BCR-ABL kinase and a common Imatinib-resistant mutant.

CompoundTarget KinaseIC50 (nM)Reference
Dasatinib BCR-ABL<1--INVALID-LINK--
Dasatinib SRC0.55--INVALID-LINK--
Imatinib BCR-ABL25--INVALID-LINK--
Imatinib SRC>10,000--INVALID-LINK--

The data clearly indicates the superior potency of Dasatinib against both BCR-ABL and Src kinases compared to Imatinib. This enhanced potency translates to clinical efficacy in patients who have developed resistance to Imatinib therapy.

The following diagram illustrates the simplified signaling pathway targeted by Dasatinib.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor_Receptor Growth Factor Receptor Src_Family_Kinases Src Family Kinases Growth_Factor_Receptor->Src_Family_Kinases activates BCR_ABL BCR-ABL Fusion Protein Downstream_Effectors Downstream Effectors (e.g., STAT5, Ras, PI3K/AKT) BCR_ABL->Downstream_Effectors activates Src_Family_Kinases->Downstream_Effectors activates Proliferation_Survival Cell Proliferation and Survival Downstream_Effectors->Proliferation_Survival Dasatinib Dasatinib Dasatinib->BCR_ABL inhibits Dasatinib->Src_Family_Kinases inhibits

Caption: Simplified signaling pathway inhibited by Dasatinib.

Versatility of the 2-Aminothiazole Scaffold: Targeting Other Kinase Families

The utility of the 2-aminothiazole core extends far beyond BCR-ABL and Src inhibitors. Through strategic chemical modifications, derivatives have been developed to target a wide array of other kinase families implicated in cancer and other diseases.

  • Aurora Kinases: These serine/threonine kinases are crucial for mitotic progression, and their overexpression is common in many cancers. 2-aminothiazole derivatives have been synthesized that show potent inhibition of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[5][6]

  • Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Potent and selective CDK2 inhibitors have been developed from the 2-aminothiazole scaffold, demonstrating antitumor activity in preclinical models.[7][8]

  • VEGFR-2: Vascular endothelial growth factor receptor 2 is a primary mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth. 2-aminothiazole-based compounds have been identified as potent inhibitors of VEGFR-2.[7]

A Different Mechanism: Allosteric Inhibition of CK2

While the majority of 2-aminothiazole-based kinase inhibitors are ATP-competitive, recent research has uncovered derivatives that function as allosteric modulators.[9] A notable example is a series of compounds that selectively inhibit protein kinase CK2, a constitutively active serine/threonine kinase involved in numerous pro-oncogenic pathways.[9][10]

These allosteric inhibitors bind to a pocket adjacent to the ATP-binding site, inducing a conformational change that stabilizes an inactive state of the kinase.[9] This mode of action offers several potential advantages over ATP-competitive inhibitors, including higher selectivity, as allosteric sites are generally less conserved across the kinome than the highly conserved ATP-binding pocket.

CompoundTarget KinaseMechanismIC50 (µM)Reference
Compound 7 CK2αAllosteric3.4--INVALID-LINK--
CX-4945 CK2αATP-competitive0.014--INVALID-LINK--

While the ATP-competitive inhibitor CX-4945 is more potent in biochemical assays, the allosteric modulators offer a distinct pharmacological profile and a promising avenue for developing highly selective CK2 inhibitors.[11][12]

Experimental Protocols

The evaluation of kinase inhibitors requires a multi-tiered approach, progressing from biochemical assays to cell-based and in vivo studies. Below are representative protocols for key experiments.

In Vitro Kinase Inhibition Assay (Example: Lanthascreen™ Eu Kinase Binding Assay)

This protocol describes a competitive binding assay to determine the affinity of a test compound for a target kinase.

  • Reagents:

    • Kinase-specific antibody labeled with terbium (Tb)

    • Fluorescently labeled ATP-competitive tracer

    • Target kinase

    • Test compounds (serially diluted)

    • Assay buffer

  • Procedure:

    • Prepare a solution containing the kinase and the Tb-labeled antibody.

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the kinase/antibody mixture to the wells.

    • Add the fluorescently labeled tracer to all wells.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader, measuring emission at two wavelengths (e.g., 520 nm for the tracer and 665 nm for the terbium).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 520 nm).

    • Plot the emission ratio against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Workflow for a TR-FRET kinase binding assay.

Cell-Based Proliferation Assay (Example: MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Culture:

    • Culture cancer cells (e.g., K562 for BCR-ABL inhibitors) in appropriate media and conditions.

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the test compound.

    • Remove the culture medium from the cells and replace it with a medium containing the test compound at various concentrations.

    • Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization and Measurement:

    • Add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the untreated control wells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The 2-aminothiazole scaffold has proven to be an exceptionally fruitful starting point for the design of novel kinase inhibitors. Its synthetic accessibility and favorable binding characteristics have enabled the development of a wide range of inhibitors targeting diverse kinases through various mechanisms of action. The clinical success of Dasatinib stands as a testament to the power of this privileged structure. As our understanding of kinase biology continues to grow, it is certain that 2-aminothiazole derivatives will remain a cornerstone of kinase inhibitor discovery and development, offering the potential for new and improved therapies for a host of human diseases.

References

Validating the Biological Frontiers of 2-Aminothiazoles: A Comparative Guide to In Vitro Assay Selection and Execution

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a multitude of clinically relevant therapeutics.[1][2][3][4] Its inherent versatility allows for facile synthetic modification, leading to a vast chemical space of derivatives with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][5][6] However, the journey from a synthesized compound to a validated bioactive agent is paved with rigorous experimental scrutiny. This guide provides an in-depth comparison of key in vitro assays for validating the biological activity of novel 2-aminothiazole compounds, offering researchers a strategic framework for experimental design and data interpretation.

I. The Initial Litmus Test: Assessing General Cytotoxicity

Before delving into specific mechanisms of action, a foundational understanding of a compound's effect on cell viability is paramount. The MTT assay is a widely adopted, robust, and cost-effective colorimetric method for this initial assessment.[7][8][9]

Principle of the MTT Assay: This assay hinges on the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[7][8][9][10] The amount of formazan produced, which is quantified spectrophotometrically, is directly proportional to the number of viable cells.[8]

Experimental Protocol: MTT Assay [9][10][11]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the synthesized 2-aminothiazole compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Incubation: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10]

  • Solubilization: Carefully remove the media and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570-590 nm.[9]

Data Interpretation and Comparison:

The primary output of the MTT assay is the IC50 value, the concentration of the compound that inhibits cell growth by 50%. This value provides a quantitative measure of cytotoxicity. When comparing a series of 2-aminothiazole derivatives, a lower IC50 value signifies greater cytotoxic potency.

Compound Target Cell Line IC50 (µM) Reference
Compound 20 H1299 (Human Lung Cancer)4.89[1]
Compound 20 SHG-44 (Human Glioma)4.03[1]
Compound 27 HeLa (Human Cervical Cancer)1.6[1]
Compound 5a HCT 116 (Human Colorectal Cancer)0.72[12]
Compound 5b HCT 116 (Human Colorectal Cancer)1.55[12]
Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylate Panc-1 (Human Pancreatic Cancer)43.08[13]

This table presents a sample comparison of IC50 values for different 2-aminothiazole derivatives against various cancer cell lines, as reported in the literature.

II. Unraveling the Anticancer Mechanism: Beyond Cytotoxicity

A promising IC50 value warrants a deeper investigation into the compound's mechanism of action. For 2-aminothiazoles, common anticancer mechanisms include the inhibition of protein kinases and the induction of apoptosis and cell cycle arrest.[1][14]

A. Target Engagement: Is Your Compound Hitting its Mark?

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm the direct binding of a compound to its intracellular target protein.[15][16][17][18][19]

Principle of CETSA: The binding of a ligand (your 2-aminothiazole compound) to its target protein often increases the protein's thermal stability.[19] In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting or other protein detection methods. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[17][19]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis_detection Lysis & Detection cluster_analysis Data Analysis A 1. Culture Cells B 2. Treat with 2-Aminothiazole or Vehicle Control A->B C 3. Aliquot Cell Suspension B->C D 4. Heat Aliquots at Different Temperatures C->D E 5. Cell Lysis D->E F 6. Separate Soluble & Aggregated Proteins E->F G 7. Quantify Soluble Target Protein (e.g., Western Blot) F->G H 8. Plot Melting Curves G->H I 9. Determine Thermal Shift H->I

Caption: A generalized workflow for a Cellular Thermal Shift Assay (CETSA).

B. Kinase Inhibition: A Common Modality for 2-Aminothiazoles

Many 2-aminothiazole derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[20][21][22][23]

Comparative Assays for Kinase Inhibition:

Assay Type Principle Advantages Disadvantages
Biochemical Kinase Assay Measures the inhibition of purified recombinant kinase activity, often by quantifying the phosphorylation of a substrate.High throughput, allows for direct determination of IC50 against the isolated enzyme.Lacks the complexity of the cellular environment (e.g., ATP concentration, presence of other proteins).
Cell-Based Phosphorylation Assay Measures the phosphorylation of a specific downstream substrate of the target kinase within intact cells (e.g., by Western blot or ELISA).More physiologically relevant as it assesses kinase activity in a cellular context.Can be lower throughput and more complex to optimize.
Kinome Profiling Screens the compound against a large panel of kinases to determine its selectivity.Provides a comprehensive understanding of the compound's selectivity profile, helping to identify potential off-target effects.Can be expensive.

Example Signaling Pathway: CDK Inhibition and Cell Cycle Arrest

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a validated anticancer strategy.[20][21][22][23] Several 2-aminothiazole compounds have been developed as potent CDK inhibitors.[20][21][22]

CDK_Pathway cluster_G1_S G1/S Transition cluster_inhibitor CDK4_6 CDK4/6- Cyclin D Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates Cell_Cycle_Arrest G1 Cell Cycle Arrest S_Phase_Genes->Cell_Cycle_Arrest leads to Aminothiazole 2-Aminothiazole Inhibitor Aminothiazole->CDK4_6 inhibits

Caption: Simplified signaling pathway of CDK4/6 inhibition by 2-aminothiazoles leading to G1 cell cycle arrest.

III. Gauging Antimicrobial Efficacy

The 2-aminothiazole scaffold is also prevalent in compounds with significant antimicrobial properties.[5][24][25][26][27] Validating this activity typically involves determining the compound's ability to inhibit microbial growth.

A. Initial Screening: The Disk Diffusion Assay

The Kirby-Bauer disk diffusion assay is a qualitative method for initial screening of antimicrobial activity.[28]

Experimental Protocol: Disk Diffusion Assay [28]

  • Inoculation: A standardized inoculum of the target bacterium is uniformly streaked onto a Mueller-Hinton agar plate.

  • Disk Application: Sterile filter paper disks impregnated with a known concentration of the 2-aminothiazole compound are placed on the agar surface.

  • Incubation: The plate is incubated under optimal conditions for bacterial growth (e.g., 37°C for 18-24 hours).[29]

  • Measurement: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured.[29]

B. Quantitative Assessment: Broth Microdilution for MIC Determination

To quantify the antimicrobial potency, a broth microdilution assay is performed to determine the Minimum Inhibitory Concentration (MIC).[30]

Principle of Broth Microdilution: This method involves preparing two-fold serial dilutions of the compound in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized bacterial suspension. Following incubation, the lowest concentration of the compound that visibly inhibits bacterial growth is recorded as the MIC.

Comparison of Antimicrobial Assays:

Assay Principle Output Advantages Disadvantages
Disk Diffusion Diffusion of the compound from a disk into agar, inhibiting microbial growth.Zone of inhibition (mm).Simple, low cost, good for initial screening.Qualitative, results can be influenced by compound diffusion rates.
Broth Microdilution Serial dilution of the compound in liquid media to determine the lowest concentration that inhibits growth.Minimum Inhibitory Concentration (MIC) (µg/mL or µM).Quantitative, provides a precise measure of potency.More labor-intensive than disk diffusion.

IV. Assessing Anti-inflammatory Potential

Certain 2-aminothiazole derivatives have demonstrated promising anti-inflammatory activity, often through the modulation of key inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and cyclooxygenase (COX) enzymes.[2][6][31][32]

A. TNF-α Inhibition Assays

TNF-α is a pro-inflammatory cytokine central to many inflammatory diseases.[33][34] Assays to measure the inhibition of TNF-α production are crucial for validating the anti-inflammatory potential of 2-aminothiazoles.

Common Assay Platforms for TNF-α Measurement: [33][34][35]

  • ELISA (Enzyme-Linked Immunosorbent Assay): The gold standard for quantifying cytokine levels in cell culture supernatants.[35]

  • HTRF (Homogeneous Time-Resolved Fluorescence): A high-throughput, no-wash immunoassay suitable for large-scale screening.[35]

  • AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): Another high-throughput, bead-based immunoassay format.[35]

Experimental Workflow: Cellular TNF-α Inhibition Assay

  • Cell Stimulation: Macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce TNF-α production.

  • Compound Treatment: Cells are co-incubated with LPS and various concentrations of the 2-aminothiazole compounds.

  • Supernatant Collection: After a suitable incubation period, the cell culture supernatant is collected.

  • TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using one of the immunoassay platforms mentioned above.

B. COX Inhibition Assays

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Some 2-aminothiazoles have been shown to inhibit COX-1 and/or COX-2.[31]

In Vitro COX Inhibition Assay:

Commercially available colorimetric or fluorescent assay kits can be used to measure the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes. This allows for the determination of IC50 values and the selectivity of the compound for each isozyme.[31]

V. Conclusion: A Strategic Approach to Validation

The validation of the biological activity of synthesized 2-aminothiazole compounds requires a multi-faceted and logical approach. This guide provides a framework for selecting and implementing a cascade of in vitro assays, from initial cytotoxicity screening to more nuanced mechanistic studies. By systematically evaluating the anticancer, antimicrobial, and anti-inflammatory potential of these versatile compounds, researchers can efficiently identify promising lead candidates for further development. The judicious application of the comparative methodologies and protocols outlined herein will undoubtedly accelerate the translation of novel 2-aminothiazoles from the bench to potential clinical applications.

References

A Comparative Analysis of 2-Aminothiazole Synthesis Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development.[1][2][3] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][3][4] Consequently, the efficient and versatile synthesis of 2-aminothiazoles is a critical aspect of pharmaceutical research and development. This guide provides a comparative analysis of the most common and emerging methods for synthesizing this important chemical entity, offering insights into their mechanisms, advantages, and practical applications.

The Enduring Classic: Hantzsch Thiazole Synthesis

First described in 1887, the Hantzsch thiazole synthesis remains one of the most widely used methods for constructing the 2-aminothiazole core.[4][5][6][7] The classical approach involves the condensation reaction between an α-haloketone and a thiourea or thioamide.[4][6][8][9]

Mechanism of the Hantzsch Synthesis

The reaction proceeds through a well-established multi-step mechanism:

  • Nucleophilic Attack: The sulfur atom of the thiourea acts as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction.[6]

  • Cyclization: An intramolecular nucleophilic attack follows, where the nitrogen of the thiourea attacks the carbonyl carbon of the ketone, leading to the formation of a five-membered ring intermediate.[6]

  • Dehydration: The intermediate then undergoes dehydration (loss of a water molecule) to form the stable, aromatic 2-aminothiazole ring.[6]

Hantzsch_Mechanism Thiourea Thiourea (Nucleophile) Intermediate1 S-Alkylation Intermediate Thiourea->Intermediate1 SN2 Attack AlphaHaloKetone α-Haloketone AlphaHaloKetone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Aminothiazole Intermediate2->Product Dehydration

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of 2-amino-4-phenylthiazole

The following is a representative protocol for the Hantzsch synthesis:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[8]

  • Add 5 mL of methanol and a stir bar.[8]

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[8]

  • Allow the solution to cool to room temperature.[8]

  • Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% Na2CO3 and swirl to mix.[8]

  • Filter the mixture through a Buchner funnel and wash the filter cake with water.[8]

  • Dry the collected solid to obtain the 2-amino-4-phenylthiazole product.[8]

This method is valued for its simplicity, generally high yields, and the stability of the final product.[6][8]

Modern Advancements in 2-Aminothiazole Synthesis

While the Hantzsch synthesis is a reliable workhorse, contemporary research has focused on developing more efficient, environmentally friendly, and versatile methodologies. These advancements aim to address some of the limitations of the classical method, such as the use of lachrymatory α-haloketones and the generation of waste.

One-Pot Syntheses

One-pot procedures offer a significant improvement in efficiency by avoiding the isolation of intermediates, saving time and reducing chemical waste.[5][10] A common one-pot approach involves the in situ generation of the α-haloketone from a ketone, followed by the Hantzsch condensation.

2.1.1. One-Pot α-Bromination/Cyclization

This method utilizes a brominating agent, such as copper(II) bromide or N-bromosuccinimide (NBS), to generate the α-bromoketone in situ from an aromatic methyl ketone.[5][10][11] This is immediately followed by the reaction with thiourea in the same reaction vessel.

One_Pot_Workflow Start Aromatic Ketone + Thiourea + Brominating Agent InSitu In situ α-Bromination Start->InSitu Cyclization Hantzsch Cyclization InSitu->Cyclization Product 2-Aminothiazole Cyclization->Product

Caption: General workflow for a one-pot 2-aminothiazole synthesis.

A study by an unnamed author reported a facile one-pot synthesis of 2-aminothiazole derivatives using copper(II) bromide as an efficient and inexpensive reagent for the α-bromination of aromatic methyl ketones.[5] This method demonstrated good to excellent yields (68-90%) for a range of substrates.[5] Another approach utilizes lactic acid as a biodegradable solvent and catalyst for the tandem one-pot synthesis, achieving high yields in a short time.[11]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions.[12][13][14] Reactions that typically take hours under conventional heating can often be completed in minutes using microwave irradiation.[12][13][14] This method is characterized by rapid, efficient, and clean reaction profiles, making it an eco-friendly alternative.[12][13][14]

In the context of 2-aminothiazole synthesis, microwave irradiation can be applied to the Hantzsch reaction to significantly reduce reaction times and improve yields.[15][16] For instance, a microwave-assisted synthesis of 2-amino-4-phenylthiazole from substituted acetophenone, thiourea, and a NaHSO4–SiO2 heterogeneous catalyst was completed in 10-15 minutes, compared to 8 hours with conventional heating.[16]

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green and efficient pathway for synthesizing 2-aminothiazoles.[17][18] The physical phenomenon of acoustic cavitation generated by ultrasound can enhance reaction rates and yields. This method offers advantages such as mild reaction conditions, short reaction times, and high product purity.[19][20]

Ultrasound has been successfully employed in the synthesis of Hantzsch thiazole derivatives, often in the presence of a reusable catalyst, leading to high yields in shorter reaction times under milder conditions.[21][22] For example, a study demonstrated the synthesis of novel thiazole derivatives using a chitosan-based biocatalyst under ultrasonic irradiation, highlighting the benefits of this eco-friendly approach.[19][20]

Comparative Overview of Synthesis Methods

MethodKey ReagentsTypical Reaction TimeTypical YieldsAdvantagesDisadvantages
Hantzsch Synthesis α-Haloketone, Thiourea30 min - 8 hours[8][16]High[8]Simple, well-established, high yieldsUse of lachrymatory α-haloketones, potential for waste generation
One-Pot Synthesis Ketone, Brominating Agent, ThioureaShort[11]Good to Excellent (68-96%)[5][11]Increased efficiency, reduced waste, avoids isolation of intermediates[5][10]May require optimization of reaction conditions for different substrates
Microwave-Assisted Ketone, Thiourea, Catalyst10 - 15 minutes[16]HighRapid reaction times, high yields, eco-friendly[12][13][14]Requires specialized microwave reactor equipment
Ultrasound-Assisted Ketone, Thiourea, CatalystShortHighMild conditions, high yields, green methodology[19][20]Requires an ultrasonic bath or probe

Conclusion

The synthesis of 2-aminothiazoles has evolved significantly from the classical Hantzsch reaction. While the Hantzsch synthesis remains a fundamental and reliable method, modern advancements such as one-pot procedures, microwave-assisted synthesis, and ultrasound-assisted synthesis offer compelling advantages in terms of efficiency, reaction time, and environmental impact. The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, available equipment, and desired scale of production. For researchers and drug development professionals, a thorough understanding of these diverse methodologies is crucial for the successful and sustainable synthesis of novel 2-aminothiazole-based therapeutic agents.

References

A Senior Application Scientist's Guide to the Efficacy of 2-Bromothiazol-5-amine Derivatives in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically relevant drugs.[1] The strategic introduction of a bromine atom at the 5-position of this scaffold, creating 2-bromothiazol-5-amine, offers a compelling starting point for the development of novel therapeutic agents, particularly in oncology. This guide provides a comprehensive comparison of the efficacy of this compound derivatives in various cell-based assays, supported by experimental data from peer-reviewed literature. We delve into the structure-activity relationships (SAR), potential mechanisms of action, and provide detailed, field-proven protocols for key assays to empower researchers in their drug discovery endeavors.

Introduction: The Significance of the 2-Aminothiazole Scaffold and the Role of Bromine Substitution

The 2-aminothiazole core is a recurring motif in a multitude of compounds exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] Its versatility allows for extensive chemical modifications at the 2-amino, 4-, and 5-positions, enabling the fine-tuning of biological activity.[3] Several clinically approved drugs, such as the tyrosine kinase inhibitor Dasatinib, feature this critical scaffold.[4]

The introduction of a bromine atom at the 5-position of the 2-aminothiazole ring is a strategic decision in medicinal chemistry for several reasons:

  • Enhanced Lipophilicity: The bromo-substituent increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach intracellular targets.

  • Modulation of Electronic Properties: As a halogen, bromine is an electron-withdrawing group that can influence the electronic distribution within the thiazole ring, potentially altering the compound's binding affinity to target proteins.

  • A Handle for Further Synthesis: The bromine atom serves as a versatile synthetic handle for introducing further chemical diversity through cross-coupling reactions, such as the Suzuki reaction, allowing for the creation of extensive compound libraries.[5][6]

This guide will focus on the demonstrated and anticipated efficacy of derivatives built upon the this compound core in preclinical, cell-based cancer models.

Comparative Efficacy of this compound Derivatives in Anticancer Assays

One study investigating a sublibrary of 2-aminothiazoles with various lipophilic substituents at the 4- and/or 5-positions found that the exchange of a methyl group for a bromo group at the C5-position resulted in compounds with IC50 values in the range of 6.61 to 9.34 μM. Although the specific cell lines and full structures were not detailed in the review, this finding underscores the potential of 5-bromo-substituted 2-aminothiazoles as effective cytotoxic agents.

More specific examples further illuminate the promise of this scaffold:

  • Aurora Kinase Inhibition: The derivative 4-((5-bromothiazol-2-yl)amino)-N-methylbenzamide has been identified as a promising anticancer agent that functions through the inhibition of Aurora kinases, which are key regulators of cell division.[4]

  • KPNB1 Inhibition: A potent anticancer compound, N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide, was synthesized using 2-amino-5-bromothiazole as a starting material. This derivative demonstrated significant anticancer activity in cell-based assays, with its mechanism linked to the inhibition of Karyopherin Subunit Beta 1 (KPNB1).[5][6]

The table below summarizes the cytotoxic activity of selected 2-aminothiazole derivatives, including those with bromo-substitutions, to provide a comparative context.

Compound/Derivative ClassTarget/MechanismCancer Cell Line(s)IC50 (µM)Reference(s)
5-Bromo-2-aminothiazole derivativesNot SpecifiedNot Specified6.61 - 9.34
4-((5-bromothiazol-2-yl)amino)-N-methylbenzamideAurora KinaseNot SpecifiedNot Specified[4]
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamideKPNB1Not SpecifiedPotent Activity Reported[5][6]
2-(Alkylamido)thiazole analoguesNot SpecifiedL12104 - 8[1]
2-(Arylamido)thiazole analoguesNot SpecifiedL12100.2 - 1[1]
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideNot SpecifiedHeLa1.6 ± 0.8[1]

Structure-Activity Relationship (SAR) Insights:

  • Substitution at the 2-Amino Group: The nature of the substituent on the 2-amino group is a critical determinant of anticancer activity. Acylation of the 2-amino group, particularly with aromatic moieties, has been shown to significantly increase potency compared to alkylamido derivatives.[1]

  • Lipophilicity at C4 and C5: The presence of lipophilic groups at the 4 and 5 positions of the thiazole ring generally correlates with good antitumor activity. The moderate potency observed for 5-bromo derivatives aligns with this trend.

Mechanistic Insights: How Do These Derivatives Exert Their Effects?

The anticancer activity of 2-aminothiazole derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest. These effects are typically mediated through the modulation of key signaling pathways that are often dysregulated in cancer.

A common mechanism involves the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. As seen with the Aurora kinase inhibitor, 4-((5-bromothiazol-2-yl)amino)-N-methylbenzamide, these compounds can interfere with the cell division machinery, leading to cell cycle arrest and subsequent apoptosis.[4]

The diagram below illustrates a simplified signaling pathway often targeted by anticancer agents, leading to the induction of apoptosis.

G Simplified Apoptosis Induction Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Apoptotic Cascade Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibits Apoptosis Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Inhibitor This compound Derivative Inhibitor->AKT Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Simplified PI3K/AKT pathway targeted by some anticancer agents.

Experimental Protocols: A Guide to Cell-Based Assays

To ensure the generation of reliable and reproducible data, it is crucial to follow well-defined and validated experimental protocols. This section provides detailed methodologies for key cell-based assays used to evaluate the efficacy of anticancer compounds.

General Workflow for In Vitro Cytotoxicity Testing

The following diagram outlines a typical workflow for screening novel compounds for cytotoxic activity.

General Workflow for In Vitro Cytotoxicity Testing A 1. Cell Culture (e.g., MCF-7, A549) B 2. Cell Seeding (96-well plate) A->B C 3. Compound Treatment (Serial Dilutions) B->C D 4. Incubation (e.g., 48-72 hours) C->D E 5. Cytotoxicity Assay (e.g., MTT Assay) D->E F 6. Data Acquisition (Plate Reader) E->F G 7. Data Analysis (IC50 Calculation) F->G

References

A Senior Application Scientist's Guide to In Vitro vs. In Vivo Activity of 2-Aminothiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

From Benchtop Promise to Preclinical Reality: Navigating the Efficacy Gap

The 2-aminothiazole scaffold is a cornerstone of modern medicinal chemistry, celebrated as a "privileged structure" for its ability to interact with a wide range of biological targets.[1][2][3] This versatility has led to its incorporation into numerous clinically successful drugs, including the anticancer agents Dasatinib and Alpelisib, the antibacterial Cefdinir, and the anti-ulcer agent Famotidine.[4][5][6] The literature is rich with reports of novel 2-aminothiazole derivatives demonstrating potent anticancer, antimicrobial, and anti-inflammatory activities in initial laboratory tests.[1][3][4][7][8]

However, for every success story, there are countless compounds that exhibit spectacular potency in a petri dish (in vitro) only to fail dramatically in a living organism (in vivo). This guide provides a comparative analysis of the in vitro and in vivo activities of 2-aminothiazole compounds, offering field-proven insights into the causality behind this efficacy gap. We will dissect the experimental choices, from initial screening to whole-animal studies, and explain how to better correlate these disparate datasets to select candidates with a higher probability of preclinical success.

Part 1: The In Vitro Landscape - Identifying Raw Potential

In vitro experiments are the indispensable first step in drug discovery. They are rapid, cost-effective, and allow for the high-throughput screening of thousands of compounds to identify "hits" with the desired biological activity. For 2-aminothiazole derivatives, these assays typically fall into several categories depending on the therapeutic target.

Common In Vitro Evaluation Platforms:

  • Anticancer Activity: The most extensive application for novel 2-aminothiazoles is in oncology.[4] Initial evaluation involves assessing cytotoxicity against a panel of human cancer cell lines (e.g., breast, lung, colon, leukemia) using assays like the MTT or MTS cell viability assay.[4] Following this, mechanistic studies aim to identify the specific molecular target. This often involves enzyme inhibition assays for kinases, a common target for this scaffold. Potent, selective nanomolar inhibitory activity has been documented against a wide range of kinases, including Aurora kinases, cyclin-dependent kinase 2 (CDK2), and Src/Abl.[1][4][9]

  • Antimicrobial Activity: The activity of 2-aminothiazoles against bacterial and fungal pathogens is typically quantified by determining the Minimum Inhibitory Concentration (MIC) using broth microdilution or agar diffusion methods.[1][7] Derivatives have shown excellent potency against clinically relevant strains like Staphylococcus aureus, Escherichia coli, and even the challenging Mycobacterium tuberculosis.[10][11]

  • Anti-inflammatory Activity: For inflammation-related targets, key in vitro assays include cyclooxygenase (COX-1/COX-2) enzyme inhibition assays, which measure the compound's ability to block the production of prostaglandins.[12]

The primary goal of this stage is to establish a clear Structure-Activity Relationship (SAR), where systematic chemical modifications to the 2-aminothiazole core are correlated with changes in potency.[10]

G cluster_0 Drug Discovery Workflow: In Vitro Screening Compound Compound Synthesis (2-Aminothiazole Library) Screening High-Throughput In Vitro Screening (e.g., Cell Viability, Enzyme Inhibition) Compound->Screening Hit Hit Identification (Potent Compounds, IC50 < 1µM) Screening->Hit Active Inactive Inactive Compounds (Discard or Modify) Screening->Inactive Inactive SAR Lead Optimization (Structure-Activity Relationship) Hit->SAR Promising Promising In Vitro Candidate SAR->Promising

Caption: A generalized workflow for the in vitro evaluation of novel compounds.

Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol provides a self-validating system for assessing a compound's effect on cancer cell proliferation.

  • Cell Culture: Seed human cancer cells (e.g., A549 lung carcinoma) into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the 2-aminothiazole test compound in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Part 2: The In Vivo Gauntlet - Confronting Biological Complexity

A potent in vitro result is only a ticket to the next, more challenging stage: in vivo testing. A living organism is infinitely more complex than a cell monolayer. The journey from administration to the target site is fraught with obstacles that can render a powerful compound inert. This is where we evaluate the compound's pharmacokinetics (PK) and pharmacodynamics (PD), collectively known as its ADME/Tox profile.

  • Absorption: Can the compound enter the bloodstream? Oral bioavailability is a key metric, as orally administered drugs are preferred.

  • Distribution: Where does the compound go? It must reach the target tissue (e.g., a solid tumor or the central nervous system) in sufficient concentrations.[13][14][15]

  • Metabolism: The body, particularly the liver, views drugs as foreign substances and attempts to modify and eliminate them.[11] Rapid metabolism leads to a short half-life and reduced efficacy.[11]

  • Excretion: How is the compound cleared from the body (e.g., via urine or feces)?

  • Toxicity: Does the compound cause unacceptable harm to the host organism?

Common In Vivo Models:

  • Anticancer: Murine xenograft models, where human tumor cells are implanted into immunodeficient mice, are the gold standard.[4] Efficacy is measured as Tumor Growth Inhibition (TGI).

  • Antimicrobial: Infection models, where animals are challenged with a pathogen and then treated with the test compound, are used to assess the ability to clear the infection.

  • Pharmacokinetics: Healthy rodents are administered the compound (e.g., orally or intravenously), and blood and tissue samples are collected over time to measure drug concentrations, determining key parameters like Cₘₐₓ (maximum concentration), T₁/₂ (half-life), and AUC (Area Under the Curve, a measure of total drug exposure).[13][14]

G cluster_0 Transition to In Vivo Testing Promising Promising In Vitro Candidate (Low IC50) ADME ADME/Tox Filter (Absorption, Distribution, Metabolism, Excretion, Toxicity) Promising->ADME Fail In Vivo Failure (Poor PK, High Toxicity) ADME->Fail Fails Success Preclinical Candidate (Good PK & Efficacy) ADME->Success Passes

Caption: The critical ADME/Tox filter determining in vivo success.

Part 3: Bridging the Divide - From Correlation to Prediction

The disconnect between in vitro and in vivo results stems directly from the ADME/Tox factors. A compound can be a potent enzyme inhibitor but will have no therapeutic effect if it is not absorbed, is metabolized instantly, or never reaches its target.

Case Study 1: Anticancer 2-Aminothiazoles (CDK2 Inhibitors)

A study on CDK2 inhibitors illustrates this divide perfectly.[9]

  • In Vitro Success: High-throughput screening identified a 2-aminothiazole derivative with potent CDK2 inhibition. Further optimization through parallel synthesis yielded over 100 analogs with IC₅₀ values in the low nanomolar range. These compounds showed broad-spectrum antiproliferative activity against various tumor cell lines.[9]

  • The In Vivo Challenge: Early lead compounds, while potent, were unstable in plasma and likely had poor PK profiles. The key to success was not simply increasing potency but engineering drug-like properties.

  • Bridging the Gap: Researchers stabilized the molecule against metabolic hydrolysis. The optimized compound, while still possessing nanomolar potency, was also water-soluble and possessed a favorable pharmacokinetic profile in mice. This rational design choice led to significant antitumor activity in vivo in a mouse model of breast cancer.[9]

Case Study 2: Anti-Tubercular 2-Aminothiazoles

Work on 2-aminothiazoles against Mycobacterium tuberculosis (Mtb) highlights the importance of metabolic stability.

  • In Vitro Success: A synthesized compound, 55 (N-(3-chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine), emerged as a highly promising analog with an outstanding MIC of 0.024 µM against Mtb.[10][11]

  • The In Vivo Challenge: Despite its exceptional in vitro potency, compound 55 was found to be rapidly metabolized by human liver microsomes, with a half-life of only 28 minutes.[11] This rapid clearance is a major red flag, suggesting that maintaining a therapeutic concentration in a patient would be extremely difficult. This finding halts further development, demonstrating that a stellar in vitro result can be completely undermined by a single poor ADME property.

Comparative Data Summary

The table below illustrates how these disparate data points are considered when evaluating 2-aminothiazole candidates. Data is representative and based on findings from multiple studies.[4][9][11][13][14]

Compound IDIn Vitro TargetIn Vitro Potency (IC₅₀/MIC)Key In Vivo ChallengeKey PK/ADME ParameterIn Vivo Outcome
Compound A Kinase X5 nMPoor Oral AbsorptionBioavailability: <2%Failure: No significant tumor exposure or efficacy.
Compound B M. tuberculosis0.02 µMRapid MetabolismLiver Microsome T₁/₂: <30 minFailure: Unlikely to maintain therapeutic concentrations.[11]
Compound C CDK215 nMBalanced Potency & PKGood Solubility & StabilitySuccess: Significant tumor growth inhibition in xenograft.[9]
Compound D Prion ProteinEC₅₀: 1 µMBrain PenetrationHigh Brain/Plasma RatioSuccess: Achieved therapeutic concentrations in the brain.[13][14][15]

This comparative analysis underscores a critical principle: in vivo success requires a balance. An ideal candidate does not necessarily have the absolute lowest IC₅₀. Instead, it possesses sufficient potency combined with a favorable ADME profile that allows it to reach and remain at its target site at a therapeutic concentration.

Experimental Methodologies: Validating In Vivo Performance

Protocol: Murine Xenograft Efficacy Study

This protocol describes a standard workflow for assessing the in vivo anticancer activity of a 2-aminothiazole compound. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Animal Model: Use 6-8 week old female athymic nude mice. Allow them to acclimate for one week.

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ human cancer cells (e.g., MDA-MB-231 breast cancer) in 100 µL of Matrigel into the right flank of each mouse.

  • Tumor Growth & Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, Test Compound at 50 mg/kg, Positive Control).

  • Compound Formulation & Administration: Formulate the 2-aminothiazole compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80). Administer the formulation daily via oral gavage.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.

  • Endpoint: Continue treatment for 21-28 days or until tumors in the control group reach the maximum allowed size.

  • Data Analysis: Euthanize the animals and excise the tumors. Calculate the percent Tumor Growth Inhibition (%TGI) for the treated groups compared to the vehicle control. Statistically analyze the differences between groups.

Conclusion: A Paradigm for Rational Drug Development

The journey of a 2-aminothiazole compound from a laboratory curiosity to a potential therapeutic is a multi-stage process of elimination where the biological complexity increases at every step.

  • Expertise & Causality: In vitro assays are essential for identifying compounds with raw potency and for establishing structure-activity relationships. However, the causality of in vivo failure is most often rooted in poor ADME/Tox properties, not a lack of intrinsic activity.

  • Trustworthiness & Validation: A successful drug development program relies on self-validating systems. This means integrating in vitro ADME assays (like metabolic stability in liver microsomes) early in the discovery pipeline, even before extensive in vivo testing. This allows for the early deselection of compounds like the potent but unstable anti-tubercular agent, saving significant resources.

  • Authoritative Grounding: The most effective strategy is to co-optimize for potency and pharmacokinetics simultaneously. Modern drug discovery efforts utilize predictive tools and PK/PD modeling, such as calculating the AUC/EC₅₀ ratio, to select candidates with the highest probability of translating in vitro potency into in vivo efficacy.[13][14]

Ultimately, the goal is not to find the most potent compound, but the most effective drug. For the versatile 2-aminothiazole scaffold, this means designing molecules that not only hit their target with high affinity but can also successfully navigate the complex biological gauntlet of a living system.

References

A Practical Guide to Benchmarking Novel 2-Aminothiazole Derivatives Against Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of the 2-Aminothiazole Scaffold

The 2-aminothiazole (2-AT) ring is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged structure."[1][2] This designation stems from its prevalence in a multitude of biologically active compounds, including several FDA-approved drugs.[3][4][5][6] Its utility is rooted in its versatile chemical nature, which allows it to serve as a bioisostere for various functional groups and engage in key hydrogen bonding interactions with diverse biological targets.[1] From the potent anti-inflammatory action of Meloxicam to the life-saving kinase inhibition of Dasatinib in cancer therapy, the 2-AT scaffold has proven its therapeutic value.[3][4]

However, the very versatility that makes the 2-AT scaffold attractive presents a significant challenge: how does a researcher objectively determine if a novel derivative is a genuine advancement over existing, highly effective drugs? This guide provides a structured, scientifically rigorous framework for benchmarking new 2-aminothiazole derivatives. It is designed for drug discovery researchers to generate robust, comparable data, moving beyond simple activity metrics to a holistic performance evaluation. We will detail the rationale behind selecting appropriate benchmarks, provide step-by-step protocols for key in vitro assays, and offer a logical workflow for data interpretation, ensuring that promising new chemical entities are accurately identified and advanced.

Part I: Context is Key - Selecting the Right Benchmarks

The selection of a benchmark drug is not arbitrary; it must be contextually relevant to the intended therapeutic application of the new 2-aminothiazole derivative. A direct comparison provides the most meaningful data on whether a new compound offers a superior efficacy or safety profile.

Rationale for Benchmark Selection:

  • Mechanism of Action (MoA): The benchmark should ideally share the same MoA or target the same pathway as the novel derivative. This allows for a direct comparison of potency and selectivity.

  • Therapeutic Indication: The benchmark must be a standard-of-care agent for the disease the new derivative is intended to treat.

  • Structural Class: While not mandatory, comparing against a benchmark from the same structural class (i.e., another 2-aminothiazole) can provide valuable structure-activity relationship (SAR) insights.

Example Benchmarks:

  • For Anti-Cancer Applications (Kinase Inhibitors): Dasatinib

    • Background: Dasatinib is a potent, second-generation tyrosine kinase inhibitor (TKI) used to treat chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[7][8]

    • Mechanism of Action: Its primary target is the BCR-ABL fusion protein, an abnormal kinase that drives uncontrolled cancer cell proliferation.[9] Dasatinib is notable for its ability to bind to both the active and inactive conformations of the ABL kinase domain, allowing it to overcome resistance to earlier inhibitors like imatinib.[7][9] It also inhibits other kinases, including the SRC family, c-KIT, and PDGFRβ.[9][10]

    • Why it's a good benchmark: For any new 2-AT derivative designed as a kinase inhibitor for hematological malignancies, Dasatinib represents a high bar for potency and efficacy.

  • For Anti-inflammatory Applications (COX Inhibitors): Meloxicam

    • Background: Meloxicam is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) for managing the pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[11][12]

    • Mechanism of Action: Like other NSAIDs, Meloxicam works by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of inflammatory mediators called prostaglandins.[11][13][14] It is known to be a preferential inhibitor of COX-2 over COX-1, which is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[13][15]

    • Why it's a good benchmark: For a new anti-inflammatory 2-AT derivative, Meloxicam provides a clinically relevant benchmark for both anti-inflammatory potency and COX-2 selectivity.

Part II: The Core Assay Cascade for Comparative Evaluation

A systematic, multi-assay approach is essential to build a comprehensive performance profile of a new derivative. The following assays form a logical cascade, starting with primary potency and moving to broader selectivity and safety profiling.

Target Potency: The IC50/EC50 Determination

Causality: The first and most fundamental question is: how potent is the new compound against its intended molecular target? The half-maximal inhibitory concentration (IC50) for enzymes or the half-maximal effective concentration (EC50) for cellular responses provides a quantitative measure of potency. A lower IC50 value indicates that a smaller amount of the compound is needed to achieve a 50% reduction in the target's activity, signifying higher potency.

Workflow Diagram: Benchmarking Cascade

G cluster_0 Primary Screening cluster_1 Core Assays cluster_2 Decision & Further Steps A Novel 2-Aminothiazole Derivative C Potency Assay (IC50 vs. Target) A->C Compare Potency B Benchmark Drug (e.g., Dasatinib) B->C Compare Potency D Selectivity Assay (Kinase Panel) C->D If Potent (e.g., IC50 < 1 µM) E Cytotoxicity Assay (MTT / CellTiter-Glo) D->E Profile Off-Target Effects F Analyze Therapeutic Index (Selectivity / Cytotoxicity) E->F Assess Safety Window G Advance to ADME-Tox Profiling F->G If Favorable Profile

Caption: A logical workflow for benchmarking new derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol is adapted for determining the IC50 of a kinase inhibitor but can be modified for other enzyme targets.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer suitable for the kinase of interest (e.g., 25 mM Tris-HCl pH 7.0, 10 mM MgCl₂, 100 µM EDTA).[16]

    • ATP Solution: Prepare a stock solution of ATP (e.g., 10 mM). The final concentration in the assay should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate, comparable IC50 values.[16]

    • Substrate Solution: Prepare a stock solution of the appropriate peptide or protein substrate (e.g., α-casein for Casein Kinase 1).[16]

    • Compound Dilutions: Prepare a serial dilution series (e.g., 10-point, 3-fold dilutions) of the novel derivative and the benchmark drug (e.g., Dasatinib) in 100% DMSO.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the compound dilutions to the appropriate wells of the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Prepare a master mix containing the kinase enzyme and substrate in kinase buffer. Add 5 µL of this mix to each well.

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction and quantify the result. The method of quantification depends on the assay format (e.g., radiometric assay using [γ-³²P]-ATP, or luminescence-based assays like ADP-Glo™).[16][17]

  • Data Analysis:

    • Subtract the background signal (from "no enzyme" wells).

    • Normalize the data, setting the "no inhibitor" control as 100% activity and background as 0%.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation: Comparative Potency

CompoundTarget KinaseIC50 (nM)
AMT-New-01 BCR-ABL8.5
Dasatinib BCR-ABL11.1[18]

This is example data for illustrative purposes.

Target Selectivity: Profiling the Off-Target Landscape

Causality: A potent drug is not necessarily a safe drug. Many side effects arise from a compound binding to unintended "off-targets." For kinase inhibitors, this is particularly critical due to the high degree of structural similarity across the human kinome. A selectivity assay measures the compound's activity against a broad panel of related targets. A highly selective compound will potently inhibit its intended target while showing minimal activity against others, suggesting a lower potential for off-target side effects.

Experimental Protocol: Kinase Selectivity Profiling

Given the complexity and scale of kinome-wide screening, this is typically performed as a service by specialized contract research organizations (CROs).[17][19][20]

  • Service Selection: Choose a CRO that offers a large, relevant kinase panel (e.g., >300 kinases).[17][21] Services may use various technologies, such as radiometric assays (e.g., HotSpot™) or live-cell target engagement assays (e.g., NanoBRET®).[17][21]

  • Compound Submission: Provide the novel derivative and benchmark drug at a specified concentration (typically a single high concentration, e.g., 1 µM, for initial screening).

  • Assay Execution: The CRO performs the screening according to their validated protocols, typically measuring the percent inhibition of each kinase in the panel at the single compound concentration.

  • Data Analysis: The results are usually provided as a percentage of inhibition for each kinase. This data can be used to calculate a selectivity score (e.g., S-score) or visualized as a "kinome map" to identify off-target hits. Potent off-target hits (e.g., >50% inhibition) should be followed up with full IC50 determinations.

Data Presentation: Comparative Selectivity (Example Hits)

KinaseAMT-New-01 (% Inhibition @ 1µM)Dasatinib (% Inhibition @ 1µM)
BCR-ABL (Target) 98% 99%
SRC (Off-Target)45%95%
c-KIT (Off-Target)30%92%
LCK (Off-Target)55%96%

This example data suggests AMT-New-01 may have a more selective profile than Dasatinib against these specific off-targets.

Cellular Viability: Assessing General Cytotoxicity

Causality: It's crucial to distinguish between targeted cell killing (the desired effect for an anti-cancer drug) and non-specific cytotoxicity (a toxic effect). Cytotoxicity assays measure the overall health of cells after exposure to a compound. For non-cancer indications, any cytotoxicity is undesirable. For cancer, the goal is to see cytotoxicity in cancer cells but not in healthy, non-cancerous cells. This comparison establishes the "therapeutic window."

Signaling Pathway Diagram: BCR-ABL and Downstream Effects

G cluster_0 Upstream cluster_1 Signaling Cascades cluster_2 Cellular Outcomes BCR_ABL BCR-ABL (Oncogenic Kinase) RAS_RAF RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF STAT5 STAT5 Pathway BCR_ABL->STAT5 PI3K_AKT PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT Proliferation Uncontrolled Proliferation RAS_RAF->Proliferation Apoptosis Inhibition of Apoptosis RAS_RAF->Apoptosis STAT5->Proliferation STAT5->Apoptosis PI3K_AKT->Proliferation PI3K_AKT->Apoptosis Inhibitor Dasatinib or AMT-New-01 Inhibitor->BCR_ABL Inhibits ATP Binding

Caption: Inhibition of BCR-ABL blocks multiple downstream pro-survival pathways.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous "add-mix-measure" assay quantifies ATP, an indicator of metabolically active, viable cells.[22][23][24]

  • Cell Plating:

    • Seed cells (e.g., K562 leukemia cells for a Dasatinib benchmark) into opaque-walled 96-well plates at a predetermined optimal density.[25]

    • Include wells with media only for background measurement.[25][26]

    • Incubate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Add serial dilutions of the novel derivative and benchmark drug to the wells. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for a specified period (e.g., 72 hours).[27]

  • Assay Procedure:

    • Equilibrate the plate to room temperature for about 30 minutes.[24][26]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[26]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[24][26]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[26]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[24][26]

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all measurements.

    • Normalize the data, with the vehicle control representing 100% viability.

    • Plot percent viability versus the log of the compound concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation: Comparative Cytotoxicity

CompoundCell LineGI50 (nM)
AMT-New-01 K562 (CML, BCR-ABL+)15.2
Dasatinib K562 (CML, BCR-ABL+)16.3[18]
AMT-New-01 MCF-7 (Breast, BCR-ABL-)>10,000
Dasatinib MCF-7 (Breast, BCR-ABL-)>10,000

This example data shows comparable on-target cell killing with no significant off-target cytotoxicity in a negative cell line.

Part III: Advancing the Profile - Preliminary ADME-Tox

Positive results from the core assay cascade justify moving to preliminary ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening. These assays predict how a compound might behave in a whole organism.

Key Early ADME Assay: Caco-2 Permeability

Causality: For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream. The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[28][29][30] It uses a monolayer of differentiated Caco-2 cells, which mimic the epithelial barrier of the small intestine.[28][31] The assay measures the rate at which a compound crosses this cell monolayer, reported as an apparent permeability coefficient (Papp).

Protocol Overview: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in multi-well plates and cultured for ~21 days to form a differentiated, polarized monolayer.[28][31]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).[30]

  • Compound Application: The test compound is added to the apical (AP) side (representing the gut lumen).

  • Sampling: Over a set time (e.g., 2 hours), samples are taken from the basolateral (BL) side (representing the blood) and analyzed by LC-MS/MS to quantify the amount of compound that has crossed the monolayer.[30]

  • Bidirectional Assessment: To assess active efflux (where transporters pump the drug back into the lumen), the experiment is also run in reverse (BL to AP). An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 suggests the compound is a substrate of efflux transporters.[31]

Data Interpretation:

  • High Permeability (Papp > 10 x 10⁻⁶ cm/s): Suggests good potential for oral absorption.

  • Low Permeability (Papp < 2 x 10⁻⁶ cm/s): Suggests poor potential for oral absorption.

Conclusion

Benchmarking a novel 2-aminothiazole derivative is a multi-faceted process that requires more than a single data point. By systematically comparing a new compound against a clinically relevant benchmark across a cascade of assays—from target potency and selectivity to cellular cytotoxicity and permeability—researchers can build a robust, evidence-based case for its therapeutic potential. This rigorous, comparative approach ensures that resources are focused on derivatives that offer a genuine advantage over the current standard of care, ultimately accelerating the journey from the laboratory to the clinic.

References

A Senior Application Scientist's Guide to Reproducible Synthesis of 2-Bromothiazol-5-amine: A Comparative Analysis of Leading Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a multitude of therapeutic agents due to its wide spectrum of biological activities.[1][2] The introduction of a bromine atom at the 5-position to yield 2-bromothiazol-5-amine creates a versatile synthetic handle, pivotal for further molecular elaboration through cross-coupling reactions and other transformations.[3][4] Consequently, the reliable and reproducible synthesis of this key intermediate is of paramount importance for drug discovery and development programs.

This guide provides an in-depth, objective comparison of the most prevalent synthetic protocols for this compound. Moving beyond a mere recitation of steps, we will dissect the underlying chemical principles, evaluate the reproducibility of each method, and offer practical insights gleaned from extensive laboratory experience. Our focus is to equip you, the researcher, with the knowledge to select and execute the most appropriate synthetic strategy for your specific needs, ensuring consistent and high-quality results.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be broadly categorized into two primary strategies:

  • Direct Electrophilic Bromination of 2-Aminothiazole: This is the most common and direct approach, leveraging the electron-rich nature of the 2-aminothiazole ring system.[1]

  • Hantzsch Thiazole Synthesis: A classic method involving the condensation of an α-haloketone with a thiourea derivative to construct the thiazole ring.[5][6]

This guide will focus primarily on the direct bromination methods due to their widespread use and then present the Hantzsch synthesis as a viable alternative.

Method 1: Direct Bromination of 2-Aminothiazole with Elemental Bromine

The direct bromination of 2-aminothiazole using molecular bromine (Br₂) is a frequently cited method.[1][7] The reaction is typically carried out in a solvent such as acetic acid.

Mechanistic Rationale: The Basis of Regioselectivity

The 2-aminothiazole ring is an electron-rich aromatic system. The amino group at the 2-position is a powerful activating group, directing electrophilic substitution to the 5-position. This high regioselectivity is a key advantage of this method.[8][9] The reaction proceeds via a standard electrophilic aromatic substitution mechanism.

Experimental Protocol: Bromination with Br₂ in Acetic Acid

A representative procedure for this transformation is as follows:

  • Dissolve 2-aminothiazole (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (2.0 eq) in acetic acid dropwise to the stirred solution, maintaining the temperature at 0 °C.[3]

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the mixture into ice water.[3]

  • Neutralize the solution to a pH of 7-8 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3]

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.[3]

Reproducibility and Practical Considerations

While this method is straightforward, its reproducibility can be influenced by several factors:

  • Handling of Bromine: Elemental bromine is a hazardous, corrosive, and volatile substance that requires careful handling in a well-ventilated fume hood.[10][11][12][13] Its use can be a significant drawback in terms of safety and ease of use, especially for scale-up operations.

  • Side Reactions: Over-bromination to yield dibrominated products can occur if the reaction conditions are not carefully controlled. The slow, dropwise addition of bromine at low temperatures is crucial to minimize this.[8]

  • Work-up and Purification: The neutralization and extraction steps must be performed diligently to ensure good recovery of the product. Purification by column chromatography is often necessary to obtain material of high purity.[3][7]

Method 2: Direct Bromination using Copper(II) Bromide

An alternative and often preferred method for the direct bromination of 2-aminothiazoles involves the use of copper(II) bromide (CuBr₂).[6][14] This approach avoids the use of hazardous elemental bromine and can offer improved regioselectivity and milder reaction conditions.

Mechanistic Insights

Copper(II) bromide serves as a source of electrophilic bromine. The reaction is believed to proceed through an ionic mechanism, offering a high degree of regioselectivity for the 5-position of the 2-aminothiazole ring.[8]

Experimental Protocol: Bromination with CuBr₂ in Acetonitrile

A typical experimental procedure is as follows:

  • In a round-bottom flask, dissolve 2-aminothiazole (1.0 eq) in acetonitrile.

  • Add copper(II) bromide (1.0-1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding water.

  • Extract the product into an organic solvent like ethyl acetate.[6]

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Reproducibility and Advantages

The use of CuBr₂ offers several advantages that contribute to higher reproducibility:

  • Safety: Copper(II) bromide is a stable, non-volatile solid that is significantly safer and easier to handle than liquid bromine.[6]

  • Milder Conditions: The reaction can often be carried out at room temperature, reducing the likelihood of side reactions.

  • High Regioselectivity: This method is known for its excellent regioselectivity, minimizing the formation of unwanted isomers.[6][8]

  • Simplified Work-up: The work-up procedure is generally more straightforward compared to methods using elemental bromine.

Alternative Strategy: The Hantzsch Thiazole Synthesis

For instances where direct bromination of 2-aminothiazole is not ideal, or when substituted analogs are desired, the Hantzsch thiazole synthesis provides a robust alternative for constructing the 2-aminothiazole ring with a pre-installed substituent that can be later converted to a bromine atom if needed.[5][6] However, for the direct synthesis of this compound, this route is less common. A more relevant application of this synthesis would be for producing substituted 2-aminothiazoles that are then brominated.[5][6]

A general workflow for a Hantzsch synthesis leading to a 2-aminothiazole is depicted below:

Hantzsch_Synthesis alpha_haloketone α-Haloketone aminothiazole 2-Aminothiazole Derivative alpha_haloketone->aminothiazole Condensation thiourea Thiourea thiourea->aminothiazole

Caption: General scheme of the Hantzsch thiazole synthesis.

Comparative Summary of Protocols

ParameterMethod 1: Br₂ in Acetic AcidMethod 2: CuBr₂ in Acetonitrile
Brominating Agent Elemental Bromine (Br₂)Copper(II) Bromide (CuBr₂)
Safety Profile Hazardous, corrosive, volatile[10][11][12][13]Stable, non-volatile solid
Reaction Conditions 0 °C to room temperatureRoom temperature or gentle heating
Regioselectivity Good to excellent[8][9]Excellent[6][8]
Typical Yield ~75%[7]Generally high
Work-up Requires neutralization and extractionSimpler extraction[6]
Reproducibility Moderate; sensitive to conditionsHigh
Scalability Challenging due to Br₂ handlingMore amenable to scale-up

Conclusion and Recommendations

For the reproducible synthesis of this compound, the direct bromination of 2-aminothiazole using copper(II) bromide is the recommended method for most laboratory applications. Its superior safety profile, milder reaction conditions, high regioselectivity, and overall higher reproducibility make it a more reliable choice compared to the use of elemental bromine.

The elemental bromine method, while effective, presents significant handling risks and its reproducibility is more dependent on strict control of reaction parameters. It should be considered only when CuBr₂ is unavailable or when specific reaction conditions necessitate its use, and always with stringent safety precautions in place.

Ultimately, the choice of synthetic protocol will depend on the specific requirements of the research, including scale, available resources, and safety infrastructure. By understanding the nuances of each method, researchers can confidently produce this compound with high purity and in a reproducible manner, facilitating the advancement of their drug discovery and development efforts.

Experimental Workflows

Bromination_Workflows cluster_0 Method 1: Br₂ in Acetic Acid cluster_1 Method 2: CuBr₂ in Acetonitrile A1 Dissolve 2-Aminothiazole in Acetic Acid A2 Cool to 0 °C A1->A2 A3 Add Br₂ Solution A2->A3 A4 React at RT A3->A4 A5 Quench & Neutralize A4->A5 A6 Extract & Purify A5->A6 B1 Dissolve 2-Aminothiazole in Acetonitrile B2 Add CuBr₂ B1->B2 B3 React at RT B2->B3 B4 Quench with Water B3->B4 B5 Extract & Purify B4->B5

Caption: Comparative experimental workflows for the synthesis of this compound.

References

Unambiguous Structural Validation of 2-Bromothiazol-5-amine Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of modern chemistry. Within the realm of medicinal chemistry, 2-aminothiazole derivatives have emerged as "privileged structures," forming the core of numerous therapeutic agents due to their wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] The introduction of a bromine atom, specifically at the 5-position to create 2-bromothiazol-5-amine and its analogs, provides a versatile scaffold for further chemical modification in drug discovery pipelines.[4] However, the synthetic derivatization of this core necessitates an unequivocal method for structural validation to ensure the correct constitution, configuration, and conformation of the final compound.

This guide provides an in-depth technical comparison of single-crystal X-ray crystallography as the definitive method for the structural elucidation of this compound derivatives. We will explore the causality behind the experimental choices in X-ray crystallography, compare its performance with alternative analytical techniques, and provide supporting data and protocols to ground these comparisons in practical application.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful tool for providing unambiguous, atomic-level resolution of a molecule's three-dimensional structure.[5][6] It moves beyond the connectivity information provided by other techniques to deliver precise bond lengths, bond angles, and stereochemistry.[7] For novel this compound derivatives, where subtle changes in stereochemistry can drastically alter biological activity, such precise structural information is invaluable.

The journey from a synthesized powder to a refined crystal structure is a multi-step process, with the primary bottleneck often being the growth of high-quality single crystals.[5][6] The choice of solvent and crystallization technique is critical for success.[8]

Experimental Protocol: X-ray Quality Crystal Growth and Data Collection

The following is a generalized yet detailed protocol for obtaining single crystals of a this compound derivative suitable for X-ray diffraction analysis.

1. Purification of the Compound:

  • Rationale: Impurities can inhibit crystal nucleation and growth.[8]

  • Procedure: The synthesized this compound derivative should be purified to the highest possible degree (>95%) using techniques such as column chromatography or recrystallization. Purity should be confirmed by methods like NMR spectroscopy and LC-MS.

2. Crystal Growth:

  • Rationale: The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline fashion rather than as an amorphous solid.

  • Common Techniques:

    • Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, acetonitrile) and left in a loosely covered vial in a vibration-free environment.[9]

    • Vapor Diffusion (Hanging or Sitting Drop): A drop of a concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop gradually reduces the compound's solubility, promoting crystallization.[9]

    • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled to induce crystallization.[9]

3. Crystal Mounting and Data Collection:

  • Procedure:

    • A suitable, well-formed single crystal is selected under a microscope and mounted on a goniometer head.[10]

    • The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam, often at a low temperature (e.g., 100 K) to minimize thermal vibrations.[9]

    • Diffraction data are collected as a series of images at various crystal orientations.[10]

4. Structure Solution and Refinement:

  • Rationale: The diffraction pattern, consisting of a series of spots, contains information about the crystal's unit cell and the arrangement of atoms within it.[10]

  • Procedure:

    • The collected diffraction data are processed to determine the unit cell dimensions and space group.

    • The intensities of the diffraction spots are used to calculate structure factors, from which an initial electron density map is generated.

    • An initial model of the molecule is fitted into the electron density map, and the structure is refined to obtain the final, high-resolution three-dimensional structure.

A Comparative Analysis of Structural Elucidation Techniques

While X-ray crystallography provides the most definitive structural information, it is not always feasible, primarily due to difficulties in obtaining suitable crystals. In such cases, or for complementary information, other spectroscopic techniques are employed. The table below compares the key attributes of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) in the context of validating this compound derivatives.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by a crystalline lattice[7]Absorption of radiofrequency waves by atomic nuclei in a magnetic field[7]Measurement of the mass-to-charge ratio of ionized molecules[7]
Sample Type Single, well-ordered crystal[7]Soluble compound in a suitable deuterated solventIonizable compound
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry[5][7]Connectivity (through-bond correlations), relative stereochemistry, solution-state conformation, and dynamics[7][11]Molecular weight, elemental composition, fragmentation patterns[7]
Key Advantages Unambiguous determination of absolute structure; provides solid-state packing information.Provides information about the molecule's structure and dynamics in solution, which can be more biologically relevant.[11] Does not require crystallization.High sensitivity; requires very small amounts of sample; provides molecular formula confirmation.
Key Limitations Requires high-quality single crystals, which can be difficult and time-consuming to obtain.[5][6] The solid-state conformation may differ from the solution-state or biologically active conformation.Does not provide absolute stereochemistry directly.[12] Structure determination can be ambiguous for complex molecules without supporting data.Provides no direct information about the three-dimensional arrangement of atoms.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental path and the relationship between these techniques, the following diagrams illustrate the X-ray crystallography workflow and a decision-making tree for structural validation.

xray_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction start Synthesized Derivative purify Purification (Chromatography/Recrystallization) start->purify pure_compound Pure Compound (>95%) purify->pure_compound crystallization Crystal Growth (Slow Evaporation, Vapor Diffusion, Cooling) pure_compound->crystallization single_crystal Single Crystal crystallization->single_crystal data_collection Data Collection (Diffractometer) single_crystal->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure 3D Structure structure_solution->final_structure

Caption: Experimental workflow for the structural validation of a this compound derivative by X-ray crystallography.

decision_tree start Need for Structural Validation of This compound Derivative crystal_q Can high-quality single crystals be obtained? start->crystal_q xray Primary Method: Single-Crystal X-ray Crystallography (Unambiguous 3D Structure) crystal_q->xray Yes nmr_ms Alternative/Complementary Methods: NMR & Mass Spectrometry crystal_q->nmr_ms No nmr_info NMR: Connectivity, Relative Stereochemistry, Solution Conformation nmr_ms->nmr_info ms_info Mass Spectrometry: Molecular Weight, Elemental Formula nmr_ms->ms_info

Caption: Decision-making logic for choosing a structural validation technique.

Conclusion: An Integrated Approach to Structural Certainty

For the structural validation of novel this compound derivatives, single-crystal X-ray crystallography remains the unequivocal gold standard, providing a level of detail that is unattainable by other techniques. Its ability to resolve absolute stereochemistry and provide a precise three-dimensional map of the molecule is critical for understanding structure-activity relationships and for guiding further drug design efforts.

However, a pragmatic and efficient research workflow recognizes the potential challenges in crystallization. Therefore, an integrated approach is often the most effective. NMR and mass spectrometry serve as essential frontline techniques for confirming the successful synthesis, purity, and basic connectivity of the target molecule. When crystals are obtainable, X-ray crystallography provides the ultimate validation. When they are not, advanced NMR techniques can offer significant insights into the molecule's solution-state structure and dynamics. By understanding the strengths and limitations of each technique, researchers can navigate the path to structural validation with confidence and precision.

References

Safety Operating Guide

A Procedural Guide to the Safe Disposal of 2-Bromothiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Bromothiazol-5-amine (also known as 2-Amino-5-bromothiazole). As a halogenated organic compound, its disposal requires specific procedures to ensure laboratory safety, environmental protection, and regulatory compliance. The causality behind each step is explained to empower researchers with the knowledge for safe and responsible chemical waste management.

Hazard Profile and Chemical Identity

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is a solid crystalline substance that presents several hazards requiring careful handling.[1]

Identifier Information
Chemical Name This compound; 5-Bromo-2-thiazolamine
CAS Number 3034-22-8[2]
Molecular Formula C₃H₃BrN₂S[2]
Appearance Light yellow to Pale brown solid crystalline powder[1]

The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below. This information is critical for risk assessment and dictates the required personal protective equipment (PPE) and handling precautions.

Hazard Class Classification & Precautionary Statement Source(s)
Acute Health Warning: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2]
Physical Hygroscopic (absorbs moisture from the air) and potentially air-sensitive.[1]
Environmental While some safety data sheets (SDS) note no known environmental hazards, as a brominated organic compound, it must be prevented from entering the environment.[1][3]

The Core Principle: Segregation of Halogenated Waste

The single most important principle for the disposal of this compound is its classification as a halogenated organic compound .[4] This classification is due to the carbon-bromine bond in its structure.[5]

Why is this critical?

  • Regulatory Compliance: Environmental protection agencies, such as the U.S. EPA, regulate halogenated organic compounds specifically.[5][6] These compounds require disposal via high-temperature incineration in a licensed hazardous waste facility.[4]

  • Disposal Costs & Methods: The disposal cost for halogenated waste is significantly higher than for non-halogenated waste because the incineration process must be carefully controlled to prevent the formation of toxic byproducts like dioxins and furans.[7]

  • Chemical Incompatibility: Mixing halogenated waste with other waste streams, such as non-halogenated solvents or strong acids, can lead to dangerous reactions and complicates the disposal process.[4][7]

Therefore, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container, separate from all other waste streams.[4][8]

Standard Operating Procedure (SOP) for Disposal

This section provides a direct, step-by-step protocol for managing this compound waste from generation to collection.

Step 1: Required Personal Protective Equipment (PPE)

Before handling the chemical in any capacity, ensure the following PPE is worn:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[3]

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[3]

  • Body Protection: A lab coat is mandatory. For larger quantities, consider an impervious apron.[3]

  • Respiratory Protection: All handling of the solid chemical should occur in a certified chemical fume hood to avoid inhaling dust.[1][3][9]

Step 2: Waste Container Selection and Labeling

Proper containment is crucial for preventing accidental exposure and ensuring correct disposal.

  • Obtain the Correct Container: Procure a waste container specifically designated for "Halogenated Organic Waste."[4][8] This container must be made of a compatible material and have a secure, threaded lid.[8]

  • Pre-Label the Container: Before adding any waste, the container must be clearly labeled with:

    • The words "Hazardous Waste" [7]

    • A list of all chemical contents by their full name (e.g., "Waste this compound"). Do not use abbreviations or chemical formulas.[8]

Step 3: Waste Collection and Segregation

This is the active process of waste disposal during research operations.

  • Pure/Unused Chemical: Scrape residual solid from weighing boats or glassware directly into the designated halogenated waste container.

  • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be collected in a sealed, labeled bag and placed in the solid halogenated waste container.

  • Solutions: If this compound is dissolved in a solvent, the entire solution must be disposed of as halogenated waste. For example, a solution in dichloromethane would be collected in a "Halogenated Liquid Waste" container.

  • Critical "Don'ts":

    • DO NOT dispose of this chemical down the drain.[3][7]

    • DO NOT mix with non-halogenated waste streams (e.g., acetone, hexane, ethanol).[7]

    • DO NOT mix with incompatible chemicals, particularly strong oxidizing agents, acids, or bases.[7][10]

    • DO NOT leave the waste container open. It must be securely closed at all times except when waste is being actively added.[7][8]

Step 4: Spill Management

In the event of a small spill:

  • Ensure proper PPE is worn.[3]

  • Prevent the generation of dust.[1][9]

  • Gently sweep up the solid material and shovel it into the designated halogenated waste container.[1][9]

  • Wipe the area with a damp cloth, and dispose of the cloth as contaminated solid waste.

  • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.

Disposal Decision Workflow

The following diagram illustrates the logical flow for correctly segregating waste containing this compound.

G Start Waste Generated (Contains this compound) Identify Identify as HALOGENATED WASTE Start->Identify Select_Container Select Properly Labeled 'Halogenated Waste' Container Identify->Select_Container Waste_Type What is the form of the waste? Select_Container->Waste_Type Solid_Waste Pure Solid or Contaminated Labware (gloves, wipes, etc.) Waste_Type->Solid_Waste Solid Liquid_Waste Solution in an Organic Solvent Waste_Type->Liquid_Waste Liquid Solid_Container Place in SOLID Halogenated Waste Container Solid_Waste->Solid_Container Liquid_Container Place in LIQUID Halogenated Waste Container Liquid_Waste->Liquid_Container

Caption: Decision workflow for segregating this compound waste.

Final Disposition and Regulatory Context

All collected containers of this compound waste are considered hazardous. They must be handled by your institution's EHS or a certified hazardous waste contractor. The final and only acceptable disposal method is high-temperature incineration at a licensed facility, which is equipped to handle halogenated organic compounds and scrub harmful combustion byproducts like hydrogen bromide.[4][9] Always adhere to your local and national regulations for hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromothiazol-5-amine
Reactant of Route 2
2-Bromothiazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.